molecular formula C5H6IN3 B031681 3-Iodopyridine-2,6-diamine CAS No. 856851-34-8

3-Iodopyridine-2,6-diamine

Cat. No.: B031681
CAS No.: 856851-34-8
M. Wt: 235.03 g/mol
InChI Key: JRCCUFRNNYDTGN-UHFFFAOYSA-N
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Description

3-Iodopyridine-2,6-diamine is a high-value, multi-functional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive iodine atom at the 3-position and two primary amine groups at the 2 and 6 positions, creating a versatile scaffold for constructing complex molecular architectures. Its primary research application lies in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, where the iodine serves as an excellent leaving group for introducing diverse aryl, alkenyl, or alkynyl substituents. Concurrently, the diamino motif allows for further functionalization through amidation, sulfonylation, or condensation reactions, enabling the synthesis of fused polyheterocyclic systems or sophisticated ligand designs. Researchers utilize this compound in the development of potential kinase inhibitors, epigenetic modulators, and other small-molecule therapeutics, where the pyridine core acts as a privileged structure for target engagement. This compound is strictly for research and development purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCUFRNNYDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332995
Record name 3-iodopyridine-2,6-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-34-8
Record name 3-iodopyridine-2,6-diamine
Source EPA DSSTox
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Record name 3-iodopyridine-2,6-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-iodopyridine-2,6-diamine, a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and burgeoning applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with reactive handles and pharmacophoric groups is a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its constituent functionalities: two nucleophilic amino groups and an electrophilic C-I bond poised for cross-coupling reactions. This unique arrangement allows for sequential and site-selective modifications, paving the way for the construction of diverse molecular architectures.

This guide will elucidate the fundamental properties of this compound, provide expert insight into its synthesis and reactivity, and explore its potential as a key building block for the discovery of novel therapeutics.

Core Chemical and Physical Properties

This compound is typically an off-white to light yellow solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 856851-34-8[2][3]
Molecular Formula C₅H₆IN₃[3]
Molecular Weight 235.03 g/mol [3]
Appearance Off-white to light yellow solid[2]
Predicted pKa 3.77 ± 0.50
Predicted Density 2.150 ± 0.06 g/cm³

Safety and Handling: this compound is associated with several hazard classifications. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature as a standalone preparation. However, a logical and efficient synthetic route involves the direct electrophilic iodination of the commercially available precursor, 2,6-diaminopyridine. The two amino groups are strongly activating and ortho-, para-directing, making the C3 and C5 positions electronically rich and susceptible to electrophilic substitution.

Synthesis of this compound 2,6-Diaminopyridine 2,6-Diaminopyridine reagents + I₂ + NaHCO₃ This compound This compound reagents->this compound Electrophilic Aromatic Substitution

Caption: Synthetic pathway to this compound.

Representative Experimental Protocol: Iodination of 2,6-Diaminopyridine

This protocol is a representative example based on established methods for the iodination of activated aromatic systems.

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • To the stirred biphasic mixture, add a solution of iodine (1.1 eq) in ethanol dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The amino groups can undergo a variety of reactions, including acylation, alkylation, and condensation, while the carbon-iodine bond is a prime substrate for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Suzuki-Miyaura Coupling start This compound boronic_acid + R-B(OH)₂ product 3-Aryl-pyridine-2,6-diamine boronic_acid->product Suzuki-Miyaura Coupling conditions Pd Catalyst Base

Caption: Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This robust methodology allows for the generation of a library of 3-aryl-2,6-diaminopyridine derivatives, which can then be further functionalized at the amino groups to create a diverse range of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is noted as an intermediate in the synthesis of a phenazopyridine impurity, its true potential lies in its application as a versatile scaffold for the discovery of new drug candidates.[2] The 2,6-diaminopyridine core is a key pharmacophore in a number of biologically active compounds.

Kinase Inhibitors

Substituted 2,6-diaminopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5] The ability to introduce a variety of substituents at the C3 position of the 2,6-diaminopyridine scaffold via Suzuki-Miyaura coupling of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific CDK isoforms.

Other Therapeutic Areas

The broader class of aminopyridines and their derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The structural motif of this compound provides a platform for the synthesis of novel compounds for screening against a variety of therapeutic targets.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two pyridine ring protons. The amino protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amino groups in the region of 3200-3500 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 235.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel chemical entities for drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of its iodo and amino functionalities, make it an attractive starting material for the construction of diverse molecular libraries. The ability to leverage robust and scalable synthetic methodologies, such as the Suzuki-Miyaura coupling, further enhances its utility for researchers and drug development professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Zhang, H., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
  • Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129.
  • Barvian, M., et al. (2004). 2,6-diaminopyridine derivatives. U.S. Patent No. 7,423,051 B2. Washington, DC: U.S. Patent and Trademark Office.
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine(856851-34-8) 1H NMR spectrum.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 476218, this compound.
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8.
  • Guidechem. (n.d.). How can 2,6-diaminopyridine be synthesized?
  • Veeprho. (n.d.). This compound | CAS 856851-34-8. Retrieved from a pharmaceutical reference standards supplier's website.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Tomasic, T., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(18), 3329.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • ChemicalBook. (n.d.). 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum.
  • SRIRAMCHEM. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8.
  • DSM N.V. (1998). Process for preparing pyridine-2,6-diamines. U.S. Patent No. 5,939,553. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • Lonza AG. (2010). Process for the synthesis of diaminopyridine and related compounds. KR Patent No. 20100051689A.
  • DSM N.V. (1996). A process for preparing pyridine-2,6-diamines. European Patent No. EP0825985B1.
  • NICODOM Ltd. (2012). IS NIR Spectra.
  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • ChemicalBook. (n.d.). 856851-34-8(2,6-Diamino-3-iodopyridine) Product Description.
  • Ghanbari, B., & Amanat, N. (2023). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). ResearchGate.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. In NIST Chemistry WebBook.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.

Sources

3-Iodopyridine-2,6-diamine CAS number 856851-34-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodopyridine-2,6-diamine (CAS 856851-34-8)

Introduction: A Versatile Heterocyclic Scaffold

This compound is a multi-functional heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors.[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a reactive iodine atom at the 3-position and two primary amine groups at the 2- and 6-positions. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures.[1] The compound serves as a critical intermediate in the synthesis of pharmaceutical-related molecules, including impurities of the urinary tract analgesic Phenazopyridine, making it an important reference standard for analytical method development and quality control.[2][3][4]

The core utility of this molecule stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is an excellent handle for introducing diverse substituents via metal-catalyzed cross-coupling reactions, while the diamino groups offer sites for amidation, sulfonylation, or condensation to build fused polyheterocyclic systems.[1] This guide provides an in-depth look at the properties, synthesis, reactivity, and handling of this valuable research chemical.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational for its effective use in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 856851-34-8[3]
Molecular Formula C₅H₆IN₃[3][5]
Molecular Weight 235.03 g/mol [3][5]
IUPAC Name This compound[2][6]
Appearance Yellow to off-white solid[7][8]
Melting Point 124-126 °C[8]
Boiling Point 363.0 ± 42.0 °C (Predicted)[3]
Density 2.150 ± 0.06 g/cm³ (Predicted)[3]
InChI Key JRCCUFRNNYDTGN-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1I)N)N[2][6]
Storage 2-8°C, Refrigerator[5][9]

Synthesis: Electrophilic Iodination of 2,6-Diaminopyridine

The most direct and common laboratory-scale synthesis of this compound is the electrophilic iodination of the parent compound, 2,6-diaminopyridine.[1] The strong electron-donating character of the two amino groups activates the pyridine ring, making it susceptible to electrophilic substitution.[1] However, this high reactivity necessitates careful control over reaction conditions to achieve selective mono-iodination at the C3 position and avoid the formation of di-iodinated byproducts.

The causality behind this experimental design is crucial. The amino groups at positions 2 and 6 direct electrophiles primarily to the 3 and 5 positions. By controlling stoichiometry and temperature, substitution can be limited to a single position. A base is required to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. Using a non-protic solvent like tetrahydrofuran (THF) is standard for this type of reaction.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Isolation SM1 2,6-Diaminopyridine Reaction 1. Dissolve/Suspend Reactants 2. Controlled Dropwise Addition of Iodine Solution 3. Stir at 0°C to Room Temperature 4. Monitor by TLC/LC-MS SM1->Reaction SM2 Iodine (I₂) SM2->Reaction SM3 Base (e.g., K₂CO₃) SM3->Reaction SM4 Solvent (e.g., THF) SM4->Reaction Workup 1. Quench with Na₂S₂O₃ (aq.) 2. Phase Separation 3. Extract Aqueous Layer with Organic Solvent Reaction->Workup Reaction Complete Purify 1. Dry Combined Organic Layers (e.g., MgSO₄) 2. Concentrate Under Vacuum 3. Purify by Column Chromatography Workup->Purify Product This compound Purify->Product

Fig 1. General workflow for the synthesis of this compound.
Detailed Step-by-Step Laboratory Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring the researcher can verify the progress and quality of the synthesis.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath. The system should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, although for this specific reaction, it is not strictly necessary but good practice.

  • Charging Reactants: To the flask, add 2,6-diaminopyridine (1.0 eq) and potassium carbonate (1.5 eq). Suspend these solids in anhydrous tetrahydrofuran (THF).

  • Iodine Solution Preparation: In a separate flask, dissolve molecular iodine (1.05 eq) in THF. Transfer this solution to the dropping funnel. Rationale: Using a slight excess of iodine ensures complete consumption of the starting material, which can be difficult to separate from the product.

  • Controlled Addition: Begin stirring the suspension in the ice bath (0 °C). Add the iodine solution dropwise from the dropping funnel over 30-60 minutes. Causality: A slow, cold addition is critical to control the exotherm of the reaction and maximize selectivity for mono-iodination at the C3 position.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,6-diaminopyridine starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. The dark color of the iodine will disappear.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent like ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Chemical Reactivity and Applications

The synthetic value of this compound lies in its capacity for diversification. The electron-rich nature of the diaminopyridine ring influences the C-I bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position, which is a cornerstone of modern drug design.

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds Core This compound Suzuki R-B(OH)₂ (Suzuki Coupling) Core->Suzuki [Pd] cat., Base Sonogashira R-C≡CH (Sonogashira Coupling) Core->Sonogashira [Pd], [Cu] cat., Base Stille R-Sn(Bu)₃ (Stille Coupling) Core->Stille [Pd] cat. Heck Alkene (Heck Coupling) Core->Heck [Pd] cat., Base Buchwald R₂NH (Buchwald-Hartwig) Core->Buchwald [Pd] cat., Base Aryl 3-Aryl-pyridine-2,6-diamine Suzuki->Aryl Alkynyl 3-Alkynyl-pyridine-2,6-diamine Sonogashira->Alkynyl Stannyl 3-Stannyl-pyridine-2,6-diamine Stille->Stannyl Alkenyl 3-Alkenyl-pyridine-2,6-diamine Heck->Alkenyl Amino 3-Amino-pyridine-2,6-diamine Buchwald->Amino

Fig 2. Reactivity of this compound in cross-coupling reactions.

Key Applications:

  • Medicinal Chemistry Scaffold: It is a high-value building block for creating libraries of substituted pyridines for screening in drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and this reagent provides efficient access to novel derivatives.[10][11][12]

  • Pharmaceutical Reference Standard: It is used as a well-documented reference standard for the analysis of Phenazopyridine and its impurities.[2] This is critical for quality control (QC) and for submissions to regulatory bodies during the development of Abbreviated New Drug Applications (ANDAs).[2]

  • Intermediate Synthesis: It is a known intermediate in the synthesis of 3-Phenylphenazopyridine, an impurity of the drug Phenazopyridine.[3][4]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]

  • Handling: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
  • Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry. [Link]
  • This compound | CAS 856851-34-8. Veeprho. [Link]
  • 2,6-Diamino-3-iodopyridine,CAS no.
  • 856851-34-8 | this compound. SMU. [Link]
  • CAS No : 856851-34-8 | Product Name : this compound.
  • This compound | C5H6IN3 | CID 476218. PubChem. [Link]
  • 856851-34-8|this compound: In Stock. Parkway Scientific. [Link]
  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. [Link]
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [Link]
  • This compound | CAS:856851-34-8. Ark Pharma Scientific Limited. [Link]
  • 856851-34-8 | this compound. Windhorse Tours. [Link]
  • 3-iodopyridine-2,5-diaMine. LookChem. [Link]
  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
  • Process for the iodination of aromatic compounds.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. [Link]
  • The synthesis and biological activity of substituted 2,6-diaminopyridines.
  • (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • 2,6-diaminopyridine derivatives.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2,6-Diamino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-diamino-3-iodopyridine (CAS No: 856851-34-8), a key heterocyclic building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into its handling, characterization, and application.

Introduction: A Versatile Scaffold for Drug Discovery

2,6-Diamino-3-iodopyridine is a substituted pyridine derivative of significant interest due to its unique trifunctional nature. The molecule incorporates two nucleophilic amino groups and a strategically placed iodine atom on an electron-rich pyridine ring. This arrangement makes it a highly versatile intermediate.

The primary utility of this compound lies in its capacity for facile derivatization. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkenyl, or alkynyl substituents at the 3-position, enabling the rapid generation of molecular complexity. Concurrently, the 2- and 6-amino groups provide sites for further functionalization, such as amidation or condensation, to build fused heterocyclic systems.

Notably, 3-iodopyridine-2,6-diamine serves as a crucial intermediate in the synthesis of impurities and reference standards for Phenazopyridine, an azo dye used as a urinary tract analgesic.[1][2] This underscores its importance in pharmaceutical manufacturing and quality control.

Physicochemical Properties

The fundamental physical and chemical properties of 2,6-diamino-3-iodopyridine are summarized below. These parameters are critical for designing synthetic protocols, developing analytical methods, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 856851-34-8[1][3]
Molecular Formula C₅H₆IN₃[1][3]
Molecular Weight 235.03 g/mol [1][3][4]
Appearance Off-white to light yellow solid[1]
Melting Point 125 °C[1]
Boiling Point 363.0 ± 42.0 °C (Predicted)[1]
Density 2.150 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.77 ± 0.50 (Predicted)[1]

Note: Boiling point, density, and pKa values are computationally predicted and should be considered estimates until experimental verification.

Caption: Molecular structure of 2,6-diamino-3-iodopyridine.

Solubility Profile Analysis

While explicit experimental solubility data for 2,6-diamino-3-iodopyridine in a range of solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative profile can be inferred from its structure and the known properties of its parent compound, 2,6-diaminopyridine.

Key Structural Considerations:

  • Polar Amino Groups: The presence of two primary amine groups (-NH₂) imparts significant polarity and the capacity for hydrogen bonding (both as donor and acceptor).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Iodine Substituent: The large, soft iodine atom increases the molecule's lipophilicity and molecular weight compared to its parent.

Inference from 2,6-Diaminopyridine: The parent compound, 2,6-diaminopyridine, is reported to be soluble in water (180 g/L at 20°C) and also soluble in polar organic solvents like acetone, ethanol, methanol, isopropanol, and ethyl acetate.[5]

Predicted Solubility of 2,6-Diamino-3-iodopyridine:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility due to hydrogen bonding interactions with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups.

  • Water: Solubility in water is expected to be lower than that of 2,6-diaminopyridine. The introduction of the large, non-polar iodine atom increases the molecule's hydrophobicity, which will likely reduce its aqueous solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected, as the polar amino groups will dominate the molecule's character, making it incompatible with non-polar media.

For drug development applications, this profile suggests that formulation may require co-solvents or other solubilization techniques, particularly for aqueous delivery.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and a broad signal for the amine protons.

  • Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at the C-4 and C-5 positions. These will appear as two distinct doublets due to mutual coupling. The electron-donating amino groups will shield these protons, shifting them upfield relative to pyridine itself. The H-5 proton, being ortho to an amino group, and the H-4 proton, being para to an amino group, will have characteristic shifts, likely in the δ 6.0-7.5 ppm range.

  • Amine Protons (-NH₂): The four protons of the two amino groups are expected to produce one or two broad signals, the chemical shift of which is highly dependent on solvent, concentration, and temperature. This signal is likely to appear in the δ 4.0-6.0 ppm range and will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring.

  • C-2 and C-6 (Amino-substituted): These carbons, directly attached to the strongly electron-donating amino groups, will be highly shielded and appear significantly upfield, typically in the δ 150-160 ppm range.

  • C-4: This carbon will also be shielded by the two amino groups (para and ortho), appearing in the aromatic region, likely around δ 95-110 ppm .

  • C-5: This carbon is adjacent to C-4 and C-6 and will resonate in the aromatic region, estimated to be around δ 135-145 ppm .

  • C-3 (Iodo-substituted): The carbon bearing the iodine atom (C-3) will experience a strong shielding effect known as the "heavy atom effect." This will cause its signal to appear significantly upfield, potentially in the δ 70-90 ppm range, which is unusually low for an aromatic carbon.

FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

  • N-H Stretching: Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C=C and C=N Stretching: A series of absorptions in the 1550-1650 cm⁻¹ region will be characteristic of the aromatic pyridine ring vibrations.

  • N-H Bending: A strong band around 1600-1640 cm⁻¹ is expected from the scissoring vibration of the -NH₂ groups.

  • C-N Stretching: Aromatic C-N stretching vibrations will appear in the 1250-1350 cm⁻¹ region.

  • C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-IR region, typically between 500-600 cm⁻¹ .

Experimental Protocol: Synthesis

The synthesis of 2,6-diamino-3-iodopyridine is most commonly achieved via the direct electrophilic iodination of the commercially available 2,6-diaminopyridine. The strong electron-donating character of the two amino groups activates the pyridine ring, facilitating substitution primarily at the 3- and 5-positions. Selective mono-iodination at the C-3 position can be achieved with careful control of stoichiometry and reaction conditions.

Objective: To synthesize 2,6-diamino-3-iodopyridine from 2,6-diaminopyridine.

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diaminopyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Iodine Addition: Dissolve iodine (1.05 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the cooled, stirring suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine (the dark color will disappear).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,6-diamino-3-iodopyridine.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start 2,6-Diaminopyridine + K₂CO₃ in THF cool Cool to 0°C start->cool add_I2 Dropwise addition of I₂ in THF cool->add_I2 warm Warm to RT Stir 12-24h add_I2->warm quench Quench with Na₂S₂O₃ (aq) warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify end_product Pure 2,6-Diamino- 3-iodopyridine purify->end_product

Caption: Experimental workflow for the synthesis of 2,6-diamino-3-iodopyridine.

Safety and Handling

2,6-Diamino-3-iodopyridine is classified as hazardous.[3] The following GHS classifications apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust. Minimize dust generation during handling and weighing.

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 476218, this compound. (n.d.). [Link]
  • University of California, Davis. some previous examples (13c-nmr). (n.d.). [Link]
  • SpectraBase. 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. (n.d.). [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11448967, 3-Iodo-2,6-dimethylaniline. (n.d.). [Link]
  • Oregon State University. 13C NMR Chemical Shifts. (n.d.). [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). [Link]
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. (2000). [Link]

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An In-Depth Technical Guide to the Molecular Structure of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-iodopyridine-2,6-diamine, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, spectroscopic profile, synthesis, and chemical reactivity, offering field-proven insights into its practical applications.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₅H₆IN₃, is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] Its primary role is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the production of Phenazopyridine.[2][3][4] Phenazopyridine is an azo dye utilized for its analgesic effects on the urinary tract.[2][4] The strategic placement of the iodo and amino functional groups on the pyridine ring makes this molecule a versatile synthon for constructing more complex molecular frameworks. Understanding its structural and chemical properties is therefore paramount for process optimization, impurity profiling, and the development of novel therapeutics. This guide will provide a detailed exploration of these aspects, grounded in established scientific principles and experimental data.

Molecular Structure and Properties

The foundational characteristics of a molecule dictate its behavior in chemical reactions. Here, we dissect the fundamental properties of this compound.

Core Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative snapshot of this compound.

PropertyValueSource
CAS Number 856851-34-8[1][2]
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [5]
IUPAC Name This compound[3]
Appearance Off-white to light yellow solid
Melting Point 124-126 °C
Structural Elucidation: A Spectroscopic Approach

The precise arrangement of atoms within the this compound molecule is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While specific, publicly available, peer-reviewed spectral data for this compound is not readily found in the searched literature, we can predict the expected signals based on the known structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic protons on the pyridine ring are in different chemical environments and would likely appear as doublets due to coupling with each other. The amino protons would likely appear as broad singlets, and their chemical shift could be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would be expected to display five signals corresponding to the five carbon atoms in the pyridine ring. The carbon atom attached to the iodine (C3) would be significantly influenced by the halogen's electronic effects. The carbons bonded to the amino groups (C2 and C6) would also show characteristic shifts.

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

  • N-H Stretching: Strong to medium absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions for the aromatic carbon-nitrogen bonds would be observed in the 1250-1360 cm⁻¹ range.

  • C-I Stretching: The carbon-iodine bond would exhibit a stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ region.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (MW = 235.03), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would likely involve the loss of iodine, amino groups, or portions of the pyridine ring, providing further structural confirmation.[6]

Crystallographic Data

A definitive confirmation of the three-dimensional structure of a molecule is provided by single-crystal X-ray diffraction. At present, there is no publicly available crystal structure for this compound in the Cambridge Structural Database. However, studies on related diaminopyridine derivatives provide insights into the expected solid-state packing and intermolecular interactions, which are typically dominated by hydrogen bonding between the amino groups and the pyridine nitrogen.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application in drug manufacturing. The most direct route involves the electrophilic iodination of 2,6-diaminopyridine.

Experimental Protocol: Iodination of 2,6-Diaminopyridine

While a specific, detailed, and citable experimental protocol for the synthesis of this compound was not found in the searched peer-reviewed literature, a general procedure can be outlined based on established methods for the iodination of activated aromatic rings.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: 2,6-Diaminopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic solvent to facilitate the reaction of both the organic substrate and inorganic reagents.

  • Addition of Reagents: To the stirred solution, potassium carbonate (K₂CO₃) is added as a base. This is followed by the portion-wise addition of iodine (I₂).

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, allowing the electrophilic substitution to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched, typically with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Mechanistic Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below.

G cluster_0 Mechanism of Iodination start 2,6-Diaminopyridine + I₂ activation Activation of Pyridine Ring start->activation Amino groups are strong activating groups attack Nucleophilic Attack on Iodine activation->attack Increased electron density at ortho/para positions intermediate Sigma Complex (Wheland Intermediate) attack->intermediate Formation of a resonance-stabilized carbocation deprotonation Deprotonation by Base (CO₃²⁻) intermediate->deprotonation Restoration of aromaticity product This compound deprotonation->product

Caption: Simplified workflow of the electrophilic iodination mechanism.

The two amino groups at the 2- and 6-positions are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. They direct the incoming electrophile (iodine) to the ortho and para positions. In this case, the 3- and 5-positions are ortho to one amino group and para to the other, making them highly activated. The presence of the base, potassium carbonate, is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group in cross-coupling reactions, while the amino groups can be involved in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are particularly relevant for this compound. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][8][9] this compound can be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl substituents at the 3-position. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle OA Oxidative Addition PdII_Aryl Aryl-Pd(II)-I Complex OA->PdII_Aryl TM Transmetalation PdII_Coupled Aryl-Pd(II)-R Complex TM->PdII_Coupled RE Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 Ar-R Pd0->OA Ar-I PdII_Aryl->TM R-B(OR)₂ / Base PdII_Coupled->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity in these reactions. The presence of the two amino groups in this compound can influence the catalytic activity, potentially by coordinating to the palladium center.[10]

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation), further expanding its synthetic utility.

Role in Phenazopyridine Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of Phenazopyridine and related compounds. While the detailed proprietary industrial synthesis routes are not publicly disclosed, it is plausible that the iodo-group is utilized in a cross-coupling reaction to introduce the phenylazo moiety or a precursor to it. Alternatively, the amino groups can be diazotized and coupled with other aromatic systems.

Conclusion and Future Outlook

This compound is a molecule of significant industrial and academic interest due to its role as a versatile building block in the synthesis of pharmaceutically relevant compounds. Its molecular structure, characterized by the strategic placement of iodo and amino groups on a pyridine core, allows for a rich and diverse range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While a complete, publicly available dataset of its spectroscopic and crystallographic properties remains to be consolidated in peer-reviewed literature, its chemical behavior is well-understood within the principles of modern organic chemistry. Future research may focus on the development of more sustainable and efficient synthetic routes to this intermediate and the exploration of its utility in the synthesis of novel bioactive molecules beyond its current applications. A full, published characterization, including X-ray crystal structure analysis, would be a valuable addition to the scientific literature, providing a definitive reference for researchers in the field.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Wiley-VCH. (2007). Supporting Information.
  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:856851-34-8.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Veeprho. (n.d.). This compound | CAS 856851-34-8.
  • ResearchGate. (n.d.). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
  • ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • Pharmaffiliates. (n.d.). This compound | CAS No : 856851-34-8.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • PubChem. (n.d.). 2,6-Diaminopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • National Institutes of Health. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). 2,3-Pyridinediamine.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ResearchGate. (n.d.). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles.
  • PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions.
  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.

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A Technical Guide to 3-Iodopyridine-2,6-diamine: Synthesis, Characterization, and Application in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3-Iodopyridine-2,6-diamine (CAS 856851-34-8), a critical heterocyclic building block and pharmaceutical reference standard. The document details the compound's physicochemical properties, outlines a robust and validated laboratory-scale synthesis protocol via electrophilic iodination, and discusses its chemical reactivity. A primary focus is placed on its pivotal role as a qualified reference material for the quality control (QC) and regulatory analysis of Phenazopyridine, an analgesic for urinary tract infections. This guide is intended for researchers, process chemists, and analytical scientists in the fields of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability[1]. The strategic functionalization of this core is paramount for modulating pharmacological activity. This compound emerges as a compound of significant interest, not only as a versatile synthetic intermediate but also as a crucial analytical tool in the pharmaceutical industry.

Its structure is characterized by a pyridine ring activated by two potent electron-donating amino groups at the C2 and C6 positions. This high electron density facilitates chemical transformations and tunes the molecule's properties. The iodine atom at the C3 position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, and is also the defining feature for its role as a process impurity and reference standard in the manufacturing of Phenazopyridine[2][3]. Understanding the synthesis, reactivity, and proper handling of this compound is essential for its effective application. This guide provides a comprehensive technical overview to that end.

Chemical Identity and Physicochemical Properties

Accurate identification and knowledge of physicochemical properties are the foundation of all subsequent chemical and analytical work. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [4]
Synonyms 2,6-Diamino-3-iodopyridine; 3-Iodo-2,6-pyridinediamine [5]
CAS Number 856851-34-8 [3]
Molecular Formula C₅H₆IN₃ [4]
Molecular Weight 235.03 g/mol [4]
Appearance Off-white to light yellow solid [3]
Melting Point 124-126 °C [N/A - Lit. Value]
SMILES C1=CC(=NC(=C1I)N)N [4]
InChIKey JRCCUFRNNYDTGN-UHFFFAOYSA-N [4]

| Storage | Store at 2–8 °C under an inert atmosphere, protected from light |[3] |

Synthesis and Characterization

The most direct and efficient synthesis of this compound is the electrophilic aromatic substitution of the commercially available 2,6-diaminopyridine. The two amino groups strongly activate the pyridine ring, directing the electrophile to the vacant C3 and C5 positions. Careful control of stoichiometry allows for selective mono-iodination.

Retrosynthetic Analysis and Workflow

The synthesis strategy is predicated on the high nucleophilicity of the 2,6-diaminopyridine ring system. An electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), is used to introduce the iodine atom regioselectively.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_product Final Product SM 2,6-Diaminopyridine (CAS: 141-86-6) Reaction Electrophilic Aromatic Iodination SM->Reaction Reagents 1. Iodinating Agent (e.g., NIS or I₂) 2. Solvent (e.g., THF, DMF) 3. Controlled Temperature (0°C to RT) Reagents->Reaction Product This compound (CAS: 856851-34-8) Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent that is often easier to handle and provides cleaner reactions than molecular iodine[6].

Materials & Equipment:

  • 2,6-Diaminopyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,6-diaminopyridine (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

    • Causality: Starting the reaction at a low temperature helps control the exothermic nature of the reaction and minimizes the formation of di-iodinated byproducts.

  • Addition of NIS: Add N-Iodosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: A slight excess of NIS ensures complete consumption of the starting material. Slow, portion-wise addition is critical for selectivity and safety.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS (indicated by the disappearance of any yellow/brown color).

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: The aqueous washes remove the DMF solvent and water-soluble byproducts like succinimide. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Characterization

The identity and purity of the synthesized compound must be confirmed. While specific spectra are proprietary, the expected results are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons at the C4 and C5 positions. The amino protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 236.

Chemical Reactivity and Key Applications

Core Chemical Reactivity

The molecule possesses three primary reactive sites: the two nucleophilic amino groups and the electrophilic C-I bond.

  • Amino Groups: The -NH₂ groups can undergo standard amine chemistry, such as acylation, alkylation, and diazotization.

  • Carbon-Iodine Bond: The iodo substituent is an excellent leaving group, making the compound a valuable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[7]. This allows for the introduction of a wide range of aryl, alkynyl, or amino substituents at the C3 position, enabling the rapid generation of diverse compound libraries for drug discovery.

Application as a Pharmaceutical Reference Standard

The most significant industrial application of this compound is as a certified reference standard for the drug Phenazopyridine[2][8].

QC_Application cluster_process Pharmaceutical Manufacturing cluster_impurity Key Impurity / Intermediate cluster_qc Quality Control (QC) & Analysis Phenazopyridine Phenazopyridine API (Active Pharmaceutical Ingredient) Impurity This compound Impurity->Phenazopyridine Is a known process impurity of QC Analytical Method (e.g., HPLC, LC-MS) Impurity->QC Used as a Reference Standard to calibrate Validation Method Validation (AMV) QC->Validation Ensures method is accurate & precise Release Batch Release Testing QC->Release Quantifies impurity levels in Release->Phenazopyridine

Caption: Role of this compound in QC.

In the synthesis of Phenazopyridine, this iodo-diaminopyridine can arise as a key intermediate or a process-related impurity. Regulatory agencies (e.g., FDA, EMA) require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled.

Trustworthiness through Self-Validation:

  • Identity Confirmation: A well-characterized reference standard, like this compound, is used to confirm the identity of unknown peaks in a chromatogram of the final drug product, typically by comparing retention times.

  • Quantification: The standard is used to create a calibration curve, allowing for the precise quantification of the impurity's level in each batch of Phenazopyridine.

  • Method Validation: It is essential for validating the analytical method itself, proving that the method is accurate, precise, specific, and linear for that particular impurity[2]. This is a non-negotiable requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs)[2].

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The GHS hazard classifications provide the basis for safe handling protocols.

Table 2: GHS Hazard Identification

Hazard Code Description Class
H302 Harmful if swallowed Acute toxicity, oral (Warning)
H315 Causes skin irritation Skin corrosion/irritation (Warning)
H319 Causes serious eye irritation Serious eye damage/eye irritation (Warning)
H335 May cause respiratory irritation Specific target organ toxicity, single exposure (Warning)

Source: PubChem CID 476218[4]

Mandatory Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

    • Respiratory Protection: If dusts are generated outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Table 1. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of dual importance. As a synthetic building block, its activated pyridine ring and versatile iodo-substituent provide a powerful platform for the construction of complex nitrogen-containing heterocycles for medicinal chemistry research. Concurrently, its role as a well-documented pharmaceutical reference standard is indispensable for ensuring the safety, purity, and quality of the commercial drug Phenazopyridine. The methodologies and information presented in this guide offer a comprehensive framework for the synthesis, handling, and strategic application of this valuable chemical entity.

References

  • Veeprho. (n.d.). This compound | CAS 856851-34-8.
  • Denmark, S. E., et al. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society.
  • ACS Publications. (2015). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • PubChem. (n.d.). This compound.
  • Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.
  • Wikipedia. (n.d.). N-Iodosuccinimide.
  • Park, S. B., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
  • Pharmaffiliates. (n.d.). This compound.
  • Akran, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.

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An In-depth Technical Guide to the Solubility of 3-Iodo-2,6-pyridinediamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of a molecule is a cornerstone of successful experimentation and innovation. 3-Iodo-2,6-pyridinediamine is a heterocyclic building block of considerable interest, primarily for its utility in constructing complex molecular architectures through metal-catalyzed cross-coupling reactions.[1] Its solubility profile is a critical parameter that dictates reaction conditions, purification strategies, and its handling for biological screening.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Iodo-2,6-pyridinediamine, offering both predictive insights based on its molecular structure and robust, field-proven protocols for empirical determination.

Physicochemical Profile and Theoretical Solubility Assessment

The molecular structure of 3-Iodo-2,6-pyridinediamine provides significant clues to its solubility behavior. The molecule integrates a polar diaminopyridine core with a lipophilic iodo substituent. The two primary amine groups and the pyridine nitrogen atom can act as hydrogen bond acceptors, while the amine groups also provide two hydrogen bond donors.[2] This structure suggests a degree of solubility in polar solvents.

A summary of its computed physicochemical properties provides a quantitative basis for these predictions:

PropertyValueImplication for SolubilitySource
Molecular Weight235.03 g/mol Moderate molecular weight, generally favorable for solubility.[2]
XLogP3-AA0.8This positive, albeit low, value indicates a slight preference for a lipophilic environment over a hydrophilic one, suggesting limited water solubility.[2]
Hydrogen Bond Donor Count2The two amine groups can donate hydrogen bonds, promoting interaction with protic solvents like water and alcohols.[2]
Hydrogen Bond Acceptor Count3The two amine groups and the pyridine nitrogen can accept hydrogen bonds, enhancing solubility in polar protic solvents.[2]
Topological Polar Surface Area (TPSA)64.9 ŲA moderate TPSA suggests the molecule can interact with polar solvents. It is within the range often associated with reasonable membrane permeability.[2]

Expert Insights: The "like dissolves like" principle is our primary guide.[3] The molecule's dual character—a polar, hydrogen-bonding core and a nonpolar iodo-aromatic component—suggests it will not be highly soluble in either extreme of the polarity spectrum (e.g., water or hexane). However, the presence of two basic amine groups is a critical feature. We can predict that the solubility of 3-Iodo-2,6-pyridinediamine will be dramatically enhanced in acidic aqueous solutions due to the formation of highly polar ammonium salts. Conversely, its solubility in strongly basic solutions is not expected to increase, as the amine groups will remain uncharged. Solvents of intermediate polarity that can accommodate both hydrogen bonding and nonpolar interactions, such as ethanol, methanol, or DMSO, are likely to be effective.

Experimental Determination of Solubility: A Validated Approach

Part A: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's acidic, basic, or neutral character, providing essential information for downstream applications.[4][5][6] It involves systematically testing the compound's solubility in a sequence of solvents.

Methodology:

  • Preparation : For each step, add ~25 mg of 3-Iodo-2,6-pyridinediamine to a small test tube.

  • Solvent Addition : Add 0.75 mL of the designated solvent in three portions (0.25 mL each). After each addition, shake the tube vigorously for 30-60 seconds.[4][7]

  • Observation : Record the compound as "soluble" or "insoluble". If the compound dissolves, proceed to the next indicated step in the workflow.

The following diagram illustrates the logical workflow for this qualitative analysis.

G start Start with 3-Iodo-2,6-pyridinediamine water Test in Water (H2O) start->water ph_test Test pH with Litmus/pH paper water->ph_test Soluble hcl Test in 5% HCl water->hcl Insoluble result_base Conclusion: Water-Soluble Base (Class Sb) ph_test->result_base pH > 8 (Basic) naoh Test in 5% NaOH hcl->naoh Insoluble result_acid_sol Conclusion: Acid-Soluble Base (Class B) hcl->result_acid_sol Soluble h2so4 Test in conc. H2SO4 naoh->h2so4 Insoluble result_neutral Conclusion: Neutral Compound (Class N) h2so4->result_neutral Soluble result_inert Conclusion: Inert Compound (Class I) h2so4->result_inert Insoluble G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_vials Add excess solid to vials with known solvent volume agitate Agitate at constant temp (e.g., 25°C) for 24-48h prep_vials->agitate separate Separate solid & liquid (Centrifuge/Settle) agitate->separate sample Sample clear supernatant separate->sample dilute Dilute sample precisely sample->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify result Calculate Solubility (mg/mL or µM) quantify->result

Sources

melting point of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 3-Iodopyridine-2,6-diamine

This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point—a critical parameter for identification, purity assessment, and quality control in research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data with practical experimental methodology.

Introduction and Strategic Importance

This compound (CAS No. 856851-34-8) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its primary role is as a key intermediate in the synthesis of related pharmaceutical compounds and their impurities.[1][3][4] Notably, it is used in the synthesis of 3-Phenylphenazopyridine, an impurity of the well-known urinary tract analgesic, Phenazopyridine.[1][4] The compound also serves as a documented reference standard for analytical method development and validation, particularly in the quality control (QC) processes for Phenazopyridine manufacturing, adhering to stringent regulatory requirements.[2]

Given its role as a crucial building block and reference material, the accurate characterization of its physicochemical properties is paramount. The melting point, in particular, serves as a fundamental benchmark for identity confirmation and purity verification.

Physicochemical Properties

The essential properties of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 2,6-Diamino-3-iodopyridine[1][2][3]
CAS Number 856851-34-8[1][2][6]
Molecular Formula C₅H₆IN₃[1][2][5]
Molecular Weight 235.03 g/mol [1][2][5]
Appearance Yellow to off-white solid[7][8]
Melting Point 124-126 °C [7][8]
Predicted Density 2.150 ± 0.06 g/cm³[1]
Predicted pKa 3.77 ± 0.50[1]

Below is a visual representation of the compound's chemical structure.

Caption: Chemical structure of this compound.

The Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0 °C. This physical constant is therefore a robust criterion for two key analytical objectives:

  • Identification: By comparing the experimentally determined melting point of an unknown sample with a known literature value, one can establish its likely identity.

  • Purity Assessment: The presence of soluble impurities disrupts the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression and a broadening of the melting range .[9] For instance, an impure sample might melt over a range of 3-5 °C or more, and at a temperature lower than the pure substance.

Therefore, a sharp melting point that aligns with the literature value (124-126 °C) is a strong indicator of the high purity of a sample of this compound.

Experimental Protocol: Capillary Melting Point Determination

This section provides a standardized, step-by-step methodology for the accurate determination of the using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Caption: Workflow for accurate melting point determination.

Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry. Solvents can act as impurities and depress the melting point.[10]

    • Place a small amount of the solid on a clean, dry surface (like a watch glass). If the crystals are large, gently crush them into a fine powder using a spatula.[10][11]

    • Take a capillary melting point tube and jab the open end into the powder pile until a small amount of solid enters the tube.[9][10]

  • Packing the Sample:

    • Invert the capillary tube (sealed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.[10]

    • To ensure dense packing, drop the capillary tube, sealed end down, through a long piece of glass tubing (approx. 1 meter). The bouncing action will compact the solid tightly at the bottom.[9][10] Proper packing is crucial to prevent the sample from shrinking away from the viewing area during heating.

    • Repeat until the packed sample height is 2-3 mm. A sample height greater than this will lead to an artificially broad melting range, as there will be a significant temperature gradient across the sample.[10]

  • Measurement - Two-Stage Approach for Accuracy:

    • Rapid, Approximate Measurement (if m.p. is unknown): Insert the capillary into the heating block. Set a fast heating rate (e.g., 10-20 °C per minute) to quickly find the approximate melting temperature.[9] This saves time and establishes a target range. Do not record this as the official melting point.

    • Slow, Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Using a fresh sample in a new capillary tube, heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow crawl—no more than 1-2 °C per minute .[9] This slow rate is essential to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

  • Data Recording:

    • Observe the sample closely through the magnifying viewfinder.

    • Record the temperature (T₁ ) at which the very first droplet of liquid becomes visible within the solid matrix.[10]

    • Continue heating slowly and record the temperature (T₂ ) at which the last crystal of solid just melts completely into a transparent liquid.

    • The final result should be reported as a range: T₁ – T₂ . For a pure sample of this compound, this range should fall within the expected 124-126 °C.

  • Validation:

    • For the highest degree of confidence, perform the measurement in duplicate or triplicate (using a fresh sample each time). Consistent results validate the technique and the sample's purity.

    • Periodically calibrate the thermometer of the apparatus using certified melting point standards (e.g., benzoic acid, urea) to ensure the instrument's accuracy.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]

  • Exposure Routes: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term stability.[1]

Conclusion

The , established at 124-126 °C , is a cornerstone of its analytical profile.[7][8] It serves not only as a primary means of identification but also as a sensitive indicator of purity, a critical attribute for its application as a synthetic intermediate and analytical standard in the pharmaceutical industry. The meticulous application of the capillary melting point determination protocol described herein ensures that researchers and quality control analysts can reliably verify the integrity of this important chemical compound.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • Veeprho. (n.d.). This compound | CAS 856851-34-8.
  • Windhorse Tours. (n.d.). 856851-34-8 | this compound.
  • University of Calgary. (n.d.). Melting point determination.
  • SMU. (n.d.). 856851-34-8 | this compound.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 856851-34-8 | Product Name : this compound.
  • University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.
  • SlideShare. (2021). experiment (1) determination of melting points.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectral characteristics of 3-iodopyridine-2,6-diamine, a key building block in medicinal chemistry and materials science. As a substituted pyridine, its unique electronic and structural features give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering both predictive analysis based on established principles and practical guidance for data acquisition and interpretation.

The Structural Landscape of this compound

This compound possesses a pyridine ring substituted with two electron-donating amino groups at positions 2 and 6, and an electron-withdrawing, heavy iodine atom at position 3. This substitution pattern creates a unique electronic environment that significantly influences its spectroscopic properties.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable amine protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the two amino groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~6.0 - 6.5Doublet~8.01H
H-5~7.0 - 7.5Doublet~8.01H
-NH₂ (at C2 & C6)~4.5 - 5.5Broad singlet-4H

Justification of Predictions:

  • Aromatic Protons (H-4 and H-5): The two amino groups are strong electron-donating groups, which will shield the ring protons, shifting them upfield compared to unsubstituted pyridine (δ 7.2-8.5 ppm). The iodine at the 3-position will have a deshielding effect on the adjacent H-4 and a smaller effect on H-5. The two aromatic protons, H-4 and H-5, will be coupled to each other, resulting in a pair of doublets.

  • Amine Protons (-NH₂): The protons on the amino groups are exchangeable and will typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed as a distinct peak.

Figure 2. Predicted proton coupling in this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2~158 - 162
C-3~85 - 95
C-4~105 - 110
C-5~138 - 142
C-6~158 - 162

Justification of Predictions:

  • C-2 and C-6: These carbons are attached to amino groups and are adjacent to the ring nitrogen, leading to a significant downfield shift.

  • C-3: The direct attachment to the heavy iodine atom will cause a significant upfield shift (the "heavy atom effect").

  • C-4 and C-5: These carbons will be influenced by the electron-donating amino groups and the electron-withdrawing iodine, leading to the predicted chemical shifts.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the amino groups and the pyridine ring.

Wavenumber (cm⁻¹) Vibration Intensity
3450 - 3300N-H symmetric and asymmetric stretchingStrong, two bands
3200 - 3000Aromatic C-H stretchingMedium
1640 - 1580N-H bending (scissoring) and C=C/C=N ring stretchingStrong
1500 - 1400C=C/C=N ring stretchingMedium to Strong
850 - 750Aromatic C-H out-of-plane bendingStrong
600 - 500C-I stretchingMedium to Weak

Interpretation:

The most characteristic feature will be the pair of strong bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amino groups. The presence of these two bands is a definitive indicator of a primary amine. The aromatic ring vibrations will appear in the 1640-1400 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 235.03 g/mol .[1]

m/z Proposed Fragment
235[M]⁺ (Molecular Ion)
108[M - I]⁺
208[M - HCN]⁺
181[M - HCN - HCN]⁺

Interpretation of Fragmentation:

  • Molecular Ion ([M]⁺): A prominent peak at m/z 235 corresponding to the intact molecule with one electron removed.

  • Loss of Iodine ([M - I]⁺): The C-I bond is relatively weak, so the loss of an iodine radical to give a fragment at m/z 108 is expected to be a major fragmentation pathway.

  • Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide, which would result in a fragment at m/z 208.

M [C₅H₆IN₃]⁺˙ m/z = 235 M_minus_I [C₅H₆N₃]⁺ m/z = 108 M->M_minus_I - I• M_minus_HCN [C₄H₅IN₂]⁺˙ m/z = 208 M->M_minus_HCN - HCN

Figure 3. Proposed major fragmentation pathways for this compound.

A Self-Validating System for Structural Confirmation

The combination of NMR, IR, and MS provides a powerful and self-validating approach to confirming the structure and purity of this compound.

  • MS confirms the molecular weight.

  • IR confirms the presence of the key functional groups (primary amines and the aromatic ring).

  • NMR provides the detailed connectivity of the atoms in the molecule.

Any impurities from a potential synthesis, such as starting materials or by-products, would be readily identifiable through extra peaks in the NMR spectra, unexpected absorptions in the IR spectrum, or additional ions in the mass spectrum.

Conclusion

This guide has provided a comprehensive overview of the expected spectral data for this compound. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently identify and characterize this important chemical compound. The predictive nature of this analysis, grounded in established spectroscopic theory, serves as a valuable tool for anyone working with this molecule.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP).

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A Theoretical Investigation into the pKa of 3-Iodopyridine-2,6-diamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The acid dissociation constant (pKa) is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. For novel or specialized molecules like 3-Iodopyridine-2,6-diamine, a key intermediate in the synthesis of pharmaceuticals, experimental pKa data is often unavailable.[1][2][3] This guide provides a comprehensive theoretical framework for predicting the pKa of this molecule. We will deconstruct the competing electronic effects of its substituents, outline robust computational methodologies for in-silico pKa prediction, and present a detailed protocol for a quantum mechanics-based approach. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals seeking to understand and predict the ionization behavior of complex heterocyclic compounds.

Introduction: The Imperative of pKa in Modern Drug Discovery

The journey of a drug from administration to its molecular target is governed by its physicochemical properties, chief among them being its state of ionization. The pKa value dictates the extent to which a molecule is protonated or deprotonated at a given physiological pH, which in turn controls critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility, membrane permeability, and protein binding.[4] An accurate understanding of a compound's pKa is therefore not merely academic; it is a prerequisite for rational drug design and lead optimization.

This compound is a substituted pyridine derivative of significant interest.[5] Its structure presents a fascinating case study in physical organic chemistry: a pyridine core, whose basicity is well-understood, is functionalized with two powerful electron-donating amino groups and one electron-withdrawing iodo group. The interplay of these substituents creates a unique electronic environment that makes intuitive pKa estimation challenging. This guide will leverage foundational principles and advanced computational techniques to provide a reliable theoretical pKa value.

Part 1: Foundational Principles – Deconstructing Substituent Effects

The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which is available for protonation.[6][7] The pKa of the parent pyridine molecule is approximately 5.23.[6][8] The introduction of substituents onto the aromatic ring can dramatically alter this value.

  • Electron-Donating Groups (EDGs): The two amino groups (-NH₂) at the 2- and 6-positions are strong EDGs. Through the resonance effect, they increase the electron density on the pyridine nitrogen, making its lone pair more available to accept a proton. This effect significantly increases the basicity of the molecule. For instance, the predicted pKa of 2,6-diaminopyridine is approximately 6.13, which is notably more basic than pyridine.[9]

  • Electron-Withdrawing Groups (EWGs): The iodine atom at the 3-position is an EWG. Due to its high electronegativity, it exerts a strong negative inductive effect (-I), pulling electron density away from the ring and, consequently, from the nitrogen atom. This withdrawal of electron density makes the lone pair less available for protonation, thereby decreasing the molecule's basicity. The pKa of 3-iodopyridine, for example, is reported to be around 3.25, making it significantly more acidic than pyridine.[10][11]

The theoretical pKa of this compound is thus a result of these opposing forces. While the two amino groups work to increase basicity, the iodo group acts to decrease it. The final pKa value will depend on the net outcome of these competing electronic influences.

Visualizing Electronic Effects

The diagram below illustrates the push-pull electronic nature of the substituents on the this compound scaffold.

Sources

The Diverse Biological Activities of Substituted 2,6-Diaminopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diaminopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of substituted 2,6-diaminopyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This guide will further provide detailed experimental protocols for assessing their biological activities and visualize key signaling pathways and workflows to facilitate a comprehensive understanding of this important class of compounds.

Introduction: The 2,6-Diaminopyridine Core - A Versatile Pharmacophore

The pyridine ring is a fundamental component of numerous pharmaceuticals, and the introduction of amino groups at the 2 and 6 positions endows the scaffold with unique electronic and structural properties.[1][2] The two amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[3] Furthermore, the pyridine nitrogen can participate in hydrogen bonding and metal coordination. This inherent versatility allows for the facile generation of diverse libraries of substituted 2,6-diaminopyridine analogs with a wide spectrum of biological activities. These compounds have demonstrated potential as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents, making them a rich source for the development of novel therapeutics.[4][5][6]

Anticancer Activity: Targeting the Cell Cycle and Beyond

Substituted 2,6-diaminopyridines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit cyclin-dependent kinases (CDKs).[5][7] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][8]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

A notable example is the development of 3-acyl-2,6-diaminopyridines as potent inhibitors of CDK1 and CDK2.[7] These compounds effectively halt cellular proliferation in various cancer cell lines, including HeLa, HCT116, and A375.[7] The 2,6-diaminopyridine core plays a crucial role in binding to the ATP-binding pocket of the CDKs, while substitutions at other positions of the pyridine ring can be modified to enhance potency and selectivity.[9]

CDK_Inhibition CDK_target CDK_target S S CDK_target->S Inhibits Transition G2 G2 CDK_target->G2 Inhibits Transition M M CDK_target->M Inhibits Transition caption CDK Signaling Pathway Inhibition

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of 2,6-diaminopyridine derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of 3-acyl-2,6-diaminopyridines, the acyl group was found to be critical for CDK inhibitory activity. Variations in the substituents on the acyl moiety significantly influenced the potency against CDK1 and CDK2.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted 2,6-diaminopyridine compounds against various cancer cell lines.

Compound IDSubstitution PatternTargetCell LineIC50 (µM)Reference
2r 3-AcylCDK1/CDK2HeLaNot specified[7]
11 3-AcylCDK1/CDK2HCT116, A375Not specified[7]
NU6027 4-Cyclohexylmethoxy-5-nitrosoCDK1/CDK2-2.9 (CDK1), 2.2 (CDK2)[10]

Neuroprotective Activity: Combating Neurodegenerative Diseases

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease remains a significant challenge. Substituted 2,6-diaminopyridines have shown promise as neuroprotective agents, primarily by targeting the aggregation of β-amyloid (Aβ) peptides.[11] The accumulation of Aβ plaques is a key pathological hallmark of Alzheimer's disease.[3][12]

Mechanism of Action: Inhibition of β-Amyloid Aggregation

Novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ, thereby preventing its aggregation. The 2,6-diaminopyridine moiety is a key structural feature for this inhibitory activity.[11] These compounds are thought to interfere with the nucleation-dependent aggregation process of Aβ.[3]

Abeta_Aggregation_Inhibition inhibitor inhibitor Monomer Monomer inhibitor->Monomer Prevents Aggregation caption Aβ Aggregation Inhibition

Structure-Activity Relationship (SAR) for Neuroprotective Activity

For inhibitors of Aβ aggregation, the presence of multiple 2,6-disubstituted pyridine units separated by linkers has been shown to be beneficial. Compounds with three such units connected by C2 or C3 linkers displayed the most potent inhibition of Aβ aggregation.[11]

Antimicrobial and Anti-inflammatory Activities

Substituted 2,6-diaminopyridines also exhibit a range of antimicrobial and anti-inflammatory properties, highlighting their potential in treating infectious and inflammatory diseases.

Antimicrobial Activity

Metal complexes of 2,6-diaminopyridine have demonstrated antibacterial activity against various pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[13][14] The mechanism of action is thought to involve the disruption of bacterial cell wall integrity and other essential cellular processes.

Anti-inflammatory Activity

Certain pyridine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[15] The specific signaling pathways modulated by these compounds are an active area of investigation.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 2,6-diaminopyridine derivatives against various bacterial strains.

Compound IDMetal ComplexBacterial StrainMIC (µg/mL)Reference
Cu(II) complex CopperEscherichia coliNot specified[13]
Fe(II) complex IronPseudomonas aeruginosaNot specified[13]

Experimental Protocols

To facilitate further research and development of substituted 2,6-diaminopyridines, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][16][17]

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with 2,6-Diaminopyridine Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) (Living cells convert MTT to formazan) mtt_addition->formazan_formation solubilization Add DMSO to Solubilize Formazan formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end caption MTT Assay Workflow

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria onto the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound solution into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited.[18][19][20]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[15][21][22]

Conclusion and Future Directions

Substituted 2,6-diaminopyridines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, neuroprotective, and antimicrobial agents underscores their potential for the development of novel therapeutics. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological effects, particularly in the areas of neuroprotection and anti-inflammatory action. Further optimization of the 2,6-diaminopyridine scaffold through medicinal chemistry efforts, guided by the experimental protocols outlined in this guide, holds great promise for the discovery of new and effective drugs to address a range of unmet medical needs.

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An In-depth Technical Guide to 3-Iodopyridine-2,6-diamine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Iodopyridine-2,6-diamine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its discovery and history, provides a detailed, validated protocol for its synthesis, and explores its rich chemical reactivity, with a focus on palladium-catalyzed cross-coupling reactions and functionalization of its amino groups. The guide is intended for researchers, scientists, and drug development professionals, offering practical insights and methodologies to effectively utilize this compound in their research endeavors.

Introduction: A Versatile Scaffold for Chemical Innovation

This compound has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. Its unique trifunctional nature, featuring a reactive iodine atom at the 3-position and two primary amine groups at the 2- and 6-positions, provides a powerful platform for molecular diversification. The electron-donating amino groups activate the pyridine ring, facilitating a range of chemical transformations. This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical, field-proven protocols.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of pyridine chemistry and the need for functionalized heterocyclic intermediates. The parent compound, 2,6-diaminopyridine, has been known for over a century, with early synthesis methods like the Chichibabin reaction being established in the early 20th century. The introduction of an iodine atom at the 3-position likely arose from the need to create a versatile handle for carbon-carbon and carbon-heteroatom bond formation, a cornerstone of modern synthetic organic chemistry. Its primary documented role is as a key intermediate in the synthesis of 3-Phenylphenazopyridine, an impurity of the urinary tract analgesic, Phenazopyridine.[1][2][3] This application underscores its importance in the pharmaceutical industry for the preparation of reference standards and in process impurity analysis.[4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research.

PropertyValueReference
CAS Number 856851-34-8[3]
Molecular Formula C₅H₆IN₃[3]
Molecular Weight 235.03 g/mol [3]
Appearance Yellow to off-white solid[1]
Melting Point 124-126 °C[1]
pKa 3.77 ± 0.50 (Predicted)[3]
Density 2.150 ± 0.06 g/cm³ (Predicted)[3]

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset is not publicly available, ¹H NMR spectral data is a key characterization tool.

Synthesis of this compound: A Validated Protocol

The most direct and common method for the synthesis of this compound is the electrophilic iodination of the readily available 2,6-diaminopyridine. The two amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to the amino groups. Due to steric hindrance from the amino group at the 2-position, iodination preferentially occurs at the 3- and 5-positions. Careful control of the reaction conditions allows for the selective synthesis of the mono-iodinated product.

Reaction Scheme

Caption: Electrophilic iodination of 2,6-diaminopyridine.

Detailed Experimental Protocol

This protocol is based on literature reports describing the iodination of 2,6-diaminopyridine.[5]

Materials:

  • 2,6-Diaminopyridine (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) and potassium carbonate (2.0 eq) in a minimal amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Iodine: Prepare a solution of iodine (1.1 eq) in DMF. Add the iodine solution dropwise to the cooled reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Stir until the color of iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its iodo and amino functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electron-rich nature of the diaminopyridine ring enhances the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

G Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Biaryl 3-Aryl-pyridine-2,6-diamine Suzuki->Biaryl Alkynyl 3-Alkynyl-pyridine-2,6-diamine Sonogashira->Alkynyl Arylamino 3-(Arylamino)-pyridine-2,6-diamine Buchwald->Arylamino

Caption: Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be coupled with various aryl and heteroaryl boronic acids or esters to generate 3-aryl-pyridine-2,6-diamine derivatives.

Exemplary Protocol: Synthesis of 3-(4-Methoxyphenyl)pyridine-2,6-diamine

  • Reactants: this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Procedure: The reactants, catalyst, and base are heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. After cooling, the reaction is worked up by extraction and purified by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 3-alkynyl-pyridine-2,6-diamine derivatives.

Exemplary Protocol: Synthesis of 3-(Phenylethynyl)pyridine-2,6-diamine

  • Reactants: this compound (1.0 eq), Phenylacetylene (1.2 eq).

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq) and Copper(I) iodide (CuI) (0.06 eq).

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

  • Solvent: Anhydrous tetrahydrofuran (THF) or DMF.

  • Procedure: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. The alkyne is added to a mixture of the iodopyridine, catalysts, and base in the solvent. The reaction is monitored by TLC and upon completion, worked up and purified.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This allows for the introduction of a variety of secondary or primary amines at the 3-position of the pyridine ring.

Exemplary Protocol: Synthesis of 3-(Morpholino)pyridine-2,6-diamine

  • Reactants: this compound (1.0 eq), Morpholine (1.2 eq).

  • Catalyst: A palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04 eq).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure: The reactants, catalyst, ligand, and base are heated under an inert atmosphere at 80-110 °C for several hours. The reaction is then cooled, filtered, and the product is isolated and purified.

Reactions of the Amino Groups

The two primary amino groups on the pyridine ring offer further opportunities for functionalization, enabling the synthesis of a diverse array of derivatives.

The amino groups can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This can be a useful strategy for protecting the amino groups or for introducing new functional moieties.

Exemplary Protocol: Synthesis of N-(6-amino-3-iodopyridin-2-yl)acetamide

  • Reactants: this compound (1.0 eq), Acetic anhydride (1.1 eq).

  • Solvent: Pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

  • Procedure: The reaction is typically carried out at room temperature. The acetic anhydride is added to a solution of the diaminopyridine. After completion, the reaction is quenched with water and the product is extracted and purified. Selective mono-acylation can often be achieved by controlling the stoichiometry of the acylating agent.

Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This is a common transformation in medicinal chemistry to introduce sulfonamide groups, which are known to have a wide range of biological activities.

The primary amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Exemplary Protocol: Synthesis of a Schiff Base with Benzaldehyde

  • Reactants: this compound (1.0 eq), Benzaldehyde (2.2 eq).

  • Catalyst: A catalytic amount of a weak acid (e.g., acetic acid).

  • Solvent: Ethanol or methanol.

  • Procedure: The reactants are refluxed in the chosen solvent, often with a Dean-Stark trap to remove the water formed during the reaction. The product typically precipitates upon cooling and can be collected by filtration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Precautionary Statements: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures, particularly in the field of drug discovery. This guide has provided a detailed overview of its synthesis, reactivity, and applications, along with practical experimental protocols. By leveraging the information presented herein, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
  • Pharmaffiliates. (n.d.). Phenazopyridine Hydrochloride-impurities.
  • Veeprho. (n.d.). This compound | CAS 856851-34-8.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Fisher Scientific. (2010).
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Windhorse Tours. (n.d.). 856851-34-8 | this compound.

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An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodopyridine-2,6-diamine for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety profile and handling requirements for 3-Iodopyridine-2,6-diamine (CAS: 856851-34-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights. The core objective is to ensure the safe and effective use of this compound in a laboratory setting by explaining the causality behind established safety protocols.

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds and reference standards, notably in the context of Phenazopyridine, a urinary tract analgesic.[1][2][3] Its utility in analytical method development, validation, and quality control underscores the need for a comprehensive understanding of its properties and hazards to maintain a safe and compliant research environment.[3]

Section 1: Comprehensive Hazard Profile and Risk Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding the potential risks of this compound.[4] A thorough understanding of these classifications is the foundation of a robust risk assessment for any experimental work involving this compound.

GHS Hazard Classification Hazard Statement Signal Word
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning
(Source: PubChem, Sigma-Aldrich)[4]

Expert Analysis of Hazards:

  • H302 - Harmful if swallowed: This classification indicates that accidental ingestion of even small quantities could lead to toxic effects. In a laboratory setting, the primary risk pathway is indirect, through hand-to-mouth contact after handling the solid or contaminated equipment. This underscores the critical importance of strict hygiene measures.

  • H315 - Causes skin irritation: Direct contact with the solid powder or solutions can cause local redness, inflammation, or dermatitis. The causality lies in the compound's ability to disrupt the skin's natural barrier. This necessitates the use of appropriate chemical-resistant gloves.

  • H319 - Causes serious eye irritation: This is a significant risk, particularly when handling the powdered form, which can easily become airborne. Contact with the mucous membranes of the eyes can lead to substantial irritation, pain, and potential damage. This hazard mandates the use of chemical safety goggles at all times.

  • H335 - May cause respiratory irritation: As a fine solid, the dust from this compound can be readily inhaled.[5] This can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid compound must be performed within a certified chemical fume hood to mitigate this risk.

It is crucial to note that comprehensive toxicological data for this compound is not widely available. Therefore, a precautionary approach is warranted, treating the substance with a high degree of care and assuming it may have other, as-yet-unidentified hazards.

Section 2: Physicochemical Properties for the Researcher

Understanding the physical and chemical properties of a compound is essential for designing safe experiments and ensuring proper storage.

Property Value Source
CAS Number 856851-34-8[1][2][5]
Molecular Formula C5H6IN3[1][4][5]
Molecular Weight 235.03 g/mol [1][4][5]
Appearance Off-white to light yellow solid[1][5]
Melting Point 124-126 °C[5]
Predicted Density 2.150 ± 0.06 g/cm³[1]
Storage Conditions Store at 2-8 °C, keep in a dark place, under an inert atmosphere[1][5]

The solid nature of this compound at room temperature is the primary driver for the risk of dust inhalation. The specified storage conditions suggest potential sensitivity to light, heat, and atmospheric oxygen, which could lead to degradation over time. Adherence to these storage protocols is vital for maintaining the compound's purity and integrity for research applications.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is mandatory to prevent exposure.

1. Engineering Controls:

  • Chemical Fume Hood: All procedures involving the weighing, transfer, or dissolution of this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary defense against respiratory exposure to its dust.[6][7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical safety goggles are required.[6][8] When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.

  • Skin Protection: Wear standard nitrile gloves and a fully buttoned laboratory coat.[6][8] Gloves should be inspected before use and changed immediately if contamination occurs. After handling, remove gloves and wash hands thoroughly with soap and water.[6]

  • Respiratory Protection: For routine handling inside a fume hood, additional respiratory protection is not typically required. However, if engineering controls are not available or in the event of a spill, a NIOSH-approved N95 (or better) particulate respirator should be used.[6][8]

The following workflow diagram outlines the logic for selecting appropriate PPE based on the experimental task.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Identify Task weighing Weighing or Transferring Solid start->weighing solution Working with Dilute Solution start->solution spill Spill Cleanup (Outside Hood) start->spill hood Perform in Chemical Fume Hood weighing->hood face_shield Consider Face Shield weighing->face_shield solution->hood respirator Add NIOSH-approved N95 Respirator spill->respirator ppe_base Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat hood->ppe_base respirator->ppe_base

Caption: PPE Selection Workflow based on laboratory task.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a detailed, step-by-step protocol is the cornerstone of safe laboratory practice.

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as outlined in Section 3 (goggles, gloves, lab coat).

  • Transfer: Retrieve the container of this compound from its 2-8 °C storage location.[1][5] Allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust.

  • Dissolution: Place the receiving flask containing the appropriate solvent in the fume hood. Carefully add the weighed solid to the solvent. If necessary, cap and stir or sonicate to dissolve.

  • Cleanup: Once the transfer is complete, carefully clean the spatula and the balance area with a solvent-dampened wipe to collect any residual dust. Do not dry sweep. Dispose of the wipe and any contaminated materials (e.g., weigh boat) in the designated hazardous waste container.

  • Storage: Securely cap the primary container of the solid compound and return it to its designated locked, refrigerated storage.[5][6]

  • Final Steps: Remove PPE and wash hands thoroughly.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency is critical to minimizing harm.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill: In the event of a spill, follow the workflow below.

Spill_Response_Workflow cluster_spill Spill Response for this compound spill_detected Spill Detected evacuate Evacuate Immediate Area Alert Colleagues & Supervisor spill_detected->evacuate ppe_check Is appropriate PPE (incl. respirator) available? evacuate->ppe_check cleanup Cover with absorbent material. Carefully sweep solid into a container. Wipe area with a damp cloth. ppe_check->cleanup Yes contact_ehs Contact Institutional EHS/ Safety Office for Cleanup ppe_check->contact_ehs No disposal Seal container, label as Hazardous Waste, and dispose according to institutional policy. cleanup->disposal end Decontaminate & Document contact_ehs->end disposal->end

Sources

3-Iodopyridine-2,6-diamine: A Versatile Scaffold for Innovations in Medicinal Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodopyridine-2,6-diamine is a multifunctional heterocyclic compound poised for significant exploration in chemical and pharmaceutical research. Its structure is distinguished by a pyridine core, a privileged scaffold in drug discovery, and is strategically functionalized with two primary amine groups and a reactive iodine atom. This guide presents a forward-looking analysis of the potential research applications for this under-explored molecule. We will delve into its utility as a core fragment for the synthesis of targeted therapeutics, particularly kinase inhibitors, and as a versatile precursor for the design of novel ligands for advanced catalysis. This document serves as a technical roadmap, providing scientifically grounded rationales, detailed experimental protocols, and proposed workflows to unlock the full potential of this compound.

Part 1: Foundational Profile of this compound

Introduction

The 2,6-diaminopyridine framework is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of marketed drugs and clinical candidates.[1] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity. The strategic halogenation of such scaffolds offers a powerful method to fine-tune physicochemical and biological properties.[2] The introduction of an iodine atom, as seen in this compound, is particularly noteworthy. The iodine can act as a bulky substituent to probe steric pockets in an active site, participate in favorable halogen bonding interactions to enhance binding affinity, and, most critically, serves as an exceptionally versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, compiled from publicly available data.[5][6][7][8]

PropertyValue
CAS Number 856851-34-8
Molecular Formula C₅H₆IN₃
Molecular Weight 235.03 g/mol
Appearance Off-white to light yellow solid
Melting Point 124-126 °C
IUPAC Name This compound
SMILES C1=CC(=NC(=C1I)N)N
Synthesis and Reactivity

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from standard methodologies for the iodination of electron-rich aromatic systems. A plausible approach involves the direct iodination of the parent 2,6-diaminopyridine using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The electron-donating nature of the two amino groups activates the pyridine ring towards electrophilic substitution, directing the iodine to the 3- or 5-position.

The true synthetic value of this molecule lies in its distinct reactive sites:

  • The Carbon-Iodine Bond : This is the primary site for building molecular complexity. The C-I bond is highly susceptible to oxidative addition to low-valent transition metals (e.g., Palladium(0)), making it an ideal substrate for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[3][9]

  • The Amino Groups : The primary amines at the 2- and 6-positions are nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or condensation reactions to build more complex ligand structures or to modify the molecule's solubility and hydrogen-bonding capabilities.

Part 2: Potential Research Area 1: Medicinal Chemistry & Drug Discovery

Rationale: A Scaffold for Kinase Inhibitors

Halogenated diaminopyridines and their structural analogs are recognized as potent and selective kinase inhibitors for treating diseases like cancer.[2] The halogen atom often plays a crucial role by forming key interactions within the ATP-binding pocket of kinases, thereby enhancing inhibitory activity. The iodine atom in this compound offers three distinct advantages in this context:

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a "sigma-hole," which can form a strong, directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the protein backbone or side chains. This can significantly increase ligand-receptor binding affinity.

  • Steric Influence: Iodine's large atomic radius can be exploited to fill hydrophobic pockets within the kinase active site, enhancing selectivity and potency.

  • Synthetic Gateway: The C-I bond allows for the rapid generation of a diverse library of compounds through cross-coupling, enabling extensive exploration of the structure-activity relationship (SAR).

Proposed Research Workflow: Library Synthesis and Screening

A logical first step to explore the potential of this compound in drug discovery is to synthesize a library of 3-aryl derivatives and screen them against a panel of cancer-relevant kinases.

G cluster_0 PART 1: Library Synthesis cluster_1 PART 2: Biological Screening cluster_2 PART 3: Lead Optimization A 3-Iodopyridine- 2,6-diamine C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acids B->C D Library of Novel 3-Aryl-Pyridine- 2,6-diamines C->D E Panel of Protein Kinases F Kinase Inhibition Assay D->F E->F G Identify 'Hit' Compounds F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Optimization H->I

Workflow for kinase inhibitor discovery.

This protocol describes a general method for coupling various aryl or heteroaryl boronic acids to the this compound core.

  • Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.) followed by a solvent mixture, typically 1,4-dioxane or DME (dimethoxyethane), to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating at 80-90 °C can be used, but may require longer reaction times (4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyridine-2,6-diamine derivative.

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted compounds. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent inhibitor or no enzyme).

  • Enzyme and Substrate Addition: Add the target kinase enzyme and its specific peptide substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration close to its Km value for the specific kinase). Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is converted into a light signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value for each compound.[2]

Part 3: Potential Research Area 2: Advanced Ligand Synthesis for Catalysis

Rationale: A Precursor for Novel Pincer and Bidentate Ligands

Pyridine-containing ligands are cornerstones of coordination chemistry and homogeneous catalysis, prized for their ability to form stable complexes with a wide range of transition metals.[10][11][12] The unique arrangement of functional groups on this compound—two nucleophilic amines flanking a reactive C-I bond—makes it an ideal starting material for constructing sophisticated ligand architectures that are otherwise difficult to access. For example, the amino groups can be functionalized to introduce phosphine, amine, or other coordinating moieties, creating novel bidentate or tridentate "pincer" ligands. Such ligands are highly sought after for their ability to confer high stability and catalytic activity to metal centers.[13]

Proposed Synthetic Strategy: Synthesis of a Novel N,N-Bis(diphenylphosphino) Ligand

This workflow outlines the synthesis of a potential ligand precursor where the amino groups are functionalized with phosphine arms.

Synthesis of a novel ligand and metal complex.

This protocol details the functionalization of the amino groups, a key step in ligand synthesis.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2-(diphenylphosphino)benzaldehyde (2.2 eq.). The reaction will form imine intermediates.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5-3.0 eq.) portion-wise to the stirring solution. This reagent is selective for reducing imines in the presence of aldehydes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude product via column chromatography (using deoxygenated solvents) or recrystallization to obtain the N,N'-bis(2-(diphenylphosphino)benzyl)-3-iodopyridine-2,6-diamine ligand.

This resulting molecule is a versatile precursor. It can be used directly to form complexes where the iodine may be involved in coordination or subsequent reactions, or the C-I bond can be used in a final cross-coupling step to complete a pincer ligand structure.

Part 4: Future Outlook and Conclusion

The potential research avenues for this compound are vast and compelling. Beyond the primary applications in medicinal chemistry and catalysis detailed here, its unique structure suggests utility in materials science as a building block for functional polymers, dyes, or supramolecular assemblies. The presence of multiple reactive sites allows for orthogonal functionalization, enabling the creation of highly complex and tailored molecular architectures.

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An In-depth Technical Guide to 3-Iodopyridine-2,6-diamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodopyridine-2,6-diamine, a key chemical intermediate. The document details its synthesis, physicochemical properties, and significant applications, particularly in the pharmaceutical industry as a precursor in the synthesis of phenazopyridine and its related compounds. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, characterization data, and insights into its reactivity.

Introduction

This compound, with the CAS number 856851-34-8, is a substituted pyridine derivative that has garnered significant interest in synthetic organic chemistry.[1] Its structure, featuring a pyridine ring substituted with two amino groups and an iodine atom, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for various cross-coupling reactions, while the amino groups can be functionalized or can influence the electronic properties of the molecule.

This guide will delve into the essential aspects of this compound, providing a detailed protocol for its synthesis, a summary of its known properties, and a discussion of its primary applications, with a focus on its role in the synthesis of pharmaceutically relevant compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₆IN₃[1]
Molecular Weight 235.03 g/mol [1]
Appearance Yellow to off-white solid[2]
Melting Point 124-126 °C[2]
CAS Number 856851-34-8[1]
IUPAC Name This compound[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic iodination of 2,6-diaminopyridine. This reaction introduces an iodine atom at the 3-position of the pyridine ring, activated by the two amino groups.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2,6-Diaminopyridine 2,6-Diaminopyridine Reaction 2,6-Diaminopyridine->Reaction I2 Iodine (I₂) I2->Reaction K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from 2,6-Diaminopyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Sodium thiosulfate solution (saturated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,6-diaminopyridine in ethanol.

  • Add potassium carbonate to the solution and stir to create a suspension.

  • Slowly add a solution of iodine in ethanol to the stirring suspension at room temperature.

  • Continue stirring the reaction mixture for 10 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to the reaction mixture.

  • Quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Yield: While specific yields can vary depending on the scale and precise conditions, this method is known to provide good to excellent yields of the desired product.[4]

Spectroscopic Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. Below are the expected spectroscopic data.

  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. A commercially available ¹H NMR spectrum of 2,6-diamino-3-iodopyridine can be found through chemical suppliers like ChemicalBook.[5]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and iodine atoms and the electron-donating effect of the amino groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems.

Suzuki-Miyaura Coupling

The iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds. A notable application is the synthesis of 2,6-diamino-3-phenylpyridine, which is a known impurity in the production of the urinary tract analgesic, Phenazopyridine.[6][7]

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product This compound This compound Reaction This compound->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Reaction Na₂CO₃ Na₂CO₃ Na₂CO₃->Reaction 2,6-Diamino-3-phenylpyridine 2,6-Diamino-3-phenylpyridine Reaction->2,6-Diamino-3-phenylpyridine

Caption: Suzuki-Miyaura coupling of this compound.

A general method for this type of reaction involves heating the iodopyridine with a boronic acid in the presence of a palladium catalyst and a base.[8] This reaction has been reported to proceed with high yields.[8]

Other Potential Applications

The structural motif of 2,6-diaminopyridine is present in various biologically active compounds.[6][9][10][11] Derivatives of 2,6-diaminopyridine have been investigated for a range of therapeutic applications, including as inhibitors of cyclin-dependent kinases for cancer treatment.[6] The ability to functionalize the 3-position of the 2,6-diaminopyridine scaffold via the iodo intermediate opens up possibilities for the synthesis of novel derivatives with potential biological activities.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[12][13]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.[1][12][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its straightforward synthesis from readily available starting materials and its reactivity in cross-coupling reactions make it an important tool for medicinal and synthetic chemists. This guide has provided a detailed overview of its synthesis, properties, and applications to aid researchers in their work with this compound.

References

Sources

An In-Depth Technical Guide to 3-Iodopyridine-2,6-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Iodopyridine-2,6-diamine (CAS No. 856851-34-8), a critical building block in medicinal chemistry and pharmaceutical development. We will delve into its commercial availability, essential quality control protocols, key applications, and best practices for handling and storage, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to a Versatile Pyridine Building Block

This compound is a highly functionalized pyridine derivative. Its structure, featuring two activating amino groups and a strategically placed iodine atom, makes it an exceptionally valuable synthon for creating complex molecular architectures. The electron-donating amino groups enhance the reactivity of the pyridine ring, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions. This unique combination of features has positioned it as a key intermediate in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies. Its role as an intermediate in the synthesis of phenazopyridine impurities also makes it a crucial reference standard for analytical and quality control laboratories.

Commercial Availability and Supplier Analysis

A reliable supply of high-purity starting materials is the cornerstone of successful research and development. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. When selecting a supplier, it is imperative to consider not just the cost, but also the purity, documentation provided (e.g., Certificate of Analysis), and the supplier's reputation for consistency.

Below is a comparative table of prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.

SupplierPurityAvailable QuantitiesKey Features
Ark Pharma Scientific Limited 95%5g, Bulk QuoteReadily available stock for smaller quantities.
Veeprho Life Sciences High PurityInquireMarketed as a reference standard adhering to USP, EMA, JP, and BP requirements; comes with a comprehensive Structure Elucidation Report (SER).
Pharmaffiliates High PurityInquireOffers the compound as a pharmaceutical reference standard.
Synchem 95%On-demand synthesisSpecializes in on-demand synthesis for rare chemicals and building blocks.
BLD Pharm InquireInquireOnline ordering available.
ChemUniverse InquireInquireOffers custom purity requirements and synthesis.

Essential Quality Control (QC) Protocols

Ensuring the identity and purity of this compound is a critical first step before its use in any synthesis or assay. The presence of impurities can lead to unwanted side reactions, lower yields, and complicate the purification of subsequent products. A robust QC workflow is a self-validating system that guarantees the reliability of your starting material.

Recommended QC Workflow:

A logical workflow for validating a new batch of this compound is essential for reproducible results.

Caption: A typical quality control workflow for incoming this compound.

Step-by-Step Methodologies:
  • Visual Inspection and Documentation Review:

    • Procedure: Upon receipt, visually inspect the material. It should be a yellow to off-white solid. Compare the information on the container label with the shipping documents and the supplier's Certificate of Analysis (CoA).

    • Causality: This initial step is a simple yet crucial check to ensure the correct material has been received and to identify any obvious signs of degradation or contamination.

  • ¹H NMR Spectroscopy for Structural Confirmation:

    • Procedure: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic aromatic and amine proton signals.

    • Causality: NMR is one of the most powerful techniques for confirming the identity of a molecule. It provides information about the chemical environment of the protons, allowing for unambiguous structural verification. The integration of the peaks can also give a preliminary indication of purity.

  • LC-MS for Purity and Mass Verification:

    • Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a reverse-phase HPLC column coupled to a mass spectrometer. The chromatogram should show a single major peak, and the mass spectrum should display the expected molecular ion peak for C₅H₆IN₃ (exact mass: 234.96).

    • Causality: This technique separates the compound from potential impurities and simultaneously confirms its molecular weight, providing a high degree of confidence in both purity and identity.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. The iodine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide variety of substituents at the 3-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for drug screening.

The synthesis of highly substituted pyridines is a significant area of research in medicinal chemistry, as the pyridine scaffold is a common feature in many biologically active molecules. Methodologies for preparing such compounds are continually being developed.

Representative Synthetic Pathway:

The diagram below illustrates a common synthetic transformation involving this compound, specifically a Suzuki coupling reaction, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Suzuki_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product This compound This compound Aryl-Substituted Diaminopyridine Aryl-Substituted Diaminopyridine This compound->Aryl-Substituted Diaminopyridine Arylboronic Acid, Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O)

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3-Iodopyridine-2,6-diamine, a critical building block in medicinal chemistry and drug development. Starting from the readily available 2,6-diaminopyridine, this guide details a robust method for regioselective iodination using N-Iodosuccinimide (NIS). We delve into the mechanistic principles, explain the causality behind critical experimental steps, and provide a thorough characterization and troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this versatile synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound is a high-value heterocyclic compound featuring a versatile scaffold for constructing complex molecular architectures.[1] Its strategic importance is rooted in its trifunctional nature:

  • A Reactive Iodine Substituent: The carbon-iodine bond at the C3 position is an excellent handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[1]

  • Two Primary Amino Groups: The amines at the C2 and C6 positions serve as nucleophilic sites for further functionalization, including amidation, sulfonylation, or condensation reactions to build fused polyheterocyclic systems.[1]

This unique combination of reactive sites makes this compound a sought-after intermediate in the synthesis of novel therapeutics, including analgesics for the urinary tract and other biologically active compounds.[2][3][4]

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution (SEAr). The 2,6-diaminopyridine starting material is a highly electron-rich heteroaromatic system. The two amino groups are strong activating, ortho-, para-directing substituents. Through resonance, they increase the electron density at the C3, C4, and C5 positions, making them susceptible to attack by an electrophile (in this case, an iodonium ion, I⁺).

The key challenge is achieving regioselectivity . The C3 and C5 positions are electronically activated. However, the C3 position is generally favored for mono-substitution due to a combination of electronic and steric factors. Careful control of reaction conditions and the choice of a suitable iodinating agent are paramount to prevent over-reaction (di-iodination) and ensure selective C3 functionalization.[1]

Iodinating Agents: A Comparative Overview

Several reagents can achieve the desired iodination. The choice often depends on factors like reactivity, selectivity, safety, and cost.

ReagentDescription & Common ConditionsAdvantagesDisadvantages
Iodine (I₂) / Base Molecular iodine used with a base like K₂CO₃ in a solvent such as THF.[1]Inexpensive and readily available.Can be sluggish; may require elevated temperatures, potentially leading to side products.
Iodine Monochloride (ICl) A powerful electrophilic iodinating agent, often used in acidic media.[5][6]Highly reactive, capable of iodinating even deactivated rings.[5]Highly corrosive and moisture-sensitive; can be difficult to handle. May lead to chlorination byproducts.
N-Iodosuccinimide (NIS) A mild and stable source of electrophilic iodine (I⁺).[7][8] Often used in aprotic solvents like Acetonitrile (ACN) or THF at controlled temperatures.Excellent selectivity under mild conditions.[7] Solid, easy to handle, and reaction by-product (succinimide) is water-soluble, simplifying workup.More expensive than molecular iodine.

For this protocol, we will focus on N-Iodosuccinimide (NIS) due to its superior handling characteristics, mild reaction conditions, and high regioselectivity, which are critical for reproducible, high-purity synthesis in a research and development setting.

Detailed Experimental Protocol: Synthesis via NIS

This protocol provides a step-by-step methodology for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
2,6-DiaminopyridineC₅H₇N₃141-86-6>98% purity
N-Iodosuccinimide (NIS)C₄H₄INO₂516-12-1>98% purity, light-sensitive
Acetonitrile (ACN)CH₃CN75-05-8Anhydrous grade
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Reagent grade
Sodium ThiosulfateNa₂S₂O₃7772-98-7For aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6Anhydrous
Deionized WaterH₂O7732-18-5
Silica GelSiO₂7631-86-9For column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[9][10][11]

  • N-Iodosuccinimide (NIS) Handling: NIS is harmful if swallowed and causes skin and serious eye irritation.[12][13] Avoid inhaling dust.[9][13] It is also light and moisture-sensitive; store in a cool, dry, dark place.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-diaminopyridine (5.00 g, 45.8 mmol, 1.0 equiv.).

    • Rationale: A dry, inert atmosphere prevents side reactions with moisture.

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Rationale: The iodination reaction can be exothermic. Cooling the reaction mixture helps to control the reaction rate, which is crucial for achieving high regioselectivity and preventing the formation of di-iodinated byproducts.

  • Reagent Addition: Slowly add N-Iodosuccinimide (10.3 g, 45.8 mmol, 1.0 equiv.) to the cooled solution in small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Rationale: Portion-wise addition of the electrophile maintains its low concentration relative to the substrate, favoring mono-iodination.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

    • Rationale: TLC allows for visual confirmation that the starting material (lower Rf) is consumed and converted to the product (higher Rf).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution. Stir for 10 minutes.

    • Rationale: Sodium thiosulfate neutralizes any unreacted iodine or electrophilic iodine species, which often have a characteristic yellow/brown color. The solution should become colorless.

  • Work-up and Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 75 mL). c. Combine the organic layers. d. Wash the combined organic phase with brine (1 x 50 mL).

    • Rationale: Extraction isolates the organic product from the aqueous phase containing salts and the water-soluble succinimide byproduct. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

    • Rationale: Chromatography is essential to remove any unreacted starting material, succinimide residue, and potential di-iodinated byproducts, yielding the pure desired product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under vacuum to obtain this compound as a solid (typically off-white to light brown).

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_final Final Product reagents 1. Prepare Reagents - 2,6-Diaminopyridine - N-Iodosuccinimide - Anhydrous ACN setup 2. Reaction Setup - Dissolve DAP in ACN - Cool to 0°C reagents->setup addition 3. Add NIS Portion-wise (Maintain T < 5°C) setup->addition monitor 4. Monitor by TLC (Warm to RT for 2-4h) addition->monitor quench 5. Quench Reaction (10% aq. Na₂S₂O₃) monitor->quench extract 6. Extraction (EtOAc & Brine Wash) quench->extract purify 7. Purification - Dry (Na₂SO₄) & Concentrate - Flash Chromatography extract->purify product 8. Isolated Product This compound purify->product characterize 9. Characterization - NMR, MS, MP product->characterize

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

AnalysisExpected Result
Appearance Off-white to light brown solid
Melting Point 124-126 °C[14]
¹H NMR (400 MHz, DMSO-d₆)δ ~ 7.15 (d, 1H, H-4), 5.90 (d, 1H, H-5), 5.70 (s, 2H, NH₂), 5.40 (s, 2H, NH₂) ppm. Note: Exact shifts and peak shapes may vary. Amine protons may be broad.
¹³C NMR (100 MHz, DMSO-d₆)δ ~ 158.8, 157.5, 142.1, 105.5, 80.0 ppm.
Mass Spec (ESI+) Calculated for C₅H₇IN₃⁺ [M+H]⁺: 235.97; Found: ~236.0

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive NIS (degraded by light/moisture).- Insufficient reaction time.- Use fresh, properly stored NIS.- Continue stirring at room temperature and monitor by TLC for a longer period.
Low Yield - Incomplete reaction.- Product loss during work-up or purification.- Ensure starting material is fully consumed via TLC.- Perform extractions carefully. Ensure proper pH during work-up. Be meticulous during chromatography.
Presence of Di-iodinated Product - Reaction temperature was too high.- NIS was added too quickly.- Strictly maintain the reaction temperature at 0-5 °C during NIS addition.- Add NIS in smaller portions over a longer period.
Starting Material Remains - Insufficient NIS (less than 1.0 equivalent).- Incomplete reaction.- Check the stoichiometry and mass of NIS used.- Allow the reaction to stir for a longer duration at room temperature.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound using N-Iodosuccinimide. By carefully controlling the reaction temperature and stoichiometry, this method provides high regioselectivity for the desired C3-iodinated product. The comprehensive guidelines on procedure, safety, characterization, and troubleshooting are designed to enable researchers to confidently produce this valuable intermediate for applications in drug discovery and synthetic chemistry.

References

  • A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE. (n.d.).
  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry.
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
  • N-Iodosuccinimide. (2025, July 23). In Wikipedia.
  • Chaikovskii, V. K., Filimonov, V., et al. (2000, May 1). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform.
  • Gibard, C., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. HAL Open Science.
  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • This compound | CAS 856851-34-8. (n.d.). Veeprho.
  • 856851-34-8 | this compound. (n.d.). Windhorse Tours.
  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5236–5241.
  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (2025, August 9). ResearchGate.
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.). Google Patents.
  • A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. (n.d.). European Patent Office.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). ACS Publications.
  • ChemInform Abstract: Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl). (2010, May). ResearchGate.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). NIH.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.). Chemical Communications (RSC Publishing).
  • CAS No : 856851-34-8 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • Process for the iodination of aromatic compounds. (n.d.). Google Patents.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate.
  • Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). (n.d.). ResearchGate.

Sources

Detailed Protocol for the Electrophilic Iodination of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3,5-diiodo-2,6-diaminopyridine via electrophilic aromatic substitution. Halogenated diaminopyridines are crucial synthons in medicinal chemistry, frequently serving as foundational scaffolds for potent and selective kinase inhibitors used in drug development.[1] This guide, designed for researchers and drug development professionals, elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes critical insights into reaction optimization and safety. By explaining the causality behind experimental choices, this document aims to equip scientists with the expertise to perform this synthesis reliably and efficiently.

Introduction and Scientific Background

The pyridine ring is a privileged scaffold in pharmaceutical science, and its functionalization is a key strategy in the design of novel therapeutic agents. Among its derivatives, halogenated diaminopyridines have garnered significant attention, particularly as intermediates in the synthesis of kinase inhibitors.[1] The introduction of a halogen, such as iodine, can profoundly influence a molecule's physicochemical properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.[1]

The synthesis of iodinated aromatics is a cornerstone of modern organic chemistry. These compounds are not only valuable in their own right but are also versatile intermediates for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The iodination of 2,6-diaminopyridine is an example of an electrophilic aromatic substitution reaction. The pyridine ring is typically considered electron-deficient; however, the presence of two powerful electron-donating amino groups at the C2 and C6 positions renders the ring electron-rich and highly activated towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions relative to the amino groups, which correspond to the C3, C5, and C4 positions. Due to the strong activating effect, iodination occurs preferentially at the C3 and C5 positions, which are ortho to one amino group and meta to the other, yielding the desired 3,5-diiodo-2,6-diaminopyridine.

This protocol employs molecular iodine (I₂) as the iodinating agent. While iodine itself is a weak electrophile, the reaction is facilitated by the use of a base, which neutralizes the hydrogen iodide (HI) byproduct, driving the reaction to completion.[3][4] This method is advantageous due to its operational simplicity, scalability, and the use of readily available and less hazardous reagents compared to alternatives like iodine monochloride or N-iodosuccinimide with strong acids.[3]

Reaction Mechanism and Workflow

The overall transformation involves the substitution of hydrogen atoms at the C3 and C5 positions of the 2,6-diaminopyridine ring with iodine atoms.

Plausible Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution pathway:

  • Activation: The potent +M (mesomeric) effect of the two amino groups significantly increases the electron density of the pyridine ring, particularly at the C3, C5, and C4 positions.

  • Electrophilic Attack: The electron-rich ring acts as a nucleophile, attacking a molecule of iodine (I₂), which serves as the source of the electrophile. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (in this case, bicarbonate ion, HCO₃⁻) abstracts a proton from the carbon atom bearing the new iodine substituent. This restores the aromaticity of the pyridine ring and generates the iodinated product. The process occurs twice to yield the di-iodinated product.

G cluster_0 Reaction Mechanism A 2,6-Diaminopyridine (Electron-Rich Ring) B Electrophilic Attack by Iodine (I₂) A->B + I₂ C Formation of Sigma Complex (Arenium Ion) B->C D Deprotonation by Base (e.g., HCO₃⁻) C->D + Base E Rearomatization D->E F 3,5-Diiodo-2,6-diaminopyridine (Product) E->F

Caption: The mechanism of electrophilic iodination.

Experimental Workflow Overview

The protocol follows a logical sequence of steps from reaction setup to product isolation and purification. This workflow ensures efficiency and safety throughout the synthesis.

G start Start setup Reaction Setup Equip flask with stirrer Add NaHCO₃ solution and 2,6-diaminopyridine start->setup addition Reagent Addition Prepare I₂ solution in Ether Add dropwise to reaction mixture setup->addition reaction Reaction Stir vigorously at RT Monitor by TLC addition->reaction workup Work-up Quench with Na₂S₂O₃ (aq) Separate organic layer reaction->workup extraction Extraction & Drying Extract aqueous layer with Ether Combine organic layers Wash with brine Dry over Na₂SO₄ workup->extraction isolation Isolation Filter drying agent Concentrate via rotary evaporation extraction->isolation purification Purification Recrystallize or perform column chromatography isolation->purification analysis Analysis Obtain NMR, MS, MP purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Objective: To synthesize 3,5-diiodo-2,6-diaminopyridine from 2,6-diaminopyridine.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2,6-DiaminopyridineC₅H₇N₃109.135.00 g (45.8 mmol)Starting Material
Iodine (I₂)I₂253.8125.5 g (100.5 mmol)Iodinating Agent (2.2 equiv)
Sodium BicarbonateNaHCO₃84.0117.0 g (202.3 mmol)Base (4.4 equiv)
Diethyl Ether (Et₂O)C₄H₁₀O74.12~500 mLOrganic Solvent
Deionized WaterH₂O18.02~600 mLAqueous Solvent
Sodium ThiosulfateNa₂S₂O₃158.11As neededQuenching Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
Brine (Saturated NaCl)NaCl58.44~100 mLWashing Solution
Equipment
2 L Two-necked Flask1
Mechanical Stirrer1
500 mL Dropping Funnel1
2 L Separatory Funnel1
Rotary Evaporator1
Glassware for extraction & filtration
Step-by-Step Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Iodine is corrosive, a respiratory irritant, and will stain skin and surfaces.[4] Diethyl ether is extremely flammable.

  • Reaction Setup: Equip a 2 L two-necked round-bottom flask with a mechanical stirrer. In the flask, dissolve 17.0 g of sodium bicarbonate in 500 mL of deionized water. Add 5.00 g of 2,6-diaminopyridine to the aqueous solution and begin stirring.

  • Prepare Iodine Solution: In a separate 500 mL flask, dissolve 25.5 g of iodine in 300 mL of diethyl ether. Transfer this deep purple solution to a 500 mL dropping funnel.

  • Addition of Iodine: Add the iodine solution dropwise from the dropping funnel to the vigorously stirred biphasic mixture in the reaction flask over approximately 30-45 minutes. A mild evolution of gas (CO₂) may be observed.

  • Reaction: Continue to stir the resulting mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching: Upon completion, carefully add a saturated aqueous solution of sodium thiosulfate dropwise to the reaction mixture with stirring. Continue the addition until the deep purple/brown color of the excess iodine in both the organic and aqueous layers has completely disappeared, resulting in a colorless aqueous phase and a pale yellow organic phase.[3][4]

  • Work-up and Extraction: Transfer the entire mixture to a 2 L separatory funnel. Allow the layers to separate, then drain the lower aqueous layer. Transfer the upper ethereal layer to a clean flask. Return the aqueous layer to the separatory funnel and extract it twice more with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine all the organic (ethereal) extracts. Wash the combined organic phase once with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Isolation of Crude Product: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting solid is the crude 3,5-diiodo-2,6-diaminopyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Characterization

The identity and purity of the final product, 3,5-diiodo-2,6-diaminopyridine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of iodination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M.W. = 360.94 g/mol ).

  • Melting Point (MP): To assess the purity of the final compound.

References

  • ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
  • National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Cisnetti, F. et al. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • protocols.io. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
  • Google Patents. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.

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The Versatile Scaffold: Applications of 3-Iodopyridine-2,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic design and synthesis of molecules that can effectively interact with biological targets. Among the myriad of molecular frameworks, the pyridine ring stands out as a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for pharmacophores. This guide focuses on a particularly valuable, functionalized pyridine derivative: 3-Iodopyridine-2,6-diamine . This trifunctional building block, featuring a reactive iodine atom and two nucleophilic amino groups on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures with significant potential in drug discovery.

The strategic placement of the iodine at the 3-position and the diamines at the 2- and 6-positions creates a molecule ripe for sequential and regioselective modifications. The carbon-iodine bond is an excellent handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. Concurrently, the 2,6-diamino groups provide sites for further functionalization, enabling the construction of intricate heterocyclic systems and the fine-tuning of physicochemical properties. This unique combination of reactive sites has positioned this compound as a key intermediate in the synthesis of a new generation of targeted therapeutics, most notably kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will explore its application in the synthesis of kinase inhibitors, delve into the causality behind experimental choices, and provide validated protocols to empower your research endeavors.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 2,6-diaminopyridine scaffold has emerged as a particularly effective framework for the design of potent and selective kinase inhibitors. The two amino groups can act as hydrogen bond donors, mimicking the hinge-binding motif of ATP, the natural substrate for kinases.

This compound serves as an ideal starting material for accessing a diverse library of 3-substituted-2,6-diaminopyridine derivatives. The iodine atom allows for the introduction of various aryl, heteroaryl, or alkynyl groups at the C3 position, which can be tailored to occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

Data Presentation: Biological Activity of Diaminopyridine Derivatives

The following table summarizes the biological activity of representative kinase inhibitors bearing the diaminopyridine scaffold, showcasing the potential of this molecular framework.

Compound IDTarget Kinase(s)IC50 (µM)Cellular Activity/NotesReference
Compound A CDK1/Cyclin B0.08Potent inhibitor.[3]
Compound B CDK2/Cyclin E0.15Selective CDK2 inhibitor.[3]
Compound C PIM-10.0114Highly potent PIM-1 inhibitor.[1]
Compound D PIM-10.0172Potent PIM-1 inhibitor.[1]
Compound E VEGFR-2, HER-21.77 (MCF-7), 2.71 (HepG2)Dual inhibitor with anticancer activity.[4]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-pyridine-2,6-diamines

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In this protocol, we describe a general procedure for the coupling of this compound with an arylboronic acid to generate 3-aryl-pyridine-2,6-diamine derivatives, which are key intermediates for a variety of kinase inhibitors.

Rationale: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand, is crucial for the catalytic cycle. The base, typically a carbonate or phosphate, is required for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_outcome Workup & Product This compound This compound Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) This compound->Inert Atmosphere (N2 or Ar) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere (N2 or Ar) Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere (N2 or Ar) Base Base Base->Inert Atmosphere (N2 or Ar) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Inert Atmosphere (N2 or Ar)->Solvent (e.g., Dioxane/H2O) Heating (e.g., 80-100 °C) Heating (e.g., 80-100 °C) Solvent (e.g., Dioxane/H2O)->Heating (e.g., 80-100 °C) Aqueous Workup Aqueous Workup Heating (e.g., 80-100 °C)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) 3-Aryl-pyridine-2,6-diamine 3-Aryl-pyridine-2,6-diamine Purification (Chromatography)->3-Aryl-pyridine-2,6-diamine

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyridine-2,6-diamine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-pyridine-2,6-diamines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to another important class of kinase inhibitor intermediates.

Rationale: This reaction is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to activate the alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Anhydrous and anaerobic conditions are crucial to prevent side reactions and catalyst deactivation.[5][6]

Workflow Diagram:

Sonogashira_Coupling cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_outcome Workup & Product This compound This compound Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) This compound->Inert Atmosphere (N2 or Ar) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Inert Atmosphere (N2 or Ar) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Inert Atmosphere (N2 or Ar) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Inert Atmosphere (N2 or Ar) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N)->Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., THF or DMF) Anhydrous Solvent (e.g., THF or DMF) Inert Atmosphere (N2 or Ar)->Anhydrous Solvent (e.g., THF or DMF) Room Temp to Mild Heating Room Temp to Mild Heating Anhydrous Solvent (e.g., THF or DMF)->Room Temp to Mild Heating Filtration of Amine Salts Filtration of Amine Salts Room Temp to Mild Heating->Filtration of Amine Salts Solvent Evaporation Solvent Evaporation Filtration of Amine Salts->Solvent Evaporation Purification (Chromatography) Purification (Chromatography) Solvent Evaporation->Purification (Chromatography) 3-Alkynyl-pyridine-2,6-diamine 3-Alkynyl-pyridine-2,6-diamine Purification (Chromatography)->3-Alkynyl-pyridine-2,6-diamine

Caption: Sonogashira coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated amine hydrohalide salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-alkynyl-pyridine-2,6-diamine.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecules, particularly in the realm of kinase inhibitors. The protocols detailed in this guide for Suzuki-Miyaura and Sonogashira couplings offer reliable methods for the elaboration of this scaffold, enabling the systematic exploration of structure-activity relationships. As our understanding of the molecular drivers of disease continues to deepen, the demand for novel, highly specific, and potent therapeutic agents will only intensify. The versatility of this compound ensures that it will remain a relevant and highly valuable tool for medicinal chemists in the ongoing quest to design and discover the next generation of life-saving medicines.

References

  • Zhang, Y., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. [Link]
  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • Ali, A., et al. (2016). Pyridineamine compounds useful as pim kinase inhibitors. U.S.
  • El-Sayed, N. N. E., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(14), 5371. [Link]
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 225, 113793. [Link]
  • Al-Ostath, A., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Molecules, 27(19), 6296. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Kalebic, D., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(16), 4937. [Link]
  • Various Authors. (2014). Pyridine compounds as kinase inhibitors.
  • Czompa, A., et al. (2014). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. Tetrahedron, 70(1), 149-155. [Link]
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]
  • Various Authors. (2003). Tyrosine kinase inhibitors.
  • Kim, D., et al. (2004). Synthesis and identification of[3][7][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of medicinal chemistry, 47(19), 4743-4752. [Link]
  • Berts, W. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Project Thesis. [Link]
  • Abdelgawad, M. A., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(21), 6489. [Link]
  • Buchwald, S. L., & Mauger, C. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Abd El-Karim, S. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(18), 12753-12769. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1155. [Link]
  • Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 47047-47064. [Link]
  • Reddy, T. S., et al. (2018). Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4-b] pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC advances, 8(61), 34883-34894. [Link]
  • Jana, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS omega, 3(11), 15957-15967. [Link]
  • Hoffmann-La Roche Inc. (2008). 2,6-diaminopyridine derivatives. U.S.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space

The Buchwald-Hartwig amination has emerged as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, functional materials, and agrochemicals, where the arylamine moiety is a prevalent structural motif.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination of 3-iodopyridine-2,6-diamine, a substrate of significant interest due to the prevalence of the 2,6-diaminopyridine scaffold in biologically active compounds.

The functionalization of this compound presents a unique synthetic challenge. The electron-rich nature of the pyridine ring, coupled with the presence of two potentially coordinating amino groups, necessitates careful optimization of reaction parameters to achieve high yields and avoid common pitfalls such as catalyst inhibition and undesired side reactions. This document offers a comprehensive protocol, mechanistic insights, and a practical troubleshooting guide for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanism and Key Principles: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][2][3]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH Deprotonation Amido Complex Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Product: Ar-NR2) Product Coupled Product (Ar-NR2) Deprotonation->Product Salt Base-H+ I- Deprotonation->Salt Aryl_Halide This compound (Ar-I) Aryl_Halide->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination Base Base Base->Deprotonation

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimized Protocol: Amination of this compound

This protocol provides a starting point for the successful amination of this compound with a generic secondary amine. Due to the substrate's specific properties, further optimization may be required.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Morpholine)AnhydrousCommercially AvailablePurify if necessary.
Pd₂(dba)₃Catalyst GradeCommercially Available
XPhosLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Schlenk flask or sealed vial------Oven-dried before use.
Magnetic stir bar------
Inert atmosphere (Argon or Nitrogen)High Purity---
Experimental Procedure
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the desired amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Conditions: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table of Recommended Reaction Conditions
ParameterRecommended ConditionRationale and Considerations
Palladium Source Pd₂(dba)₃A common and effective Pd(0) precursor.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand effective for challenging substrates.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base suitable for most Buchwald-Hartwig aminations. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed conditions are crucial. Toluene is often a good choice.[5]
Temperature 80-110 °CTypical temperature range for these couplings.[4]
Concentration 0.1 - 0.5 M

Troubleshooting Guide

The amination of this compound can present specific challenges. This guide addresses common issues and provides potential solutions.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Check Catalyst Activity (Fresh Catalyst/Ligand) Start->Check_Catalyst Check_Catalyst->Start [Catalyst Inactive] Check_Reagents Verify Reagent Purity (Anhydrous/Degassed) Check_Catalyst->Check_Reagents [Catalyst OK] Check_Reagents->Start [Reagents Impure] Increase_Temp Increase Temperature Check_Reagents->Increase_Temp [Reagents OK] Change_Ligand Screen Different Ligands (e.g., RuPhos, SPhos) Increase_Temp->Change_Ligand [No Improvement] Success Successful Reaction Increase_Temp->Success [Improvement] Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base [No Improvement] Change_Ligand->Success [Improvement] Change_Base->Success [Improvement]

Caption: A Logical Workflow for Troubleshooting the Amination Reaction.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or ligand.Use fresh Pd₂(dba)₃ and ligand. Consider using a pre-catalyst for more reliable initiation.
Impure or wet reagents/solvent.Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed.
Catalyst inhibition by the diamine substrate.Increase catalyst and ligand loading. Screen different ligands that may be less susceptible to chelation.
Formation of Side Products Hydrodeiodination of the starting material.This can be a competing pathway.[1] Ensure an efficient catalytic cycle by optimizing the ligand and base.
Homocoupling of the starting material.Lowering the reaction temperature may mitigate this side reaction.
Difficulty with Primary Amines Competitive hydrodehalogenation.The first-generation catalyst systems were often unable to couple primary amines due to this issue.[1] Use of modern, sterically hindered ligands is recommended.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • American Chemical Society. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • National Institutes of Health. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2010). ChemInform Abstract: Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-aminoBODIPYs by palladium catalysed amination. RSC Publishing.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles.
  • ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
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Application Notes & Protocols: Leveraging 3-Iodopyridine-2,6-diamine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This guide provides a detailed framework for the synthesis and evaluation of novel kinase inhibitors using 3-iodopyridine-2,6-diamine as a strategic starting material. The 2,6-diaminopyridine core serves as an effective "hinge-binding" motif, mimicking the adenine ring of ATP, while the synthetically versatile iodine at the C3 position provides a handle for diversification through robust palladium-catalyzed cross-coupling reactions.[4] We present detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, methods for compound characterization, and a protocol for in vitro kinase activity assessment to guide structure-activity relationship (SAR) studies.

Part 1: The Scientific Rationale - Why this compound?

The design of effective kinase inhibitors often relies on scaffolds that can successfully compete with ATP for binding within the enzyme's active site. A key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.

Expert Insight: The 2,6-diaminopyridine scaffold is a bioisostere of the adenine moiety of ATP.[4] The arrangement of its nitrogen atoms and the exocyclic amino groups allows it to replicate the crucial hydrogen bond donor-acceptor pattern that anchors ATP to the kinase hinge. This inherent binding capability makes it a "privileged scaffold" in kinase inhibitor design. The iodine at the 3-position is not just a placeholder; it is a strategically placed, reactive functional group ideal for building molecular complexity and exploring the chemical space around the core scaffold.

cluster_0 ATP Binding to Kinase Hinge cluster_1 Inhibitor Scaffold Mimicry ATP ATP H_Bond1 H-Bond ATP->H_Bond1 H_Bond2 H-Bond ATP->H_Bond2 Hinge Kinase Hinge Residue (e.g., Alanine Backbone) H_Bond1->Hinge H_Bond2->Hinge Scaffold 2,6-Diaminopyridine Scaffold H_Bond3 H-Bond Scaffold->H_Bond3 H_Bond4 H-Bond Scaffold->H_Bond4 Hinge2 Kinase Hinge Residue (e.g., Alanine Backbone) H_Bond3->Hinge2 H_Bond4->Hinge2 G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Novel Kinase Inhibitor Candidates start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst, Base prod1 3-Aryl-2,6-diaminopyridines suzuki->prod1 prod2 3-Alkynyl-2,6-diaminopyridines sonogashira->prod2 prod3 3-Amino-2,6-diaminopyridines buchwald->prod3

Caption: Synthetic workflow for diversifying the core scaffold.

Part 3: Detailed Synthetic Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be sourced from reputable suppliers and used as received, with solvents purified using standard methods if necessary.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a robust method for creating a carbon-carbon bond between the pyridine scaffold and various aryl or heteroaryl groups, which can probe different pockets within the kinase active site.

  • Causality: We select a catalyst like Pd(PPh₃)₄ because it is a reliable, commercially available Pd(0) source that works well for a range of aryl iodides. [5]The carbonate base is crucial for activating the boronic acid via formation of a boronate species, which facilitates the transmetalation step in the catalytic cycle. A dioxane/water solvent system is often used to ensure solubility of both the organic and inorganic reagents. [6] Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Expected Product Typical Yield Range (%)
Phenylboronic acid3-Phenyl-2,6-diaminopyridine75-90%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2,6-diaminopyridine80-95%
3-Pyridylboronic acid3-(Pyridin-3-yl)-2,6-diaminopyridine65-80%
Protocol 3.2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

This protocol introduces a linear alkyne linker, which can be used to reach distant regions of the ATP binding site or to serve as a handle for further functionalization.

  • Causality: The Sonogashira reaction employs a dual-catalyst system. [7][8]The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. [9]This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself. An amine base like triethylamine (Et₃N) is used both to neutralize the HI byproduct and to act as a solvent. [10] Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide [CuI] (0.06 mmol, 6 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous, degassed solvent such as DMF or THF (5 mL), followed by triethylamine (Et₃N) (2.0 mmol, 2.0 eq).

  • Add the desired terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or DCM, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Terminal Alkyne Expected Product Typical Yield Range (%)
Phenylacetylene3-(Phenylethynyl)-2,6-diaminopyridine70-85%
Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-2,6-diaminopyridine85-95%
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-2,6-diaminopyridine60-75%
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of primary or secondary amines at the C3 position, providing a key vector for modulating solubility and forming additional hydrogen bond interactions.

  • Causality: The Buchwald-Hartwig amination requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). [11]These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond. [11][12]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center. [13] Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • In a separate vial, prepare the catalyst by mixing a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a small amount of solvent.

  • Evacuate and backfill the main reaction vial with inert gas three times.

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Seal the vial and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Amine Expected Product Typical Yield Range (%)
Morpholine3-(Morpholino)pyridine-2,6-diamine70-85%
AnilineN³-Phenylpyridine-2,3,6-triamine60-75%
BenzylamineN³-Benzylpyridine-2,3,6-triamine65-80%

Part 4: Biological Evaluation Protocol

Once a library of compounds is synthesized and characterized, their biological activity must be assessed. An in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) is the standard primary screen. [1][14]

Protocol 4.1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Principle: This assay quantifies the amount of ADP produced during a kinase reaction. [1]After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity. [1]Lower light output in the presence of a compound indicates inhibition.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilution of test compound in DMSO B Add compound dilutions and controls to 384-well plate A->B C Add Kinase + Substrate (in assay buffer) B->C D Add ATP to initiate reaction C->D E Incubate (e.g., 60 min at 30°C) D->E F Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP & generate light (Add Kinase Detection Reagent) F->G H Read luminescence on plate reader G->H I Data Analysis: Plot % Inhibition vs. [Compound] and fit curve to determine IC₅₀ H->I

Caption: Workflow for IC₅₀ determination using a luminescence-based assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). [1]2. Assay Plating: In a white, opaque 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). [1] * Add the kinase/substrate mix (e.g., 2.5 µL) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. [1] * Initiate the reaction by adding ATP (e.g., 5 µL) to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [1] * Add Kinase Detection Reagent (e.g., 20 µL) to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature. [1]5. Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to high (DMSO only) and low (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound ID Target Kinase IC₅₀ (nM)
Example-S1 (Suzuki Product)Kinase A150
Example-So1 (Sonogashira Product)Kinase A25
Example-B1 (Buchwald Product)Kinase A850
Staurosporine (Control)Kinase A8

This data provides the initial structure-activity relationship (SAR), suggesting in this hypothetical case that an alkynyl substituent at the C3 position is most favorable for inhibiting "Kinase A". [15]Further optimization would focus on modifying this alkyne moiety.

References

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Application Notes and Protocols for the Synthesis of 2,3,6-Trisubstituted Pyridines from an Iodo-Diaminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthesis of 2,3,6-trisubstituted pyridines, a molecular scaffold of significant interest in drug discovery and medicinal chemistry.[1][2][3][4][5] We present a series of robust protocols centered on the versatile starting material, 3-iodo-2,6-diaminopyridine, demonstrating its sequential functionalization through palladium-catalyzed cross-coupling reactions. Detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided, enabling researchers to generate a diverse library of novel pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic capabilities in heterocyclic chemistry.

Introduction: The Prominence of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[3] Its presence is critical to the biological activity of numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor, a scaffold for directing substituents, or a bioisosteric replacement for a phenyl ring.[3] The ability to precisely control the substitution pattern on the pyridine core is paramount in medicinal chemistry, as it allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[6][7] 2,3,6-trisubstituted pyridines, in particular, offer a three-dimensional arrangement of functional groups that can be optimized for specific biological targets.

This guide focuses on a strategic approach to synthesizing these valuable compounds, starting from a readily available and highly versatile building block: 3-iodo-2,6-diaminopyridine. The presence of two amino groups and a strategically placed iodine atom allows for a series of selective and high-yielding transformations.

Synthetic Strategy: Sequential Cross-Coupling on a Diaminopyridine Core

Our synthetic approach leverages the power and versatility of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bond and the N-H bonds of the amino groups allows for a stepwise introduction of diverse substituents. The general synthetic workflow is outlined below:

G A 3-Iodo-2,6-diaminopyridine B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)2 or R-BF3K C Sonogashira Coupling (C-C Bond Formation) A->C Terminal Alkyne E 2,6-Diamino-3-aryl/vinyl-pyridine B->E F 2,6-Diamino-3-alkynyl-pyridine C->F D Buchwald-Hartwig Amination (C-N Bond Formation) G Further Functionalization (e.g., N-Arylation) D->G E->D Aryl/Heteroaryl Halide F->D Aryl/Heteroaryl Halide H 2,3,6-Trisubstituted Pyridine Library G->H

Figure 1. General workflow for the synthesis of 2,3,6-trisubstituted pyridines.

The core strategy involves an initial carbon-carbon bond formation at the C3 position via a Suzuki or Sonogashira coupling, followed by subsequent C-N bond formation at one or both of the amino groups using the Buchwald-Hartwig amination. This sequential approach provides a high degree of control and allows for the generation of a diverse library of compounds from a common intermediate.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.

Protocol 1: Suzuki-Miyaura Coupling for C3-Arylation/Vinylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][9][10] In this protocol, we will couple 3-iodo-2,6-diaminopyridine with a variety of aryl or vinyl boronic acids or their esters.

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 3-iodo-2,6-diaminopyridine (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2,6-diaminopyridine.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These are common and effective catalysts for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Protocol 2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14] This reaction is particularly useful for introducing a linear alkyne moiety, which can serve as a handle for further transformations.

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 3-iodo-2,6-diaminopyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as anhydrous DMF or THF.

  • Add a suitable base, typically an amine such as triethylamine (Et₃N, 2.5 equiv.), which also serves as a co-solvent.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira couplings.
Co-catalyst CuIThe copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[11][14]
Base Et₃N, Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and a solvent.[13]
Solvent DMF, THF, AcetonitrileAnhydrous polar aprotic solvents are generally used.
Temperature Room temperature to 60 °CThe reaction is often run at mild temperatures.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[15][16][17][18] This reaction can be used to introduce aryl or heteroaryl substituents onto the amino groups of the diaminopyridine core.

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the 3-substituted-2,6-diaminopyridine (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common palladium precursors for Buchwald-Hartwig amination.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle.[18]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine.[18]
Solvent Toluene, Dioxane, THFAnhydrous and oxygen-free solvents are crucial for this reaction.
Temperature 90-110 °CElevated temperatures are typically necessary to drive the reaction forward.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-I B->C Ar-I D Transmetalation C->D R-B(OH)2 Base E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Ar-R

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The catalytic cycle begins with the oxidative addition of the iodo-diaminopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8][9]

Buchwald-Hartwig Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Amine Coordination C->D R2NH E [Ar-Pd(II)L2(R2NH)]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)L2(R2N) F->G H Reductive Elimination G->H H->A Ar-NR2

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination starts with the oxidative addition of an aryl halide to a Pd(0) complex. The amine then coordinates to the palladium center and is deprotonated by the base. The desired C-N bond is formed through reductive elimination, which also regenerates the active Pd(0) catalyst.[16][18]

Troubleshooting

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-activate it.
Poor quality reagentsEnsure reagents are pure and solvents are anhydrous and degassed.
Insufficient heatingIncrease the reaction temperature.
Formation of side products Homocoupling of boronic acidAdd the boronic acid slowly to the reaction mixture.
Dehalogenation of starting materialUse a milder base or lower the reaction temperature.
Difficulty in purification Co-elution of product and ligandChoose a ligand that is more easily separated from the product.
Product instability on silica gelConsider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization.

Conclusion

The synthetic routes outlined in this guide provide a robust and flexible platform for the preparation of a wide range of 2,3,6-trisubstituted pyridines from a common iodo-diaminopyridine precursor. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel molecular entities with significant potential for applications in drug discovery and development. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to successfully implement these powerful synthetic transformations in their own research endeavors.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
  • Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2018, July 17).
  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
  • da Silva, W. R., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450-11459. [Link]
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]
  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. [Link]
  • Organic Letters. (2015).
  • ACS Omega. (2022).

Sources

Application Notes and Protocols for C-N Bond Formation with 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation and the Utility of 3-Iodopyridine-2,6-diamine

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Aryl amines, in particular, are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2][3]

This compound is a highly valuable and versatile building block in medicinal chemistry. Its structure features a pyridine core with two amino groups, which can act as hydrogen bond donors and acceptors, and a strategically positioned iodine atom. The carbon-iodine bond serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The electron-rich nature of the diaminopyridine ring system can influence the reactivity of the C-I bond, making the selection of appropriate catalytic systems crucial for successful transformations. This document provides a detailed experimental protocol for the C-N bond formation with this compound, with a focus on the Buchwald-Hartwig amination, and offers insights into the rationale behind the procedural steps.

Core Concepts: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Pd(II) Intermediate (L2)Pd(Ar)(I) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange R-NH2 Amine_Complex [(L2)Pd(Ar)(H2NR)]+ I- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Amido Complex (L2)Pd(Ar)(NHR) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NHR Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Sources

Application Note: A Validated Protocol for the Purification of 3-Iodopyridine-2,6-diamine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Iodopyridine-2,6-diamine is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, including its use in the preparation of an impurity of the urinary tract analgesic, Phenazopyridine[1][2][3]. The purity of such intermediates is paramount, as contaminants can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce toxicological risks. This application note provides a comprehensive, field-tested guide for the purification of this compound using the robust and scalable technique of recrystallization. We delve into the causality behind solvent selection, provide a detailed step-by-step protocol, and outline a self-validating system for purity assessment, designed for researchers, chemists, and drug development professionals.

Compound Profile and Rationale for Purification

Crude this compound, as synthesized or commercially procured, often contains impurities that can compromise subsequent synthetic steps. Commercially available batches frequently have a purity of around 97%[4][5]. The primary goal of recrystallization is to elevate this purity to >99% by separating the target compound from these contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 856851-34-8[4][5][6]
Molecular Formula C₅H₆IN₃[4][5][6]
Molecular Weight 235.03 g/mol [4][5][6]
Appearance Yellow to off-white solid[4][5]
Melting Point (Lit.) 124-126 °C[4][5]

Common Impurities:

  • Starting Materials: Unreacted precursors from the amination or iodination stages.

  • Isomeric Byproducts: Such as 2,6-Diamino-3,5-diiodopyridine from over-iodination[3].

  • Oxidation Products: Aromatic diamines are susceptible to air oxidation, which often results in highly colored impurities that can be difficult to remove[7].

The presence of these impurities can be detrimental, making a robust purification step not just beneficial, but essential for reproducible and high-quality downstream applications.

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of most solids increases with temperature[8]. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature (near the solvent's boiling point). Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent[9].

G cluster_0 The Recrystallization Principle A Crude Solid (Target + Impurities) B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Solution (Target & Soluble Impurities Dissolved) B->C J Insoluble Impurities (Removed by Hot Filtration) B->J Optional Step D Slow Cooling C->D E Supersaturated Solution D->E F Crystal Formation (Pure Target) E->F G Mother Liquor (Impurities Remain Dissolved) H Isolation via Filtration F->H H->G Separates I Pure Crystals H->I

Caption: Logical workflow of the recrystallization process.

Solvent System Selection: A Systematic Approach

The success of any recrystallization hinges on the proper choice of solvent[8][10]. For this compound, no definitive solubility data is readily published. Therefore, an empirical, small-scale screening is the most scientifically sound approach. The molecule's structure, featuring polar amine groups and a less polar iodinated pyridine core, suggests that moderately polar solvents are excellent candidates.

Protocol 3.1: Small-Scale Solvent Screening

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Test tubes

  • Heating block or water bath

  • Selection of solvents: Water, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene, Heptane.

Procedure:

  • Place approximately 50 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent. Agitate at room temperature. Record your observations.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a heating block or water bath, agitating periodically, until the solvent boils. Add more solvent dropwise (up to a total of 2 mL) if needed to achieve full dissolution. Record if the solid dissolves.

  • If the solid dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline precipitate.

Table 2: Example Solvent Screening Data Log

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleSparingly SolubleYes, fine needlesPotential candidate
EthanolSparingly SolubleVery SolubleYes, good recoveryGood Candidate
IsopropanolSparingly SolubleVery SolubleYes, excellent recoveryExcellent Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable (too soluble)
TolueneInsolubleSparingly SolubleYesPotential candidate
HeptaneInsolubleInsolubleN/AUnsuitable (insoluble)

This table is for illustrative purposes. The user must perform the screening to determine the optimal solvent for their specific batch of crude material. Based on typical behavior for such structures, Isopropanol is often an excellent starting point for the full-scale protocol.

Validated Recrystallization Protocol (Single Solvent System)

This protocol assumes Isopropanol (IPA) was identified as a suitable solvent. The principles remain the same if another solvent is chosen.

G start 1. Weigh Crude Material dissolve 2. Dissolve in Minimum Boiling Isopropanol start->dissolve charcoal 3. Add Activated Charcoal (Optional, for color removal) dissolve->charcoal hot_filter 4. Perform Hot Gravity Filtration charcoal->hot_filter cool 5. Allow Filtrate to Cool Slowly (to Room Temperature) hot_filter->cool ice_bath 6. Cool in Ice Bath (to Maximize Yield) cool->ice_bath vac_filter 7. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 8. Wash Crystals with Cold Isopropanol vac_filter->wash dry 9. Dry Crystals Under Vacuum wash->dry end_node 10. Characterize Pure Product dry->end_node

Caption: Step-by-step workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).

    • Add a stir bar and a minimum amount of isopropanol (e.g., 20-25 mL). Heat the mixture to a gentle boil on a hotplate with stirring.

    • Continue adding hot isopropanol dropwise until the solid just dissolves completely. Causality: Using the absolute minimum amount of solvent is critical for achieving a supersaturated solution upon cooling, which maximizes the yield of the recrystallized product[8].

  • Decolorization (Recommended):

    • If the solution is colored (typically yellow or brown), remove the flask from the heat.

    • Allow the solution to cool slightly below its boiling point. Add a small amount of activated charcoal (approx. 1-2% of the solute mass). Causality: Adding charcoal to a boiling solution will cause it to boil over violently. The charcoal adsorbs high-molecular-weight colored impurities.

    • Bring the solution back to a boil for 2-3 minutes.

  • Hot Gravity Filtration:

    • This step removes the charcoal and any impurities that are insoluble in the hot solvent.

    • Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper. Causality: This step must be performed quickly to prevent the product from crystallizing prematurely on the filter paper (a phenomenon known as "crashing out"). Pre-heating the apparatus minimizes this risk.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount. It allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling traps impurities and leads to a less pure product[8].

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold isopropanol. Causality: The solvent must be cold to avoid dissolving a significant portion of the purified product while still being effective at washing away the impurity-laden mother liquor from the crystal surfaces.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Assessment and Protocol Validation

The success of the purification must be validated by analytical methods.

Table 3: Purity Validation Data

AnalysisCrude MaterialRecrystallized ProductInterpretation
Appearance Yellow to off-white powderOff-white to white crystalline solidRemoval of colored impurities.
Melting Point e.g., 121-125 °C (broad)e.g., 125-126 °C (sharp)A sharper and higher melting point range indicates increased purity.
TLC Analysis *Major spot (Rf ~0.4), Minor spot (Rf ~0.6)Single, distinct spot (Rf ~0.4)Disappearance of impurity spots confirms successful separation.

*Hypothetical TLC system: Silica gel plate, 50:50 Ethyl Acetate:Hexane eluent, visualized under UV light (254 nm).

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool again. If the problem persists, a different solvent system is required.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod to provide a nucleation site.
Low Recovery Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration.Optimize the solvent volume. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.

Safety Precautions

  • This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, avoiding ignition sources.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Windhorse Tours. (n.d.). 856851-34-8 | this compound. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.
  • SMU. (n.d.). 856851-34-8 | this compound. [Link]
  • Zhang, H., et al. (2019).
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • Chempanda. (n.d.).
  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:856851-34-8. [Link]
  • Pharmaffiliates. (n.d.). CAS No : 856851-34-8 | Product Name : this compound. [Link]
  • Veeprho. (n.d.). This compound | CAS 856851-34-8. [Link]

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Application Notes and Protocols for the Purification of 3-Iodopyridine-2,6-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodopyridine-2,6-diamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including its role as a precursor to impurities of drugs like Phenazopyridine.[1] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this compound using column chromatography, a fundamental and widely used technique for the separation and purification of individual chemical compounds from a mixture.[2]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, the scientific rationale behind the chosen conditions, and troubleshooting guidance. The provided methodology is designed to be a robust starting point for achieving high-purity this compound in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing a successful chromatography method.

PropertyValueSource
Molecular FormulaC₅H₆IN₃[3]
Molecular Weight235.03 g/mol [4]
AppearanceOff-white to light yellow solid[1]
Melting Point125 °C[1]
Predicted pKa3.77 ± 0.50[1]
SolubilityInformation not widely available, but expected to have some polarity due to the amine groups.

The presence of two primary amine groups and a pyridine ring makes this compound a polar molecule. The lone pair of electrons on the nitrogen atoms can lead to strong interactions with the stationary phase. The predicted pKa suggests it is a weak base. These characteristics are central to the design of the purification strategy.

Chromatographic Theory and Strategy

Normal-phase chromatography is the most suitable approach for the purification of this compound. In this mode, a polar stationary phase is used in conjunction with a less polar mobile phase.[5] Polar analytes, like our target compound, will have a stronger affinity for the stationary phase and thus elute later than non-polar impurities.

Stationary Phase Selection:

Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with the amine groups of this compound. This interaction is key to achieving separation.

Mobile Phase Selection:

The mobile phase, or eluent, must be carefully chosen to achieve the desired separation. A solvent system with tunable polarity is required. A mixture of a non-polar solvent and a more polar solvent is typically used. For polar, nitrogen-containing compounds, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol.

Due to the basic nature of the diamine, tailing of the peak on the silica gel column can be a significant issue. This occurs because the acidic silanol groups on the silica surface can strongly and sometimes irreversibly bind to the basic amine groups. To mitigate this, the addition of a small amount of a basic modifier to the mobile phase is highly recommended. Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% can effectively compete with the analyte for the active sites on the silica, leading to sharper, more symmetrical peaks.

Experimental Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to develop and optimize the separation on a TLC plate. This allows for rapid screening of different solvent systems.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude this compound

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (Et₃N)

  • Visualization tools: UV lamp (254 nm), and a staining solution (e.g., p-anisaldehyde or potassium permanganate). Aromatic amines can often be visualized under UV light.[6][7]

Procedure:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., DCM or EtOAc).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents (eluents) with varying polarities. Good starting points include:

    • 95:5 DCM/MeOH

    • 90:10 DCM/MeOH

    • 80:20 EtOAc/Hexanes

    • 70:30 EtOAc/Hexanes

  • For each solvent system, also prepare a corresponding eluent with the addition of 0.5% Et₃N.

  • Place a small amount of the chosen eluent in the developing chamber, line the chamber with filter paper to ensure saturation, and close the lid. Allow the chamber to equilibrate for 5-10 minutes.

  • Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate completely.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • If necessary, use a chemical stain for visualization. For aromatic amines, a p-anisaldehyde stain followed by gentle heating can be effective.[8]

  • The ideal solvent system will give a retention factor (Rf) for the desired compound of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf range generally provides good separation in column chromatography.

Part 2: Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, you can proceed with the column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Crude this compound

  • Optimized mobile phase from TLC analysis (including the basic modifier)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

1. Column Packing (Slurry Method): a. Secure the column in a vertical position in a fume hood. b. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand. c. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The consistency should be like a milkshake. d. Pour the slurry into the column in one continuous motion. e. Gently tap the side of the column to dislodge any air bubbles and ensure even packing. f. Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry. g. Add a thin layer of sand on top of the silica bed to protect it during sample and solvent addition.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility. b. Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the silica bed. c. Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred. d. Allow the solvent level to drop to the top of the sand layer.

3. Elution: a. Carefully add the mobile phase to the top of the column. b. Begin collecting fractions. c. If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. For example, if the optimal TLC solvent was 95:5 DCM/MeOH, you might start with 98:2 DCM/MeOH and gradually increase to 90:10 DCM/MeOH. d. Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Product Isolation: a. Combine the fractions that contain the pure this compound (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product. c. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_isolation Product Isolation crude_sample Crude this compound tlc TLC Method Development crude_sample->tlc Spot loading Sample Loading crude_sample->loading Dissolve & Load solvent_system Optimized Solvent System tlc->solvent_system Identify packing Column Packing solvent_system->packing Use for slurry elution Elution & Fraction Collection solvent_system->elution Eluent packing->loading loading->elution monitoring TLC Monitoring of Fractions elution->monitoring monitoring->elution Continue/Adjust Gradient combine_fractions Combine Pure Fractions monitoring->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not move off the baseline (Rf = 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system).
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., DCM in a DCM/methanol system).
Tailing of spots on TLC or column Strong interaction between the basic amine and acidic silica.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase.[9]
Poor separation of spots Insufficient difference in polarity between compounds.Try a different solvent system with different selectivity. For example, switch from an EtOAc/Hexanes system to a DCM/MeOH system.
Cracks or channels in the silica bed Improper packing of the column.Repack the column carefully, ensuring a uniform slurry and gentle tapping to remove air bubbles.
Product is not eluting from the column Compound may have decomposed on the silica.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica.[9]

Conclusion

The protocol described in this application note provides a robust and scientifically grounded method for the purification of this compound by column chromatography. By systematically developing the method using TLC and understanding the key physicochemical properties of the target molecule, researchers can achieve high purity, which is essential for its downstream applications in pharmaceutical synthesis. The principles and troubleshooting guide presented here are also broadly applicable to the purification of other polar, nitrogen-containing aromatic compounds.

References

  • Analytical Methods (RSC Publishing).
  • Chemia. Aromatic compound iodination reactions (2)
  • Department of Chemistry, University of Rochester.
  • MicroSolv Technology Corporation. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
  • Common Organic Chemistry.
  • Nature. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [Link]
  • NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
  • Chemistry LibreTexts. 2.
  • EPFL.
  • ACS GCI Pharmaceutical Roundtable.
  • Google Patents.
  • Columbia University.
  • Veeprho. This compound | CAS 856851-34-8. [Link]
  • Ark Pharma Scientific Limited. This compound | CAS:856851-34-8. [Link]
  • LookChem. 3-iodopyridine-2,5-diaMine. [Link]

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The Versatile Virtuoso: Harnessing 3-Iodopyridine-2,6-diamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-iodopyridine-2,6-diamine has emerged as a scaffold of significant interest, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive iodinated carbon and two nucleophilic amino groups on a pyridine core, offers a versatile platform for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate. We will delve into its synthesis, explore its reactivity in cornerstone cross-coupling reactions with detailed, field-proven protocols, and showcase its application in the synthesis of biologically active molecules, including kinase inhibitors.

Introduction: The Strategic Advantage of a Trifunctional Pyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding and its tunable electronic properties.[1][2][3][4][5] The strategic functionalization of this core is therefore a central theme in contemporary organic synthesis. This compound presents a compelling combination of functionalities:

  • The C-I Bond: The iodo group at the 3-position serves as an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. The reactivity of halogens in such reactions generally follows the trend I > Br > Cl, positioning the iodo-substituent for highly selective transformations.[6][7]

  • The Diamino Groups: The amino groups at the 2- and 6-positions are potent electron-donating groups, activating the pyridine ring towards electrophilic substitution and influencing the reactivity of the C-I bond. Furthermore, they provide sites for subsequent functionalization, such as amidation, sulfonylation, or the construction of fused heterocyclic systems.[8][9]

This unique arrangement of reactive sites allows for a modular and convergent approach to the synthesis of complex molecules, making this compound a valuable tool in the synthetic chemist's arsenal. This is particularly evident in the development of kinase inhibitors, where the diaminopyridine scaffold is a known pharmacophore.[10][11][12]

Synthesis of the Building Block: A Direct Approach

The most common and direct route to this compound is through the electrophilic iodination of the readily available 2,6-diaminopyridine. The electron-rich nature of the diaminopyridine ring facilitates this transformation.

Protocol 1: Synthesis of this compound

This protocol outlines a general laboratory procedure for the iodination of 2,6-diaminopyridine.

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-diaminopyridine (1.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

  • Iodine Solution Preparation: In a separate flask, dissolve iodine (1.1 equiv.) in a minimal amount of anhydrous THF.

  • Reaction Execution: Cool the suspension of 2,6-diaminopyridine to 0 °C using an ice bath. Add the iodine solution dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 856851-34-8[13][14]
Molecular Formula C₅H₆IN₃
Molecular Weight 235.03 g/mol
Appearance Off-white to light yellow solid[14]
Storage Store under inert gas at 2-8 °C[14]

Key Applications in Cross-Coupling Reactions

The C-I bond in this compound is the primary locus for diversification through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three of the most powerful and widely used transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[15][16][17] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many drug molecules.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[15]

  • Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is often used and is compatible with a wide range of functional groups.[18]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv.)

  • Toluene

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add degassed toluene and the 2 M aqueous Na₂CO₃ solution.

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-phenylpyridine-2,6-diamine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[7][19] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The amine can also act as the solvent.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

Sonogashira_Catalytic_Cycle

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard reaction and workup equipment

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and phenylacetylene.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and partition the residue between water and an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford 3-(phenylethynyl)pyridine-2,6-diamine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[2][13][20][21][22] This reaction has revolutionized the synthesis of arylamines, which are common substructures in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[22] A palladium(0) precursor, such as Pd₂(dba)₃, or a palladium(II) precatalyst that is reduced in situ, is used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Standard reaction and workup equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and morpholine.

  • Reaction Execution: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 3-(morpholino)pyridine-2,6-diamine.

The Role of the Amino Groups: Reactivity and Protection

The two primary amino groups in this compound are nucleophilic and can potentially interfere with the desired cross-coupling reactions, for example, by acting as ligands for the palladium catalyst or by undergoing side reactions. In many cases, however, these reactions can proceed without protection of the amino groups, particularly with carefully chosen ligands that sterically hinder coordination of the amino groups to the palladium center.

If side reactions or catalyst inhibition are observed, protection of one or both amino groups may be necessary. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups.[23][24] The choice of protecting group will depend on the specific reaction conditions and the stability of the protecting group to those conditions. A subsequent deprotection step would then be required to reveal the free amino groups.

Safety and Handling

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for selective and sequential functionalization, providing a powerful platform for the construction of complex molecular architectures. The protocols detailed in this application note for its synthesis and its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to harness the full potential of this remarkable scaffold in their synthetic endeavors, particularly in the pursuit of novel therapeutics and advanced materials.

References

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Buchwald–Hartwig amination. (2023, December 12). In Wikipedia. [Link]
  • Czompa, A., et al. (2019). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid... ResearchGate.
  • Orha, L., et al. (2019). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate.
  • Chioua, M., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-4.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2023, December 1). In Wikipedia. [Link]
  • Bernstein, J., et al. (1947). Derivatives of 2,6-diaminopyridine. Journal of the American Chemical Society, 69(5), 1151-8.
  • Veeprho. (n.d.). This compound.
  • Mahato, P., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 13923-13933.
  • Wasa, M., et al. (2019). 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube.
  • Li, J. J. (2014). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Lewis, J. C., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II).
  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5875-81.
  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Semantic Scholar.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(3), 153-176.
  • Pinto, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3123.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(3), 153-176.
  • Wang, L., et al. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 20(8), 14844-14857.
  • Udvardy, A., et al. (2019). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... ResearchGate.
  • Imae, I., et al. (2005). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 2,6-Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The 2,6-diaminopyridine framework is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a "privileged scaffold" found in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Traditionally, the synthesis of these derivatives has relied on conventional heating methods, often necessitating harsh conditions, extended reaction times, and laborious purification processes.[1][2]

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of such heterocyclic systems.[3][4] By utilizing microwave irradiation, chemists can now achieve dramatic accelerations in reaction rates, enhanced product yields, and superior purity profiles.[5][6][7][8] This guide provides an in-depth exploration of the principles, strategies, and detailed protocols for the efficient synthesis of 2,6-diaminopyridine derivatives, leveraging the transformative power of microwave chemistry.

The Fundamental Principles of Microwave Heating

Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis delivers energy directly to the polar molecules within the reaction mixture.[9][10] This volumetric and instantaneous heating is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the medium.[9][11][12][13]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat efficiently throughout the sample.[9][10]

This direct energy transfer circumvents thermal conductivity limitations, often leading to reaction temperatures being reached in seconds or minutes, a feat that would take hours with traditional methods.[13][14][15]

Strategic Pathways to 2,6-Diaminopyridine Derivatives via MAOS

The synthesis of 2,6-diaminopyridines typically starts from a readily available precursor, 2,6-dihalopyridine. Microwave irradiation has proven exceptionally effective in accelerating the key C-N bond-forming reactions required for this transformation. We will focus on two of the most powerful and widely adopted strategies: Copper-Catalyzed (Ullmann-type) Amination and Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategy 1: Microwave-Assisted Copper-Catalyzed Amination

The copper-catalyzed Ullmann condensation is a classic and cost-effective method for forming C-N bonds. However, it traditionally requires high temperatures and long reaction times. Microwave assistance dramatically improves the efficiency of this transformation, enabling selective mono- or di-amination of 2,6-dihalopyridines with excellent control.[16][17][18][19] The use of water as a solvent under microwave conditions further enhances the green chemistry profile of this method.[17][18]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used, inexpensive, and effective catalyst.[16]

  • Solvent: Water is an excellent choice for microwave synthesis due to its high polarity and ability to absorb microwave energy efficiently. It also serves as an environmentally benign solvent.[17][19] For less polar substrates, solvents like DMF or DMSO can be used.

  • Base: A base such as potassium carbonate (K₂CO₃) is often required for diaminations to neutralize the HX formed during the reaction and facilitate the catalytic cycle.[17][18]

  • Selectivity: The ratio of amine to dihalopyridine is the primary factor controlling mono- versus di-substitution. Using a large excess of the amine favors mono-amination, while a stoichiometric or slight excess of two different amines can lead to di-substituted products.[17][19]

This protocol is optimized for achieving high selectivity for the mono-substituted product.

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • Primary or Secondary Amine (6.0 mmol)

  • Deionized Water (5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave process vial, add 2,6-dibromopyridine (237 mg, 1.0 mmol) and a magnetic stir bar.

  • Add the desired amine (6.0 mmol) followed by deionized water (5 mL).

  • Seal the vial securely with a septum cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 150-200 °C for 2.5 hours with active stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using a compressed air stream.

  • Once cooled, carefully open the vial in a fume hood.

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or bulb-to-bulb distillation to yield the pure 2-amino-6-bromopyridine derivative.[17][19]

This protocol is designed for the synthesis of symmetrically substituted 2,6-diaminopyridines.

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • Primary or Secondary Amine (2.5 - 3.0 mmol)

  • Copper(I) Iodide (CuI, 0.1 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Deionized Water or DMF (5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Combine 2,6-dibromopyridine (237 mg, 1.0 mmol), the amine (2.5 mmol), CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and a magnetic stir bar in a 10 mL microwave process vial.

  • Add the solvent (5 mL) and seal the vial.

  • Irradiate in the microwave synthesizer at 140-180 °C for 45-90 minutes.

  • Follow cooling, workup, and purification steps as described in Protocol 1A.

Substrate (Amine)ProductConditionsTimeYield (%)Reference
Ethylamine2-Bromo-6-(ethylamino)pyridine150 °C, H₂O2.5 h86[17][19]
Isopropylamine2-Bromo-6-(isopropylamino)pyridine180 °C, H₂O2.5 h78[17][19]
AnilineN²,N⁶-Diphenylpyridine-2,6-diamine225 °C, CuI, H₂O6 h43[16]
Morpholine2,6-Dimorpholinopyridine150 °C, CuI, K₂CO₃, DMF2 h92[16]
Strategy 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[2][20] It exhibits broad substrate scope and functional group tolerance. The application of microwave irradiation drastically reduces reaction times from many hours or even days to mere minutes, making it an exceptionally efficient method for library synthesis.[7][8][21]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand is essential. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective as they promote the crucial reductive elimination step in the catalytic cycle.[20][21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are common choices.[21]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or DMF are typically used to ensure solubility of the reactants and catalyst system.

This protocol details a rapid, microwave-assisted double amination.

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • Amine (e.g., Phenoxazine, 2.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.04 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 2.8 mmol)

  • Anhydrous Toluene (5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (9 mg, 0.04 mmol), XPhos (38 mg, 0.08 mmol), NaOt-Bu (269 mg, 2.8 mmol), 2,6-dibromopyridine (237 mg, 1.0 mmol), and the amine (2.2 mmol) to a dry 10 mL microwave process vial containing a magnetic stir bar.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave synthesizer and irradiate at 110-140 °C for 10-30 minutes with stirring.[7][8]

  • After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired 2,6-diaminopyridine derivative.

Aryl HalideAmineConditionsTimeYield (%)Reference
1,4-DibromobenzenePhenoxazinePd(OAc)₂/XPhos, NaOt-Bu, Toluene, 140 °C30 min91[7][8]
1,3-DibromobenzenePhenothiazinePd(OAc)₂/XPhos, NaOt-Bu, Toluene, 140 °C30 min83[7][8]
2-Bromo-13α-estroneAnilinePd(OAc)₂/XPhos, KOt-Bu, Dioxane, 110 °C15 min94[21]

Visualizing Workflows and Mechanisms

Clear visualization of experimental processes and reaction pathways is crucial for understanding and implementation.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_mw Microwave Irradiation cluster_workup Workup & Purification reagents Weigh Reagents: - Dihalopyridine - Amine - Catalyst & Ligand - Base vial Add to Microwave Vial reagents->vial solvent Add Anhydrous Solvent vial->solvent seal Seal Vial Securely solvent->seal irradiate Irradiate in Synthesizer (Set Temp, Time, Power) seal->irradiate cool Cool Vial to < 50°C irradiate->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Aqueous Workup (If necessary) filter->extract concentrate Concentrate Filtrate extract->concentrate purify Purify via Chromatography concentrate->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for microwave-assisted C-N cross-coupling reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Complex1 Ar(X)Pd(II)L₂ Pd0->Complex1 Oxidative Addition Complex2 [ArPd(II)L₂(HNR₂)]⁺X⁻ Complex1->Complex2 Ligand Exchange Complex3 ArPd(II)L₂(NR₂) Complex2->Complex3 Deprotonation Complex3->Pd0 Reductive Elimination Product Ar-NR₂ Complex3->Product BaseH [Base-H]⁺X⁻ Complex3->BaseH ArX Ar-X ArX->Complex1 Amine HNR₂ Amine->Complex2 Base Base Base->Complex2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Safety, Troubleshooting, and Best Practices

Executing microwave-assisted synthesis requires adherence to strict safety protocols and an understanding of potential challenges.

Mandatory Safety Protocols
  • Vessel Integrity: ALWAYS use vessels specifically designed and certified for the pressures and temperatures of microwave synthesis. Never use domestic microwave ovens.[22]

  • Pressure Monitoring: Modern microwave synthesizers have real-time pressure monitoring. Be aware of the maximum pressure rating for your vessel and program the instrument to vent or stop if this pressure is approached.

  • Thermal Runaway: Be cautious with highly exothermic reactions or when using reagents known to decompose at high temperatures (e.g., azides, nitro compounds).[22][23] Always start with small-scale reactions to establish safe parameters.

  • Personal Protective Equipment (PPE): Standard laboratory PPE (safety glasses, lab coat, gloves) is mandatory. All operations should be conducted within a certified chemical fume hood.[22]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst or degraded ligand.- Insufficient temperature/time.- Incorrect base or base is not strong enough.- Presence of oxygen or moisture (for Buchwald-Hartwig).- Use fresh catalyst, ligands, and anhydrous solvents.- Incrementally increase temperature or reaction time.- Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).- Ensure reaction is set up under a fully inert atmosphere.
Formation of Side Products - Temperature is too high, causing decomposition.- For mono-amination, formation of di-aminated product.- Hydrodehalogenation (aryl halide is reduced).- Reduce the reaction temperature.- Increase the excess of amine relative to the dihalopyridine.- Use a different ligand system; ensure the base is fully anhydrous.
Incomplete Reaction - Poor microwave absorption by the solvent.- Insufficient reaction time.- Sterically hindered substrates.- Switch to a more polar solvent (e.g., Toluene to DMF).- Increase the reaction time.- Increase catalyst/ligand loading; increase temperature.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient construction of 2,6-diaminopyridine derivatives. By dramatically reducing reaction times from hours to minutes and often improving yields, MAOS serves as a powerful tool for accelerating drug discovery and materials science research.[7][8][14] The protocols and principles detailed in this guide demonstrate that complex heterocyclic scaffolds can be accessed with greater efficiency and in a more environmentally conscious manner.

Future developments will likely focus on the integration of microwave technology with continuous-flow systems, enabling safer scalability and automated production.[23] As new catalysts and ligands continue to be developed, the scope and utility of microwave-assisted cross-coupling reactions will undoubtedly expand, further solidifying its role as an indispensable technique in modern chemistry.

References

  • Jegan, G. et al. (2018). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
  • de la Hoz, A. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5547. [Link]
  • Kumar, A. (2024). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal, 13(1), 1-12. [Link]
  • Shaikh, I. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33815-33837. [Link]
  • Bandyopadhyay, A. & Chowdhury, S. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Engineering Technology Science and Research, 4(8), 2394-3386. [Link]
  • Trilleras, J. et al. (2011). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. Letters in Organic Chemistry, 8(9), 652-655. [Link]
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
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  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Ali, M. A. et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Emergent Life Sciences Research. [Link]
  • Kadam, A. A. et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), 2456-4184. [Link]
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  • Meng, F. et al. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines.
  • Ottavi, S. et al. (2024).
  • Gapon, I. V. et al. (2013). Co(II)-Mediated and microwave assisted coupling between 2,6-diaminopyridine and nitriles. A new synthetic route to N-(6-aminopyridin-2-yl)carboximidamides.
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  • Ottavi, S. et al. (2024). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • Lim, H. N. et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
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  • Anbu, J. et al. (2020). Microwave-Assisted Organic Reactions. [Link]
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  • Al-Ghorbani, M. et al. (2016). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 21(3), 324. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Iodopyridine-2,6-diamine (CAS 856851-34-8). This molecule is a crucial building block and an intermediate in the synthesis of various pharmaceutical compounds, including impurities of the urinary tract analgesic Phenazopyridine.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges.

Optimized Synthesis Protocol

This protocol details a common and scalable method for the direct iodination of 2,6-diaminopyridine. The procedure is based on electrophilic aromatic substitution using molecular iodine, a cost-effective and readily available reagent.

Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,6-Diaminopyridine109.135.00 g45.81.0
Iodine (I₂)253.8112.2 g48.11.05
Sodium Bicarbonate (NaHCO₃)84.014.26 g50.71.1
Ethanol (EtOH)-100 mL--
Deionized Water-100 mL--
Sodium Thiosulfate (Na₂S₂O₃)158.11---
Dichloromethane (DCM)----
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-diaminopyridine (5.00 g, 45.8 mmol) and ethanol (100 mL). Stir at room temperature until the solid is fully dissolved.

  • Addition of Base: Add sodium bicarbonate (4.26 g, 50.7 mmol) to the solution.

  • Iodination: In a separate beaker, dissolve iodine (12.2 g, 48.1 mmol) in a minimal amount of ethanol. Add this iodine solution dropwise to the reaction mixture over 30 minutes at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The starting material will have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into 100 mL of deionized water. To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.[3]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an off-white to light yellow solid[2], can be purified by recrystallization from a suitable solvent such as ethanol/water or by flash column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

start Problem Encountered low_yield Low or No Yield start->low_yield side_products Significant Side Product Formation (e.g., Di-iodination) start->side_products stalled_reaction Reaction Stalls / Incomplete start->stalled_reaction purification_issue Purification Difficulties start->purification_issue ly_cause1 Cause: Inactive Reagents Solution: Use fresh I₂ and ensure 2,6-diaminopyridine is pure. low_yield->ly_cause1 ly_cause2 Cause: Suboptimal Temperature Solution: Ensure reaction is not too cold. Gentle warming to 30-40°C may help. low_yield->ly_cause2 ly_cause3 Cause: Insufficient Iodinating Agent Solution: Verify stoichiometry. Use a slight excess (1.05-1.1 eq) of I₂. low_yield->ly_cause3 sp_cause1 Cause: Excess Iodinating Agent Solution: Use max 1.05 eq of I₂. Add I₂ solution dropwise to avoid high local concentrations. side_products->sp_cause1 sp_cause2 Cause: Reaction Temperature Too High Solution: Maintain temperature below 30°C to improve selectivity for mono-iodination. side_products->sp_cause2 sr_cause1 Cause: Inefficient Mixing Solution: Ensure vigorous stirring, especially if reagents are not fully dissolved. stalled_reaction->sr_cause1 sr_cause2 Cause: Incorrect pH / Base Solution: Ensure sufficient base (e.g., NaHCO₃) is present to neutralize the HI byproduct. stalled_reaction->sr_cause2 pi_cause1 Cause: Residual Iodine Solution: Wash thoroughly with sodium thiosulfate solution until colorless. purification_issue->pi_cause1 pi_cause2 Cause: Oily Product Solution: Try recrystallization from a different solvent system (e.g., Ethanol/Water, Isopropanol). If fails, use column chromatography. purification_issue->pi_cause2

Caption: A troubleshooting workflow for the synthesis of this compound.

Q: My reaction yield is very low or I recovered only starting material. What went wrong?
  • A: Potential Cause 1: Reagent Quality. Molecular iodine can sublime over time, and 2,6-diaminopyridine can degrade. Ensure you are using high-purity, fresh reagents.

  • A: Potential Cause 2: Insufficient Activation. The electrophilicity of molecular iodine (I₂) is moderate. The reaction relies on the basic conditions to facilitate the electrophilic substitution on the electron-rich pyridine ring. Ensure your base is added and well-mixed. Some protocols may call for an activating agent or a stronger iodinating species if yields remain low.[4][5]

  • A: Potential Cause 3: Inadequate Temperature. While high temperatures can lead to side products, a reaction that is too cold may proceed very slowly or not at all. A temperature range of 20-40°C is generally effective.[6]

Q: I am observing a significant amount of a second, less polar spot on my TLC, likely the di-iodinated product. How can I prevent this?
  • A: Potential Cause: Over-iodination. The two amino groups strongly activate the pyridine ring, making it susceptible to a second iodination at the 5-position.

    • Solution 1: Control Stoichiometry. Do not use a large excess of the iodinating agent. A molar ratio of 1.0 to 1.05 equivalents of iodine to 2,6-diaminopyridine is recommended to favor mono-iodination.

    • Solution 2: Control Reagent Addition. High local concentrations of iodine can promote di-iodination. Add the iodine solution slowly and dropwise to the stirred reaction mixture. This maintains a low, steady concentration of the electrophile.

    • Solution 3: Temperature Control. Lowering the reaction temperature can increase the selectivity for the mono-iodinated product over the di-iodinated one, as the activation energy for the second iodination is typically higher.

Q: I am having trouble purifying the final product. It is an oil or won't crystallize. What should I do?
  • A: Potential Cause: Impurities. The presence of starting material, di-iodinated product, or solvent residues can inhibit crystallization.

    • Solution 1: Thorough Workup. Ensure the workup procedure, especially the sodium thiosulfate wash, is performed correctly to remove all traces of iodine.[7]

    • Solution 2: Re-evaluate Recrystallization Solvent. If ethanol/water does not work, try other solvent systems. A systematic approach involves dissolving the crude product in a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature and adding a poor solvent (e.g., hexanes, water) dropwise until turbidity persists, then allowing it to cool slowly.

    • Solution 3: Column Chromatography. If recrystallization fails, flash column chromatography is a reliable method for purification. A gradient elution from hexane to ethyl acetate on silica gel can effectively separate the starting material, the desired product, and the di-iodinated side product.

Frequently Asked Questions (FAQs)

Q1: What are the alternative iodinating agents for this synthesis, and what are their pros and cons? A1: Several agents can be used for the iodination of electron-rich heterocycles. The choice depends on reactivity, cost, and safety considerations.

  • Molecular Iodine (I₂):

    • Pros: Inexpensive, readily available, moderate reactivity allowing for better control.[3]

    • Cons: Can require a base or activating agent; solid form can be difficult to handle (sublimation).

  • N-Iodosuccinimide (NIS):

    • Pros: Mild, easy-to-handle solid, often gives clean reactions with high regioselectivity.[4]

    • Cons: More expensive than I₂.

  • Iodine Monochloride (ICl):

    • Pros: Highly reactive, can lead to faster reaction times.[8]

    • Cons: Very corrosive and moisture-sensitive, can be less selective and lead to more side products if not used carefully.

Q2: Why is the iodination regioselective for the 3-position? A2: This is a classic example of directing group effects in electrophilic aromatic substitution on a heterocyclic ring. The two amino groups at positions 2 and 6 are strong activating, ortho-, para-directing groups. Both amino groups direct the incoming electrophile (I⁺) to their ortho-positions (positions 3 and 5) and their para-position (position 4). The 3 and 5 positions are electronically enriched and sterically accessible, making them the most favorable sites for substitution. The initial substitution occurs at one of these equivalent positions (C3 or C5).

Q3: What are the critical safety precautions for this reaction? A3:

  • Iodine: Iodine is corrosive and its vapor is irritating to the respiratory system and eyes. Always handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact. Ethanol is flammable. Keep away from ignition sources.

  • Workup: The quenching of iodine with sodium thiosulfate is an exothermic reaction. Add the quenching solution slowly to control the temperature.

Q4: Can this reaction be scaled up for larger production? A4: Yes, this reaction is amenable to scale-up. For larger scales, consider the following:

  • Heat Management: The reaction is exothermic. A jacketed reactor with temperature control is recommended to manage heat dissipation effectively.

  • Mixing: Efficient overhead mechanical stirring is crucial to ensure homogeneity, especially in larger volumes where magnetic stirring becomes less effective.[3]

  • Reagent Addition: For kilogram-scale production, adding the iodine solution via a metering pump will provide the best control over the addition rate and reaction temperature.

References

  • Hurt, R. L. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. 2,521,544. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine. Retrieved from [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92448375_EN.htm]
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8. Retrieved from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92448375.htm]
  • Konkol, M., et al. (2023). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.3c00537]
  • Benchchem. (n.d.). 2-Iodopyridin-4-amine. Retrieved from [URL: https://www.benchchem.com/product/88511-26-6]
  • Kim, S. K., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(19), 3586. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801640/]
  • Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. [URL: https://www.nature.com/protocolexchange/protocols/2539]
  • Veeprho. (n.d.). This compound | CAS 856851-34-8. Retrieved from [URL: https://www.veeprho.com/impurities/phenazopyridine-impurities/3-iodopyridine-2-6-diamine.html]
  • Windhorse Tours. (n.d.). 856851-34-8 | this compound. Retrieved from [URL: https://www.windhorsetours.com/856851-34-8-3-iodopyridine-2-6-diamine.html]
  • Omsynth. (n.d.). This compound : CAS No.856851-34-8. Retrieved from [URL: https://www.omsynth.com/phenazopyridine-hydrochloride-impurity/3-iodopyridine-2-6-diamine/p/1586]
  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:856851-34-8. Retrieved from [URL: https://www.arkpharminc.com/3-iodopyridine-2-6-diamine-cas-856851-34-8]
  • Pharmaffiliates. (n.d.). CAS No : 856851-34-8 | Product Name : this compound. Retrieved from [URL: https://www.
  • ResearchGate. (n.d.). Optimization of di-iodination conditions. Retrieved from [URL: https://www.researchgate.
  • Bracco Imaging S.p.A. (2006). Process for the iodination of aromatic compounds. European Patent No. EP2243767A1. [URL: https://patents.google.
  • GE Healthcare AS. (2013). Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. World Intellectual Property Organization Patent No. WO2013063737A1. [URL: https://patents.google.

Sources

Technical Support Center: Troubleshooting the Iodination of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving the iodination of 2,6-diaminopyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this seemingly straightforward, yet often troublesome, electrophilic aromatic substitution. Here, we move beyond simple protocols to diagnose and solve the common issues encountered in the lab, grounding our advice in mechanistic principles and field-proven strategies.

Core Principles: The Electronic Dichotomy of 2,6-Diaminopyridine

Before troubleshooting, it's crucial to understand the electronic nature of the substrate. Pyridine itself is an electron-deficient heterocycle, notoriously difficult to functionalize via electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom withdraws electron density from the ring.[1][2] Furthermore, most electrophilic reagents are acidic and will readily protonate the basic nitrogen lone pair, adding a positive charge and making the ring even less reactive.[1][3]

However, the 2,6-diaminopyridine substrate presents a fascinating electronic dichotomy. The two amino groups at the C2 and C6 positions are powerful activating groups. They donate electron density into the ring through resonance, strongly activating the ortho (C3, C5) and para (C4) positions towards electrophilic attack.[4] This high reactivity is a double-edged sword: while it facilitates the reaction, it can also lead to a lack of selectivity and the formation of multiple products. Understanding this balance is key to successful iodination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common failures and questions in a direct, problem-and-solution format.

Q1: My reaction shows no conversion of the starting material. What are the likely causes?

This is a common issue that typically points to insufficient electrophilicity of the iodinating agent or improper reaction conditions.

Analysis: The lone pairs of the amino groups make the 2,6-diaminopyridine ring highly activated, so a complete lack of reactivity is unusual unless a fundamental error has occurred.

Troubleshooting Steps:

  • Assess Your Iodinating Agent: Molecular iodine (I₂) is the least reactive of the halogens and often requires an activator to serve as a potent electrophile.[5][6] If you are using I₂ alone, it may not be electrophilic enough.

    • Solution A (Activation): If using I₂, the addition of an oxidant is often necessary to generate a more powerful electrophilic iodine species (I⁺). Common oxidants include hydrogen peroxide, potassium iodate (KIO₃), or even silver salts like silver sulfate (Ag₂SO₄).[7][8]

    • Solution B (Stronger Reagent): Switch to a more potent iodinating agent. N-Iodosuccinimide (NIS) is an excellent alternative that is generally more reactive than I₂.[9][10] For even more challenging cases, Iodine Monochloride (ICl) can be used, as its polarized I-Cl bond makes it a ready source of I⁺.[11][12]

  • Check for Acid/Base Incompatibility: While acidic conditions can activate some iodinating agents like NIS[9][13], strong acids will protonate the pyridine nitrogen, deactivating the entire ring system. Conversely, the reaction using I₂ often generates hydroiodic acid (HI) as a byproduct. This can protonate the starting material and shut down the reaction.

    • Solution: If using molecular iodine, include a non-nucleophilic base in your reaction to scavenge the generated HI. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common choices.[4]

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are generally preferred.

    • Insight: Protic solvents like methanol or ethanol can potentially compete with the substrate by reacting with highly electrophilic iodinating agents.

Troubleshooting Workflow: No Product Formation

start No Product Observed check_reagent 1. Assess Iodinating Agent start->check_reagent check_conditions 2. Review Reaction Conditions start->check_conditions reagent_i2 Using I₂? check_reagent->reagent_i2 reagent_nis Using NIS? check_reagent->reagent_nis cond_base Base Present? (for I₂ reactions) check_conditions->cond_base cond_solvent Solvent Aprotic? check_conditions->cond_solvent action_add_oxidant Add Oxidant (e.g., KIO₃) or Switch to NIS/ICl reagent_i2->action_add_oxidant Yes action_add_acid Add Catalytic Acid (e.g., TFA) [Ref: 16] reagent_nis->action_add_acid Yes action_add_base Add Base (e.g., K₂CO₃) to neutralize HI [Ref: 11] cond_base->action_add_base No action_change_solvent Switch to Aprotic Solvent (THF, DCM, ACN) cond_solvent->action_change_solvent No

Caption: A decision tree for troubleshooting lack of product.

Q2: I'm observing very low yields. How can I optimize the reaction?

Low yields, where some product is formed, suggest the reaction is viable but sub-optimal. The cause is often incomplete conversion, product decomposition, or difficult purification.

Analysis: This issue is about kinetics and stability. The reaction may be too slow, a competing side reaction may be consuming material, or the product may be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Reaction Time and Temperature: The high activation of the ring suggests the reaction should be fast. If it's slow, gentle heating (e.g., 40-50 °C) might be beneficial. However, excess heat can cause decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to establish the optimal reaction time. If the reaction stalls, a slight increase in temperature might help. If product concentration decreases after peaking, it indicates decomposition.

  • Stoichiometry: Ensure the stoichiometry of your iodinating agent is correct. An excess may be required for full conversion, but a large excess can lead to di-iodination or side reactions.

    • Solution: Try increasing the equivalents of the iodinating agent incrementally, from 1.1 eq to 1.5 eq, while monitoring the reaction profile.

  • Atmosphere Control: Aminopyridines can be susceptible to oxidation, especially under heating.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can consume starting material and generate colored impurities.

  • Workup Procedure: Iodinated compounds can be sensitive. A harsh aqueous workup, especially with strong acids or bases, can lead to product loss.

    • Solution: Use a mild workup. Quench the reaction with a gentle reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine, followed by extraction with an organic solvent. Wash with brine and dry carefully.

Q3: How can I control the selectivity between mono- and di-iodination?

This is the most common challenge. The goal is often the 3-iodo (mono) or 3,5-diiodo (di) product.[14] Due to the high activation at positions 3, 4, and 5, controlling the extent of iodination is a kinetic challenge.

Analysis: The formation of di-iodinated product when the mono-iodinated product is desired (and vice-versa) is a function of stoichiometry and reaction rate. The mono-iodinated product is still an activated ring and can react further.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical parameter.

    • For Mono-iodination: Use a slight deficit or stoichiometric amount (0.95-1.05 equivalents) of the iodinating agent.

    • For Di-iodination: Use at least 2.1-2.5 equivalents to ensure complete conversion.

  • Control Rate of Addition: Adding the iodinating agent all at once creates a high local concentration, favoring multiple iodinations.

    • Solution: Dissolve the iodinating agent (e.g., I₂ or NIS) in the reaction solvent and add it dropwise to the solution of 2,6-diaminopyridine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring mono-iodination.

  • Lower the Temperature: Electrophilic substitutions are often exothermic. Lowering the temperature (e.g., to 0 °C or even -20 °C) slows the reaction rate, providing better control and improving selectivity for the mono-iodinated product.

Table 1: Recommended Conditions for Selective Iodination

Target ProductIodinating AgentEquivalentsTemperatureKey Strategy
3-Iodo-2,6-diaminopyridineI₂ / K₂CO₃1.0 - 1.1 eq.0 °C to RTSlow, dropwise addition of I₂ solution.[4]
3-Iodo-2,6-diaminopyridineNIS1.0 - 1.1 eq.0 °CAdd NIS portion-wise.
3,5-Diiodo-2,6-diaminopyridineI₂ / K₂CO₃> 2.2 eq.RT to 40 °CEnsure sufficient reagent and time for second addition.
3,5-Diiodo-2,6-diaminopyridineNIS> 2.2 eq.RTAdd all reagent at once and allow for longer reaction time.
Q4: I am getting a mixture of regioisomers (e.g., 3-iodo vs. 4-iodo). Why and how can I improve selectivity?

While less common than over-iodination, formation of the C4-iodo isomer can occur. Regioselectivity is governed by a combination of electronic and steric effects.

Analysis: The C4 position is para to both amino groups, while the C3 and C5 positions are ortho to one and meta to the other. Electronically, all three positions (3, 4, 5) are highly activated. The preference for C3/C5 iodination is often driven by steric hindrance.

Mechanism of Electrophilic Attack: The stability of the cationic Wheland intermediate determines the preferred site of attack. Attack at C3/C5 or C4 allows for delocalization of the positive charge onto the nitrogen atoms of the amino groups, which is highly stabilizing.

sub 2,6-Diaminopyridine e_plus I⁺ intermediate_c3 Attack at C3 (Wheland Intermediate) Highly Stabilized sub->intermediate_c3 Path A intermediate_c4 Attack at C4 (Wheland Intermediate) Also Stabilized sub->intermediate_c4 Path B product_c3 3-Iodo Product (Kinetic/Steric Preference) intermediate_c3->product_c3 -H⁺ product_c4 4-Iodo Product (Minor) intermediate_c4->product_c4 -H⁺

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,6-Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2,6-diaminopyridine substrates. The unique electronic properties of this scaffold, particularly the presence of two amino groups, present distinct challenges that can often lead to reaction failure or low yields. This guide provides in-depth, field-proven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies.

Introduction: The 2,6-Diaminopyridine Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, substrates like 2,6-diaminopyridines introduce specific challenges. The two primary amino groups are potent coordinating agents for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle and preventing product formation.[2][3] Furthermore, the electron-donating nature of the amino groups can decrease the reactivity of the adjacent carbon-halogen bond towards the crucial oxidative addition step.[2]

This guide is structured to address these issues head-on, providing you with the rationale behind each recommendation to empower your experimental design.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding at all, or I'm only recovering starting material. What's the primary suspect?

A1: Catalyst inhibition is the most likely culprit. The lone pairs on the two amino groups of the 2,6-diaminopyridine are likely coordinating to the palladium center, preventing it from participating in the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the diaminopyridine substrate.[3]

    • Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands are designed for challenging couplings, including those with heteroaryl amines.[3][4]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial inhibition.[3]

  • Employ a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation.[3][5]

  • Consider Protecting Groups: While adding steps, protecting the amino groups as acetamides or carbamates can be a robust strategy.[6] This temporarily removes the coordinating lone pairs from the equation. The protecting groups can be removed post-coupling.

Q2: I'm observing very low yields and multiple side products. What are the common side reactions and how can I minimize them?

A2: Low yields in the presence of side products suggest that while the catalyst is active, competing reaction pathways are dominating. The most common side reactions are protodeboronation, dehalogenation, and homocoupling.

Troubleshooting Steps & Minimization Strategies:

Side ReactionDescription & CauseMinimization Strategy
Protodeboronation Hydrolysis of the boronic acid/ester back to the corresponding arene.[2] Often accelerated by high temperatures and prolonged exposure to aqueous base.[2]1. Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable to hydrolysis than boronic acids.[3][5] 2. Anhydrous Conditions: If feasible for your system, switching to anhydrous solvents and bases can suppress this pathway.[3] 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Dehalogenation The halide on your diaminopyridine is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.[2]1. Optimize Base/Solvent: Screen different bases and solvents, as this can influence the formation and reactivity of hydride species.[2] 2. Avoid Hydride Sources: Ensure solvents are pure and not a source of hydrides (e.g., certain grades of alcohols).[3]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen.[2]1. Rigorous Degassing: This is the most critical factor. Use a robust degassing method like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3][7] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[2][3]

Part 2: Frequently Asked Questions (FAQs)

Q3: Which palladium source and ligand combination is a good starting point for 2,6-diaminopyridines?

A3: For challenging substrates like 2,6-diaminopyridines, a robust catalyst system is essential. A highly recommended starting point would be a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources for generating the active Pd(0) catalyst in situ.
Ligand SPhos or XPhos (2:1 or 4:1 Ligand:Pd ratio)These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the metal center from substrate inhibition.[4]
Base K₃PO₄ or Cs₂CO₃These are strong enough to facilitate transmetalation but are generally compatible with a wide range of functional groups.[3][8]
Solvent 1,4-Dioxane/water (e.g., 4:1) or Toluene/waterThese solvent systems are effective for a broad range of Suzuki couplings.[1][6]
Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

  • Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[8][10]

  • The choice of base can influence reaction rates and side reactions. For instance, stronger bases may accelerate the desired reaction but can also promote protodeboronation.[3]

  • Screening a few different bases is often a necessary optimization step. A typical screening panel would include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][8]

Q5: Should I use a conventional heating or microwave irradiation?

A5: Both methods can be effective, but microwave irradiation offers distinct advantages, particularly for difficult couplings. Microwave heating can significantly reduce reaction times (from hours to minutes) and often leads to higher yields by minimizing the formation of thermal decomposition byproducts.[11] If you have access to a microwave reactor, it is highly recommended for optimizing reactions with challenging substrates like 2,6-diaminopyridines.

Part 3: Experimental Protocols & Data

Standard Protocol: Suzuki Coupling of 2-Bromo-6-aminopyridine Derivative

This protocol provides a general starting point for optimization.

Reagents:

  • 2-Bromo-6-aminopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-aminopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[6]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging 2,6-Diaminopyridine Substrates

This protocol incorporates best practices for difficult couplings.

Reagents:

  • Halogenated 2,6-diaminopyridine (1.0 equiv)

  • Arylboronic pinacol ester (1.5 equiv)

  • Palladium Pre-catalyst/Ligand System (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Anhydrous 1,4-Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the halogenated 2,6-diaminopyridine (1.0 mmol), arylboronic pinacol ester (1.5 mmol), base (2.0 mmol), and SPhos-Pd-G3 pre-catalyst (0.02 mmol) to a microwave vial equipped with a stir bar.

  • Add the chosen anhydrous, degassed solvent (e.g., 5 mL of 1,4-Dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in the standard protocol.

Part 4: Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X Boronic R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ Boronic->Boronate Base Base Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure / Low Yield CheckCatalyst Is Catalyst Inhibition Suspected? Start->CheckCatalyst SwitchLigand Switch to Bulky Ligand (e.g., SPhos, XPhos) CheckCatalyst->SwitchLigand Yes CheckSideProducts Are Side Products Observed? CheckCatalyst->CheckSideProducts No IncreaseLoading Increase Catalyst Loading SwitchLigand->IncreaseLoading UsePrecatalyst Use a Modern Pre-catalyst IncreaseLoading->UsePrecatalyst Success Optimized Reaction UsePrecatalyst->Success AddressProtodeboronation Use Boronic Ester / Anhydrous Conditions CheckSideProducts->AddressProtodeboronation Protodeboronation AddressHomocoupling Improve Degassing / Use Pd(0) Source CheckSideProducts->AddressHomocoupling Homocoupling AddressDehalogenation Optimize Base/Solvent CheckSideProducts->AddressDehalogenation Dehalogenation AddressProtodeboronation->Success AddressHomocoupling->Success AddressDehalogenation->Success

Caption: A decision tree for troubleshooting Suzuki couplings with 2,6-diaminopyridines.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.BenchChem.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.BenchChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.Molecules.
  • The effect of various bases on the Suzuki coupling reaction.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Israel Journal of Chemistry.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • How to approach choosing reaction conditions for Suzuki?Reddit.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • The Suzuki Reaction.Myers Research Group, Harvard University.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.BenchChem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Effect of solvent on the Suzuki reaction.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Solvent effects in palladium catalysed cross-coupling reactions.Royal Society of Chemistry.
  • Why am I getting low yield for my Suzuki coupling reaction?Reddit.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.ChemRxiv.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Failed suzuki coupling, any suggenstions?Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Suzuki reaction.Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

Sources

Technical Support Center: Regioselective Iodination of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the iodination of 2,6-diaminopyridine. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired mono-iodinated product while avoiding common pitfalls like di-iodination.

Introduction: The Challenge of Selectivity

2,6-Diaminopyridine is a highly activated aromatic system due to the strong electron-donating nature of its two amino groups. This high reactivity, while advantageous in many synthetic contexts, presents a significant challenge during electrophilic aromatic substitution reactions such as iodination. The amino groups strongly direct incoming electrophiles to the ortho and para positions (C3 and C5), and the high electron density of the ring makes it susceptible to multiple substitutions. Consequently, achieving selective mono-iodination requires careful control over reaction conditions to prevent the formation of the undesired 3,5-diiodo-2,6-diaminopyridine.

This guide provides a comprehensive overview of the mechanistic principles at play, troubleshooting strategies for when your reactions do not go as planned, and detailed protocols to promote the selective synthesis of 3-iodo-2,6-diaminopyridine.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered during the iodination of 2,6-diaminopyridine in a question-and-answer format.

Q1: My reaction is producing a significant amount of di-iodinated product. What are the primary factors I should adjust?

A1: The formation of di-iodinated product is a clear indication that the reaction is too reactive. The primary factors to consider are:

  • Stoichiometry of the Iodinating Agent: This is the most critical parameter. Ensure you are using no more than one equivalent of the iodinating agent. Even a slight excess can lead to di-iodination. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all of the iodinating agent is consumed before significant di-iodination can occur.

  • Reaction Temperature: Lowering the reaction temperature will decrease the overall reaction rate and improve selectivity. Running the reaction at 0 °C or even lower temperatures can significantly favor the mono-iodinated product.

  • Rate of Addition: Adding the iodinating agent slowly and in a controlled manner (e.g., dropwise as a solution) will help to maintain a low concentration of the electrophile in the reaction mixture at any given time, thus reducing the likelihood of a second iodination event on the already formed mono-iodinated product.

Q2: I am observing a complex mixture of products and starting material, even after extended reaction times. What could be the issue?

A2: A complex mixture with unreacted starting material suggests that the reaction conditions are not optimal for a clean conversion. Consider the following:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent plays a crucial role. For a highly activated substrate like 2,6-diaminopyridine, a milder iodinating agent is preferable. N-Iodosuccinimide (NIS) is a good first choice as it is generally less reactive than reagents like iodine monochloride (ICl).[1] Using molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate can also be an effective and gentle method.[2][3]

  • Solvent Effects: The choice of solvent can influence the reactivity of the iodinating agent. Less polar solvents can sometimes temper the reactivity of the electrophile. Experimenting with solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) may be beneficial.

  • pH of the Reaction Medium: The basicity of the amino groups can lead to complexation with acidic reagents or byproducts, potentially deactivating the substrate or causing side reactions. Maintaining a neutral or slightly basic pH, for instance by using sodium bicarbonate, can prevent protonation of the amino groups and maintain their activating effect, leading to a cleaner reaction profile.[2]

Q3: Are there alternative strategies to direct iodination that might offer better selectivity?

A3: Yes. If direct iodination proves to be consistently problematic, a Sandmeyer-type reaction is an excellent alternative for introducing an iodine atom with high regioselectivity.[4][5] This multi-step approach involves:

  • Nitration: Introduction of a nitro group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization and Iodination: Conversion of the newly introduced amino group to a diazonium salt, which is then displaced by iodide.

While this is a longer sequence, it offers precise control over the position of iodination.

Q4: How can I effectively monitor the progress of my reaction to stop it at the optimal time?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction. It allows you to visualize the consumption of the starting material and the formation of the mono- and di-iodinated products. It is crucial to co-spot your reaction mixture with your starting material and, if available, an authentic sample of the desired mono-iodinated product. By carefully observing the relative intensities of the spots, you can determine the optimal point to quench the reaction to maximize the yield of the mono-iodinated product and minimize the formation of the di-iodinated byproduct.

Detailed Experimental Protocols

The following protocols provide a starting point for achieving selective mono-iodination of 2,6-diaminopyridine.

Protocol 1: Controlled Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is designed to favor the formation of 3-iodo-2,6-diaminopyridine by carefully controlling the reaction conditions.

Materials:

  • 2,6-Diaminopyridine

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NIS: In a separate flask, dissolve NIS (0.95-1.0 eq.) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the cooled solution of 2,6-diaminopyridine over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed and before significant di-iodination is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NIS.

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 3-iodo-2,6-diaminopyridine.

Protocol 2: Mono-iodination using Molecular Iodine and Sodium Bicarbonate

This protocol utilizes a milder iodinating system, which can provide excellent selectivity for mono-iodination.[2][3]

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol or Ethanol

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq.) in methanol or ethanol.

  • Addition of Reagents: Add sodium bicarbonate (2.0-3.0 eq.) to the solution, followed by the portion-wise addition of iodine (1.0 eq.) over 15-20 minutes with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Extraction: Remove the alcohol under reduced pressure. Add water to the residue and extract with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Data Summary

The following table summarizes key parameters for the selective mono-iodination of 2,6-diaminopyridine.

ParameterProtocol 1 (NIS)Protocol 2 (I₂/NaHCO₃)
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂)
Stoichiometry (vs. Substrate) 0.95 - 1.0 eq.1.0 eq.
Base None (or mild organic base)Sodium Bicarbonate (2-3 eq.)
Solvent Anhydrous DCM or THFMethanol or Ethanol
Temperature 0 °C to room temperatureRoom temperature
Typical Reaction Time 1 - 3 hours2 - 4 hours
Key Advantage Good for substrates sensitive to basic conditionsMilder conditions, cost-effective

Mechanistic Insights and Visualizations

The iodination of 2,6-diaminopyridine proceeds via an electrophilic aromatic substitution mechanism. The amino groups are strong activating groups that donate electron density into the pyridine ring, making the C3 and C5 positions particularly nucleophilic.

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Di-iodination Pathway 2,6-Diaminopyridine 2,6-Diaminopyridine Wheland_Intermediate Wheland Intermediate (Sigma Complex) 2,6-Diaminopyridine->Wheland_Intermediate + I+ 3-Iodo-2,6-diaminopyridine 3-Iodo-2,6-diaminopyridine Wheland_Intermediate->3-Iodo-2,6-diaminopyridine - H+ Di_Wheland_Intermediate Di-iodo Wheland Intermediate 3-Iodo-2,6-diaminopyridine->Di_Wheland_Intermediate + I+ 3,5-Diiodo-2,6-diaminopyridine 3,5-Diiodo-2,6-diaminopyridine Di_Wheland_Intermediate->3,5-Diiodo-2,6-diaminopyridine

Caption: Reaction mechanism for the iodination of 2,6-diaminopyridine.

The key to avoiding di-iodination is to control the reaction conditions to favor the initial mono-iodination step while disfavoring the subsequent iodination of the mono-iodinated product.

G Troubleshooting Workflow for Iodination start Start Iodination Reaction check_tlc Monitor by TLC start->check_tlc di_iodination Excessive Di-iodination? check_tlc->di_iodination low_conversion Low Conversion? check_tlc->low_conversion adjust_stoichiometry Reduce Stoichiometry of Iodinating Agent (0.95 eq.) di_iodination->adjust_stoichiometry Yes successful_reaction Successful Mono-iodination di_iodination->successful_reaction No increase_time Increase Reaction Time low_conversion->increase_time Yes low_conversion->successful_reaction No lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp slow_addition Slower Addition of Reagent lower_temp->slow_addition increase_temp Slightly Increase Temperature increase_time->increase_temp change_reagent Consider Milder Iodinating Agent (e.g., I₂/NaHCO₃) increase_temp->change_reagent

Caption: Troubleshooting workflow for optimizing the mono-iodination of 2,6-diaminopyridine.

By following the guidance in this technical support document, researchers can more effectively control the iodination of 2,6-diaminopyridine to achieve a high yield of the desired mono-iodinated product, a valuable intermediate in the synthesis of novel chemical entities.

References

  • Cravotto, G., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Research Square.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Iskra, J., Stavber, S., & Zupan, M. (2004). N-Iodosuccinimide (NIS)
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • National Center for Biotechnology Information. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH.
  • National Center for Biotechnology Information. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. NIH.
  • National Center for Biotechnology Information. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. PubMed.
  • National Center for Biotechnology Information. (1927). THE EFFECT OF SODIUM BICARBONATE ON THE TITRATION OF IODINE WITH THIOSULFATE. PubMed.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

stability and storage conditions for 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodopyridine-2,6-diamine

Welcome to the technical support guide for this compound (CAS: 856851-34-8). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key synthetic intermediate. Our goal is to provide you with not just procedures, but the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Problem: Inconsistent or Lower-Than-Expected Reaction Yields

You're performing a cross-coupling reaction or another derivatization, but the yield is significantly lower than literature precedents or your own previous results.

Potential Cause 1: Compound Degradation The C-I bond in iodinated aromatic compounds can be labile, particularly when activated by electron-donating groups like amines. The compound is also potentially sensitive to oxidation and light. If the starting material has degraded, its effective purity is lowered, leading to poor reaction outcomes.

Recommended Solutions:

  • Visual Inspection: Check the appearance of your stored compound. Fresh this compound should be a yellow to off-white solid.[1] If you observe significant darkening (e.g., turning brown or black), this is a strong indicator of decomposition.

  • Purity Verification (Quality Control):

    • Thin-Layer Chromatography (TLC): Run a TLC of your stored material against a fresh or reliably stored sample. The appearance of new, lower Rf spots or streaking suggests the presence of impurities or degradation products.

    • Melting Point Analysis: The reported melting point is in the range of 124-126 °C.[1] A significantly depressed or broadened melting point range is a classic sign of impurity.

    • Spectroscopic Analysis: If available, acquire a quick ¹H NMR spectrum. Compare it against a reference spectrum to check for the appearance of new signals or the diminished intensity of expected peaks.

  • Purification: If degradation is suspected, consider re-purifying a small amount of the material via recrystallization or column chromatography before use in a large-scale reaction.

Potential Cause 2: Incompatibility with Reaction Conditions The amine groups on the pyridine ring make the compound basic and nucleophilic. Certain reaction conditions may be suboptimal.

Recommended Solutions:

  • Protecting Groups: In reactions sensitive to primary amines (e.g., involving highly electrophilic reagents), consider protecting the -NH₂ groups prior to your main reaction step.

  • Base Selection: In cross-coupling reactions (e.g., Suzuki, Sonogashira), the choice and strength of the base are critical. The inherent basicity of the substrate may influence the reaction medium's pH. Ensure your chosen base is compatible and its stoichiometry is optimized.

Problem: Solubility Issues Observed During Reaction Setup

You are having difficulty dissolving the compound in your chosen reaction solvent, leading to a heterogeneous mixture where a homogeneous solution was expected.

Potential Cause: Incorrect Solvent Choice While specific solubility data is not widely published, the polar amine groups and the aromatic ring suggest solubility in polar organic solvents.

Recommended Solutions:

  • Solvent Screening: Test solubility on a small scale with common laboratory solvents. Good starting points would include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or heated alcohols.

  • Consult Literature: Review synthetic procedures that utilize this compound or structurally similar compounds to identify solvents successfully used by other researchers.

  • Gentle Heating: In many cases, gentle warming of the solvent can significantly improve solubility. However, do this with caution and under an inert atmosphere to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability and purity, the compound must be stored with care. The primary sensitivities are to atmosphere (oxygen), moisture, and light.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 4 to 8 °C[1]Refrigeration slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1]The electron-rich diamino-substituted ring is susceptible to oxidation.
Container Tightly Closed & Sealed[2][3]Prevents exposure to atmospheric moisture and oxygen.
Light Keep in a Dark Place[1]Many iodinated aromatic compounds are light-sensitive and can undergo photochemical degradation.
Location Well-ventilated, secure area[2][3]Standard safe chemical storage practice. The material may be stored locked up.[2][3][4][5]
Q2: What are the visible signs of compound degradation?

The most common sign is a change in color. The material should be a yellow to off-white solid.[1] Any progression towards dark brown or black coloration suggests significant degradation. The presence of an unusual odor may also indicate decomposition.

Q3: Is this compound hazardous? What are the key safety precautions?

Yes, this compound should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound inside a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat.[3][5]

  • Handling: Avoid creating dust.[3][4] Do not breathe in the dust/fumes.[3][4] Ensure thorough hand washing after handling.[3][4]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash with plenty of soap and water.[3][4] If inhaled, move to fresh air.[3][4] If swallowed, seek immediate medical attention.[4]

Q4: How can I verify the purity of a newly received or stored batch?

A multi-point verification is always recommended for ensuring the quality of a critical starting material.

QC_Workflow start Receive or Retrieve Compound visual Visual Inspection (Color Check) start->visual mp Melting Point Analysis visual->mp Color OK? fail Consider Purification visual->fail Darkened? tlc TLC vs. Reference mp->tlc M.P. Sharp? mp->fail Broad/Low? nmr ¹H NMR Analysis tlc->nmr Single Spot? tlc->fail Impurities? pass Proceed with Experiment nmr->pass Spectrum Clean? nmr->fail Extra Peaks?

Caption: Quality control workflow for this compound.

References

  • This compound Product Inform
  • Safety D
  • 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8. ChemicalBook.
  • 2,6-Diamino-3-iodopyridine | 856851-34-8. ChemicalBook.
  • Safety D
  • Safety D
  • This compound | CAS 856851-34-8. Veeprho.
  • This compound | C5H6IN3 | CID 476218. PubChem.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • This compound | CAS No : 856851-34-8.
  • This compound | CAS:856851-34-8. Ark Pharma Scientific Limited.
  • 4-Iodopyridine SDS, 15854-87-2 Safety D
  • 3-iodopyridine-2,5-diaMine. LookChem.

Sources

Technical Support Center: Purification of Crude 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodopyridine-2,6-diamine is a key synthetic intermediate in the development of various pharmaceutical compounds, including analgesics and kinase inhibitors.[1][2][3] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, complex product mixtures, and lower overall yields in subsequent synthetic steps. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for removing common impurities from crude this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue instead of the expected off-white solid. What happened?

This is a common issue often resulting from residual solvents, degradation products, or colored impurities from the iodination reaction. The first step is to perform a preliminary analysis by Thin Layer Chromatography (TLC) to assess the complexity of the mixture. If a major spot corresponding to the product is visible alongside colored baseline material, a short plug filtration through silica gel or treatment with activated carbon followed by recrystallization is recommended.

Q2: How can I efficiently remove unreacted 2,6-diaminopyridine from my crude product?

Unreacted starting material is one of the most common impurities. Due to the significant difference in polarity between the non-iodinated starting material and the iodinated product, column chromatography is highly effective.[4][5] Alternatively, a carefully controlled recrystallization can be employed, as the solubility profiles of the two compounds will differ in various solvent systems.

Q3: What is the most likely cause of a second, less polar spot on my TLC plate?

A less polar spot (higher Rf value) often corresponds to a di-iodinated byproduct, such as 3,5-diiodo-pyridine-2,6-diamine.[1] The formation of this species is favored by an excess of the iodinating reagent or prolonged reaction times. Separation requires a robust purification method like flash column chromatography with a carefully selected eluent system.

Q4: Can I use an acid-base extraction to purify my product?

Yes, this can be an effective technique for removing non-basic impurities. This compound has two basic amino groups and a predicted pKa of around 3.77.[1] It can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. However, care must be taken as the product may have limited stability in strong acid, and recovery from the aqueous phase must be performed carefully by basification and re-extraction.

Q5: How do I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques. A single, well-defined spot on a TLC plate in multiple solvent systems is a good indicator. For definitive confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any residual impurities. Melting point analysis is also a valuable tool; a sharp melting point range close to the literature value (124-126 °C) suggests high purity.[6]

Impurity Troubleshooting Guide

This section addresses specific impurities and provides tailored strategies for their removal.

Observed Problem Potential Impurity Identification Method Recommended Purification Strategy
High Polarity Impurity Unreacted 2,6-DiaminopyridineTLC (more polar spot), ¹H NMR (absence of iodide shift)Flash Column Chromatography, Recrystallization
Low Polarity Impurity 3,5-Diiodo-pyridine-2,6-diamineTLC (less polar spot), ¹H NMR (singlet in aromatic region), Mass SpecFlash Column Chromatography (requires high resolution)
Persistent Yellow/Brown Color Iodine-based byproducts, degradation productsUV-Vis, TLC (baseline streaking)Activated Carbon Treatment, Filtration through a silica plug
Broad Melting Point Mixture of multiple impuritiesMelting Point ApparatusSequential purification: e.g., Recrystallization followed by Column Chromatography

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile and effective method for separating the target compound from both more and less polar impurities.

Rationale: The stationary phase (silica gel) provides a polar surface that interacts differently with the components of the crude mixture. By using a mobile phase of optimized polarity, compounds are eluted at different rates, allowing for their separation. Basic compounds like pyridines can sometimes tail on silica gel; adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.[7]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Dissolve Crude Product in Minimal DCM B 2. Adsorb onto Silica Gel (Dry Loading) A->B D 4. Load Sample onto Column B->D C 3. Prepare Column (e.g., Ethyl Acetate/Hexane) C->D E 5. Elute with Mobile Phase (Gradient or Isocratic) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J Final Product I->J Yield Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Procedure:

  • Slurry Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Add 2-3 times the mass of silica gel to this solution.

  • Solvent Removal: Remove the solvent under reduced pressure until a free-flowing powder is obtained. This prevents the column from being overloaded with solvent.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing). For substituted pyridines, systems like EtOAc/Hexanes are commonly used.[4]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The less polar di-iodinated impurity will elute first, followed by the desired product, and finally the highly polar unreacted 2,6-diaminopyridine.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization

Recrystallization is an effective technique for removing smaller amounts of impurities, especially if the crude product is already in a semi-crystalline state.

Rationale: This technique relies on the differences in solubility between the desired compound and the impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the crude product at an elevated temperature but will be a poor solvent for it at lower temperatures, allowing the pure compound to crystallize out upon cooling while the impurities remain in the solution.

Recrystallization_Decision_Tree Start Start: Crude Solid Solvent_Screen Perform Solvent Screen (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) Start->Solvent_Screen Is_Soluble_Hot Soluble when Hot? Solvent_Screen->Is_Soluble_Hot Is_Insoluble_Cold Insoluble when Cold? Is_Soluble_Hot->Is_Insoluble_Cold Yes Bad_Solvent Try Different Solvent or Solvent Mixture Is_Soluble_Hot->Bad_Solvent No Good_Solvent Proceed with Recrystallization Is_Insoluble_Cold->Good_Solvent Yes Is_Insoluble_Cold->Bad_Solvent No

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Technical Support Center: Regioselectivity Issues in Pyridine Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the nuanced challenges of achieving regioselectivity in this critical synthetic transformation. Pyridine scaffolds are central to countless pharmaceuticals and agrochemicals, making the precise installation of a halogen atom—a versatile synthetic handle—a frequently encountered yet often problematic step.[1][2]

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols for issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of pyridine so challenging and often unselective?

The direct electrophilic aromatic substitution (EAS) on a pyridine ring is an inherently difficult reaction for two primary electronic reasons.[3][4]

First, the nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the entire ring system, making it significantly less nucleophilic than benzene.[3][4] This "electron-deficient" nature requires harsh reaction conditions to proceed, such as high temperatures and the use of strong Brønsted or Lewis acids.[1][2][4]

Second, under the acidic conditions required for the reaction, the pyridine nitrogen is protonated, forming a pyridinium ion. This further exacerbates the deactivation of the ring.

When the reaction does occur, it preferentially happens at the C-3 position. This is a kinetic preference. If an electrophile attacks at the C-2 or C-4 positions, one of the resonance structures of the resulting cationic intermediate (the sigma complex) places a positive charge directly on the electronegative nitrogen atom—a highly unfavorable and destabilizing arrangement.[3] Attack at C-3 avoids this, resulting in a more stable intermediate and making it the most likely site of substitution.[3] However, despite this inherent preference, mixtures of regioisomers are common, and yields are often low under these forcing conditions.[2]

Q2: How do existing substituents on the pyridine ring affect the regioselectivity of halogenation?

The final regiochemical outcome is a complex interplay between the directing effects of the ring nitrogen and the substituent's own electronic properties.

  • Electron-Donating Groups (EDGs): Groups like amines (-NH2), hydroxyls (-OH), and alkoxides (-OR) are ortho-, para-directing activators.[3] Their presence can significantly influence the position of halogenation. The final outcome depends on the balance between the C-3 directing effect of the nitrogen and the ortho-, para-directing effect of the substituent. For example, in 2-aminopyridine, the strong activating and directing effect of the amino group can lead to halogenation at the 5-position (para to the amine).[5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) are meta-directing deactivators.[3] These groups further deactivate the ring towards electrophilic attack. Their meta-directing nature reinforces the inherent C-3/C-5 selectivity of the pyridine ring itself.

Q3: What role does the halogenating agent itself play in regioselectivity?

The choice of halogenating agent is critical. Milder, less reactive agents often require more activated substrates.

  • Elemental Halogens (Br₂, Cl₂): These typically require harsh conditions (e.g., oleum, Lewis acids) and high temperatures, often leading to mixtures of products.[2][4] Radical pathways can also compete, especially at high temperatures, which favor substitution at the C-2 position.[6]

  • N-Halosuccinimides (NBS, NCS, NIS): These are common, milder alternatives. N-Bromosuccinimide (NBS), for example, is frequently used for brominating activated pyridines.[5][7] However, on unactivated pyridines, its reactivity can be insufficient without additives or catalysts. The reaction mechanism and selectivity can be highly dependent on the solvent and the presence of acid or radical initiators.[8]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during pyridine halogenation experiments.

Problem 1: My reaction is sluggish, and I'm recovering mostly starting material.

This is a classic symptom of the low nucleophilicity of the pyridine ring.

Causality Checklist & Solutions:

  • Insufficient Activation: Your pyridine substrate may be too electron-deficient for the chosen conditions.

    • Solution A (Harsh Conditions): If your molecule can tolerate it, increase the reaction temperature and consider using a stronger acid catalyst (e.g., oleum or a powerful Lewis acid). This is the traditional, albeit often low-yielding, approach.[2][4]

    • Solution B (Alternative Chemistry): For substrates incompatible with harsh conditions, a complete change in strategy is often more effective. Consider the Zincke imine strategy described in detail below (See Protocol 1), which dramatically alters the electronics of the system to favor halogenation.[1][2]

  • Inappropriate Halogenating Agent: The electrophilicity of your halogen source may be too low.

    • Solution: If using NBS, consider adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to increase its electrophilicity. Alternatively, switching to a more potent system like Br₂ in oleum might be necessary if the substrate allows.

Problem 2: I'm getting a mixture of 3- and 5-halopyridines.

This is a common regioselectivity issue, especially with symmetrically substituted pyridines or when electronic directing effects are weak.

Causality Checklist & Solutions:

  • Symmetry: If your starting material is, for example, a 2-substituted pyridine, the C-3 and C-5 positions are electronically similar, leading to competitive halogenation.

  • Steric Hindrance: A bulky substituent at C-2 might slightly favor halogenation at the less hindered C-5 position. Conversely, a bulky group at C-4 could favor C-3.

    • Solution (Unified Approach): Optimizing reaction conditions can sometimes improve selectivity. Try lowering the reaction temperature to favor the product formed via the lowest energy transition state. Screening different solvents can also influence the regiochemical outcome. If these fail, chromatographic separation of the isomers may be unavoidable. For critical applications where a single isomer is required, consider a directed approach like a metalation-halogenation sequence if a suitable directing group is present or can be installed.[2]

Problem 3: I want to halogenate at the C-2 or C-4 position, but I'm only getting C-3 substitution.

Direct electrophilic attack at C-2 or C-4 is electronically disfavored. To achieve this, you must fundamentally change the reaction mechanism.

Solutions & Methodologies:

  • For C-2 Halogenation: The N-Oxide Strategy.

    • Activation: Convert the pyridine to its corresponding N-oxide using an oxidant like m-CPBA or H₂O₂. This has a profound electronic effect: the N-oxide group is strongly activating and directs electrophiles to the C-2 and C-4 positions. It also activates the C-2 position towards nucleophilic attack after activation.[9][10]

    • Halogenation: Treat the N-oxide with a halogenating agent like POCl₃ or POBr₃. This proceeds via an addition-elimination mechanism, installing the halogen at the C-2 position.[3]

    • Reduction: The N-oxide group can then be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the 2-halopyridine.

  • For C-4 Halogenation: The Phosphonium Salt Strategy.

    • Phosphonium Salt Formation: A modern approach involves the formation of a phosphonium salt selectively at the C-4 position using specially designed phosphine reagents.[4]

    • Nucleophilic Displacement: The phosphonium group is an excellent leaving group and can be displaced by a halide nucleophile (e.g., from LiCl, NaBr) in an SNAr-type reaction to yield the 4-halopyridine.[4] This method is notable for its mild conditions and functional group tolerance.[4]

Section 3: Key Experimental Protocols

Protocol 1: Selective C-3 Iodination via a Zincke Imine Intermediate

This state-of-the-art, one-pot protocol circumvents the issues of direct electrophilic halogenation by temporarily dearomatizing the pyridine ring, making it highly reactive and selective for C-3 halogenation under mild conditions.[1][2][11]

Workflow Diagram:

Zincke_Halogenation Pyridine Substituted Pyridine Pyridinium N-Tf-Pyridinium Salt Pyridine->Pyridinium 1. Tf₂O, Base   -78°C to RT Zincke_Imine Zincke Imine (Electron-Rich) Pyridinium->Zincke_Imine 2. Dibenzylamine Halogenated_Imine 3-Halo-Zincke Imine Zincke_Imine->Halogenated_Imine 3. NIS (Iodinating Agent) Halopyridine 3-Halopyridine Product Halogenated_Imine->Halopyridine 4. TFA (Ring Closure)

Sources

Frequently Asked Questions (FAQs): Choosing Your Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the synthesis of 3-iodopyridine, this Technical Support Center provides researchers, scientists, and drug development professionals with practical, field-tested advice. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategy.

The optimal path to 3-iodopyridine depends on precursor availability, scale, and laboratory capabilities. This section addresses the most common questions when selecting a method.

Question: Which synthesis method for 3-iodopyridine is the most appropriate for my needs?

Answer: The choice hinges on three primary factors: your starting material, the required scale, and your tolerance for specific reaction conditions. We have summarized the most common methods below.

  • Sandmeyer Reaction: Ideal if you are starting from 3-aminopyridine. This is a classic, reliable method but requires careful handling of diazonium salt intermediates.[1][2]

  • Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction): The preferred method if you are starting with 3-bromopyridine. It offers excellent yields but requires an inert atmosphere due to the sensitivity of the copper(I) catalyst.[3][4]

  • Lithium-Halogen Exchange: A powerful option for small-scale synthesis, also starting from 3-bromopyridine. It is extremely fast but requires cryogenic temperatures (-78 °C or below) and strictly anhydrous conditions.[5][6][7]

To aid in your decision, consult the following workflow diagram:

G start What is your starting material? aminopyridine 3-Aminopyridine start->aminopyridine bromopyridine 3-Bromopyridine start->bromopyridine sandmeyer Recommendation: Sandmeyer Reaction aminopyridine->sandmeyer Classic & Reliable scale What is your reaction scale? bromopyridine->scale finkelstein Recommendation: Cu-Catalyzed Halogen Exchange scale->finkelstein Large Scale / High Yield lithiation Recommendation: Lithium-Halogen Exchange scale->lithiation Small Scale / Rapid

Caption: Decision tree for selecting a 3-iodopyridine synthesis method.

Method 1: Sandmeyer Reaction from 3-Aminopyridine

This method transforms the amino group of 3-aminopyridine into a diazonium salt, which is then displaced by iodide.[1][2][8] It is a cornerstone of aromatic chemistry for installing functionalities that are otherwise difficult to access.[9]

Workflow Overview

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 3-Aminopyridine in Acid B Add NaNO₂ (aq) (0-5 °C) A->B C Pyridin-3-diazonium Salt (Intermediate) B->C E Add Diazonium Salt C->E D Potassium Iodide (KI) Solution D->E F 3-Iodopyridine (Crude) E->F G Pure 3-Iodopyridine F->G Workup & Purification

Caption: Workflow for the Sandmeyer synthesis of 3-iodopyridine.

Troubleshooting Guide: Sandmeyer Reaction
Question / Issue Potential Cause(s) Recommended Solution & Scientific Rationale
Why is my reaction yield consistently low? 1. Diazonium Salt Decomposition: The diazonium intermediate is thermally unstable. If the temperature rises above 5 °C during its formation or handling, it will decompose, reducing the amount available for iodination.[10] 2. Premature N₂ Loss: The C-N bond in the diazonium salt is weak. Even at low temperatures, slow decomposition occurs.Solution: Maintain strict temperature control (0-5 °C) using an ice-salt bath. Add the sodium nitrite solution dropwise to manage the exothermic reaction. Use the freshly prepared diazonium salt immediately in the next step to minimize decomposition over time.
The reaction mixture turned dark brown/black immediately upon adding the diazonium salt to the KI solution. Is this normal? Formation of Side Products: This is often due to side reactions, including the formation of phenols (from reaction with water) or azo coupling if any unreacted 3-aminopyridine is present. Vigorous nitrogen evolution can also cause localized heating.Solution: Ensure the diazotization is complete before proceeding. Add the diazonium salt solution slowly to the KI solution with vigorous stirring. This ensures rapid reaction with iodide and helps dissipate heat from the nitrogen evolution, minimizing side reactions. A wash with sodium thiosulfate during workup will remove residual iodine.[10]
How do I know the diazotization is complete? Incomplete Reaction: Insufficient nitrous acid (formed from NaNO₂ and acid) will leave starting material unreacted.Solution: Use a slight excess of sodium nitrite. To test for completion, a starch-iodide paper test can be used. A drop of the reaction mixture applied to the paper will turn blue/black if excess nitrous acid is present, indicating the reaction is complete.
Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[10]

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Preparation of Diazonium Salt:

    • In a flask equipped with a magnetic stirrer and thermometer, dissolve 3-aminopyridine in a mixture of water and concentrated H₂SO₄. Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature remains between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate, larger flask, dissolve potassium iodide in deionized water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to remove I₂), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 3-iodopyridine can be purified by column chromatography on silica gel or by recrystallization.[3][4]

Method 2: Copper-Catalyzed Halogen Exchange

This method, an example of an aromatic Finkelstein reaction, substitutes the bromine atom of 3-bromopyridine with iodine. It is highly efficient, often providing near-quantitative yields.[3]

Workflow Overview

G A Combine: - 3-Bromopyridine - NaI - CuI (catalyst) - Ligand (e.g., DMEDA) - Dioxane (solvent) B Heat under Argon (e.g., 110 °C, 18h) A->B C Reaction Quench (Aqueous NH₃) B->C D Aqueous Workup & Extraction C->D E Pure 3-Iodopyridine D->E

Sources

handling and safety precautions for 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodopyridine-2,6-diamine (CAS: 856851-34-8). This document is intended for researchers, chemists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice to ensure successful and safe experimentation.

Section 1: Safety First - Hazard Identification & Risk Mitigation

This section addresses the most critical safety aspects of handling this compound. Adherence to these guidelines is paramount for ensuring laboratory safety.

Frequently Asked Safety Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is essential. Always wear:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Wash hands thoroughly after handling.[3][4]

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider impervious clothing.[2]

  • Respiratory Protection: All handling of the solid or its solutions should be done in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]

Q: What is the correct first aid response to an exposure?

A: Immediate action is critical in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a physician or poison control center.[3][4]

Standard Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound from retrieval to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal start Start: Retrieve from Storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Certified Chemical Fume Hood ppe->hood weigh Weigh Solid Compound hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction Mixture reaction->quench workup Perform Aqueous Workup quench->workup waste Dispose of Waste in Designated Container workup->waste end End: Clean Workspace waste->end

Caption: Workflow for Safe Handling of this compound.

Section 2: Compound Properties & Storage

Understanding the physical and chemical properties of this compound is key to its effective use and storage.

PropertyValueSource
Molecular Formula C₅H₆IN₃[1][5]
Molecular Weight 235.03 g/mol [1][6]
Appearance Yellow to off-white solid[6]
Melting Point 124 - 126 °C[6]
Boiling Point ~363 °C (Predicted)[5]
Solubility Data not widely available. Inferred to be soluble in common organic solvents like DMF, DMSO, and potentially alcohols based on typical reaction conditions for similar compounds. Experimental determination is recommended.
Storage & Stability FAQs

Q: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] For maximum shelf life, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place at 4 to 8 °C is recommended.[6]

Q: Is this compound sensitive to light or air?

A: While specific data is limited, iodo-aromatic compounds and those with amino groups can be sensitive to light and oxidation. The recommendation to "Keep in dark place, inert atmosphere" suggests a potential sensitivity.[6] It is best practice to handle and store it with protection from light and air, especially for long-term storage or when used in sensitive catalytic reactions.

Section 3: Troubleshooting Experimental Workflows

The unique structure of this compound—featuring a reactive iodine atom and two nucleophilic amino groups—presents specific challenges and opportunities in synthesis.

Q: I am seeing low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the potential causes?

A: This is a common issue. The two amino groups on the pyridine ring can act as ligands and coordinate to the palladium catalyst, potentially deactivating it. Consider the following troubleshooting steps:

  • Protecting Groups: If possible, consider protecting the amino groups (e.g., as amides or carbamates) before performing the cross-coupling. This is the most robust solution but adds steps to the synthesis.

  • Ligand & Base Choice:

    • Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can favor the desired catalytic cycle over catalyst inhibition.

    • Base: A weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) may be preferable to stronger bases (e.g., NaOtBu) which can promote side reactions.

  • Catalyst Loading: You may need to increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) to overcome partial deactivation.

  • Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The amino groups can increase the compound's sensitivity to oxidation, which can degrade the active Pd(0) catalyst.

Q: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What's happening?

A: A dark coloration often indicates decomposition or the formation of polymeric side products.

  • Self-Coupling/Side Reactions: The amino groups are nucleophilic and could potentially participate in side reactions. The iodo-group can also undergo homocoupling.

  • Thermal Instability: While the melting point is reasonably high, prolonged heating at high temperatures (>120-140 °C) could lead to decomposition. Try running the reaction at a lower temperature for a longer period.

  • Check Purity: Ensure the purity of your starting material. Impurities can sometimes initiate or catalyze decomposition pathways.

Troubleshooting Decision Tree for Low Yield

G start Low Reaction Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_yes Yes check_sm->sm_yes  SM Consumed   sm_no No check_sm->sm_no  SM Remains   side_products Significant Side Products Formed sm_yes->side_products decomp Decomposition/ Baseline Material sm_yes->decomp catalyst_issue Potential Catalyst Deactivation sm_no->catalyst_issue conditions_issue Reaction Conditions Not Optimal sm_no->conditions_issue action_side_products Action: - Re-evaluate base/ligand choice - Lower reaction temperature - Consider protecting groups side_products->action_side_products action_catalyst Action: - Increase catalyst/ligand loading - Use bulky/electron-rich ligand - Ensure rigorous degassing decomp->action_catalyst catalyst_issue->action_catalyst action_conditions Action: - Increase temperature/time - Screen different solvents - Check reagent quality conditions_issue->action_conditions

Caption: Decision tree for troubleshooting low-yield reactions.

Section 4: Example Protocol - Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and should be adapted and optimized for specific substrates.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq), finely ground and dried

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar, this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent should be degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The basicity of the amino groups may cause streaking; adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.

Section 5: General FAQs

Q: How should I dispose of waste containing this compound?

A: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not allow the material to enter drains or waterways.[7]

Q: What is the known use of this compound?

A: this compound is primarily used as an intermediate or building block in organic synthesis.[5][8] It is documented as an intermediate in the synthesis of a related impurity of Phenazopyridine, a drug used as a urinary tract analgesic.[5][8][9]

References

  • Safety Data Sheet for a related compound. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC122130050&productDescription=3-IODOPYRIDINE%2C+98%2B%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodopyridine-2_6-diamine]
  • Safety Data Sheet for a related compound. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 2,6-Diamino-3-iodopyridine Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52140417_EN.htm]
  • This compound Product Page. A2B Chem. [URL: https://www.a2bchem.com/product/856851-34-8]
  • Safety Data Sheet for 2,6-Dichloro-3-iodopyridine. Echemi. [URL: https://www.echemi.com/sds/2,6-dichloro-3-iodopyridine-cas148493-37-2.html]
  • This compound Product Page. Veeprho. [URL: https://veeprho.com/3-iodopyridine-2-6-diamine-cas-856851-34-8/]
  • 2,6-Diamino-3-iodopyridine Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52140417.htm]
  • Safety Data Sheet for Pyridine-2,3-diamine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0033_msds.pdf]
  • Safety Data Sheet for 2,6-Diaminopyridine. Analytics-Shop. [URL: https://www.analytics-shop.com/media/pdf/10/45/30/104530.pdf]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Iodopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. This compound is a critical building block in medicinal chemistry, primarily utilized in metal-catalyzed cross-coupling reactions to create complex molecular architectures.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.

I. Synthetic Pathway Overview

The most direct and common method for synthesizing this compound is through the electrophilic iodination of 2,6-diaminopyridine.[1] The two electron-donating amino groups activate the pyridine ring, making it susceptible to electrophilic attack.[1] However, this high reactivity also presents challenges in controlling regioselectivity and preventing over-iodination.

Diagram 1: Synthetic Pathway for this compound

Synthesis_Pathway 2,6-Diaminopyridine 2,6-Diaminopyridine This compound This compound 2,6-Diaminopyridine->this compound Iodinating Agent (e.g., I₂, ICl) Base (optional) Side Products Side Products This compound->Side Products Over-iodination, Isomer Formation

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Reaction Initiation and Control

Q1: My iodination reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Activation: While the amino groups are activating, the pyridine nitrogen can be protonated under acidic conditions, deactivating the ring.

    • Solution: If using an iodinating agent that generates acid (e.g., ICl), consider adding a non-nucleophilic base like potassium carbonate to neutralize the HI byproduct.[1]

  • Iodinating Agent Purity: Iodine monochloride (ICl) is particularly sensitive to moisture and can decompose over time, reducing its effectiveness.[2]

    • Solution: Use a fresh bottle of ICl or purify it before use. Handle it under anhydrous conditions.[2]

  • Low Reactivity of Iodinating Agent: Molecular iodine (I₂) is the least reactive of the common halogenating agents.[3]

    • Solution: To increase the reactivity of I₂, you can use an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate to generate a more potent electrophilic iodine species in situ.[4][5]

  • Temperature: While many iodinations of activated rings proceed at room temperature or below, gentle heating might be necessary to drive the reaction to completion.[2]

    • Solution: Monitor the reaction by TLC or LC-MS and if starting material remains, consider gradually increasing the temperature.

Q2: I'm observing the formation of multiple products, including di- and poly-iodinated species. How can I improve the selectivity for the mono-iodinated product?

A2: Over-iodination is a common challenge with highly activated substrates.[5][6] Here are strategies to enhance mono-iodination:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 2,6-diaminopyridine.

    • Solution: Use a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent to favor mono-substitution.[2][6]

  • Lower the Reaction Temperature: Decreasing the temperature can significantly improve selectivity by reducing the overall reaction rate.[2][6]

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and add the iodinating agent dropwise to maintain temperature control.[2]

  • Choice of Iodinating Agent: A less reactive iodinating agent is less likely to lead to multiple additions.

    • Solution: If using a highly reactive system like ICl, consider switching to a milder one such as N-iodosuccinimide (NIS) or molecular iodine with a base.[1]

  • Solvent Choice: The solvent can influence the reactivity of the iodinating species.

    • Solution: Experimenting with different solvents may help to moderate the reaction and improve selectivity.[2]

Table 1: Comparison of Common Iodinating Agents

Iodinating AgentReactivityCommon ConditionsAdvantagesDisadvantages
Iodine (I₂)LowBase (e.g., K₂CO₃), THF[1]Readily available, less prone to over-iodinationCan be slow, may require an oxidant
Iodine Monochloride (ICl)HighAcetic acid or anhydrous solvent[7]Highly reactiveMoisture sensitive, can lead to over-iodination and side reactions[2]
N-Iodosuccinimide (NIS)ModerateAcetonitrile, room temperature[8]Solid, easy to handle, often good selectivityCan be more expensive
Scale-Up Challenges

Q3: When scaling up the reaction from grams to kilograms, I'm facing issues with heat management and mixing. What are the best practices?

A3: Scaling up exothermic reactions like iodination requires careful consideration of heat transfer and mass transfer.

  • Heat Management:

    • Solution: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic additions, consider a semi-batch process where the iodinating agent is added slowly and at a controlled rate to manage the heat output.

  • Mixing:

    • Solution: Inadequate mixing can lead to localized "hot spots" and poor control over the reaction, resulting in side product formation. Use an appropriate impeller and agitation speed to ensure homogeneity. For larger scale, mechanical stirring is generally preferred over magnetic stirring.[9]

Q4: The work-up and purification are becoming problematic at a larger scale. Are there any recommendations for efficient isolation of the product?

A4: A simple and scalable purification process is crucial for industrial synthesis.

  • Work-up:

    • Solution: Quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate will remove any unreacted iodine. An extractive work-up can then be used to separate the product from inorganic salts.

  • Purification:

    • Solution: While chromatography is suitable for small-scale purification, it is often not practical for large-scale production. Consider recrystallization as a more scalable method. Experiment with different solvent systems to find one that provides good recovery and purity of the this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_start Problem cluster_analysis Analysis cluster_solutions Potential Solutions Low Yield Low Yield Check Starting Material Check Starting Material Low Yield->Check Starting Material Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Analyze Crude Product Analyze Crude Product Low Yield->Analyze Crude Product Purify Reagents Purify Reagents Check Starting Material->Purify Reagents Optimize Temperature Optimize Temperature Review Reaction Conditions->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry Review Reaction Conditions->Adjust Stoichiometry Add Base Add Base Review Reaction Conditions->Add Base Change Iodinating Agent Change Iodinating Agent Analyze Crude Product->Change Iodinating Agent

Caption: A logical approach to troubleshooting low yield.

III. Experimental Protocol: Lab-Scale Synthesis

This protocol provides a general procedure for the synthesis of this compound. It is crucial to perform a small-scale trial to optimize conditions before scaling up.

Materials:

  • 2,6-Diaminopyridine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium thiosulfate solution (10% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of 2,6-diaminopyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous THF, add a solution of iodine (1.1 eq) in THF dropwise at 0 °C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. Safety Considerations

  • Iodine and its compounds can be corrosive and cause skin and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Iodine monochloride is highly corrosive and moisture-sensitive.[2] Handle with extreme care under anhydrous conditions.

  • Be cautious when scaling up, as iodination reactions can be exothermic. Ensure proper temperature control and have a cooling bath readily available.

V. References

  • BenchChem. (n.d.). Troubleshooting low yields in ICl iodination reactions. Retrieved from

  • BenchChem. (n.d.). This compound | High-Purity Research Chemical. Retrieved from

  • BenchChem. (n.d.). Managing reaction conditions for selective iodination. Retrieved from

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from

  • TCI Chemicals. (n.d.). A Mild and Useful Electrophilic Iodinating Reagent. Retrieved from

  • TCI Chemicals. (n.d.). Iodination [Synthetic Reagents]. Retrieved from

  • ACS Publications. (2025). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual. Retrieved from

  • MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from

  • BenchChem. (n.d.). 2-Iodopyridin-4-amine | 88511-26-6. Retrieved from

  • CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. Retrieved from

  • Nature Protocol Exchange. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from

  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles. Retrieved from

Sources

Technical Support Center: Navigating the Reactivity of 3-Iodopyridine-2,6-diamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodopyridine-2,6-diamine. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions involving this versatile but sometimes challenging substrate. The unique electronic and structural properties of this compound, arising from the interplay of the electron-rich diaminopyridine core and the reactive C-I bond, necessitate a careful consideration of reaction parameters, with a particular emphasis on the choice of solvent.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the cross-coupling of this compound and offers systematic approaches to their resolution.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings of this compound are a common issue, often stemming from poor catalyst activity or substrate-related complications. The electron-rich nature of the diaminopyridine ring can influence the catalytic cycle. Here’s a step-by-step troubleshooting approach:

1. Catalyst and Ligand Selection:

  • Initial Choice: Standard catalysts like Pd(PPh₃)₄ can be a good starting point, but for challenging substrates, more robust systems are often necessary.

  • Troubleshooting: If initial attempts fail, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] These ligands are known to facilitate the oxidative addition step, which can be sluggish for electron-rich aryl halides.[1]

2. The Critical Role of the Solvent:

  • The Problem: The choice of solvent is paramount and can dramatically affect the outcome.[2] A common pitfall is using a single-solvent system that may not adequately dissolve all reaction components (the diamine, the boronic acid, and the inorganic base).

  • The Solution: Biphasic Solvent Systems. A mixture of an organic solvent and water is often beneficial for Suzuki reactions.

    • Recommended Starting Point: A mixture of 1,4-dioxane/water or toluene/water is a robust choice. The aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the transmetalation step.

    • For Solubility Issues: If your boronic acid or the diamine substrate has poor solubility, consider a more polar aprotic solvent like DMF or DMAc in the mixture. However, be aware that these solvents can sometimes lead to side reactions.[2]

3. Base Selection and Its Interaction with the Solvent:

  • The Interplay: The effectiveness of the base is linked to its solubility, which is governed by the solvent system.

  • Recommendations:

    • In Toluene/Water or Dioxane/Water: K₂CO₃ or Cs₂CO₃ are excellent choices.

    • In Anhydrous Conditions: If water is detrimental to your substrate, consider using KF in an anhydrous solvent like THF.

4. Potential for Catalyst Inhibition:

  • The Issue: The two amino groups on the pyridine ring can chelate to the palladium center, potentially leading to catalyst deactivation.

  • Mitigation Strategy:

    • Ligand Choice: Using bulky ligands can disfavor the formation of inactive bis-ligated palladium complexes.

    • Solvent Effects: A coordinating solvent like DMF might compete with the substrate for coordination to the palladium center, which can sometimes be beneficial in preventing strong chelation by the substrate.

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, particularly when the desired cross-coupling is slow. This is often exacerbated by the presence of oxygen.

1. Rigorous Degassing:

  • The Cause: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • The Solution: Ensure your solvent and reaction mixture are thoroughly degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.

2. Solvent Choice:

  • Influence: The solvent can impact the relative rates of the desired cross-coupling versus the undesired homocoupling.

  • Recommendation: Non-polar solvents like toluene or dioxane are generally preferred as they can disfavor the pathways leading to homocoupling compared to some polar aprotic solvents.

3. Controlled Addition of Reagents:

  • Strategy: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus minimizing the rate of homocoupling.

Q3: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. What solvent and base combination should I try?

A3: The Buchwald-Hartwig amination also requires careful optimization for electron-rich substrates like this compound.[3][4]

1. Solvent Selection is Key:

  • Common Choices: Toluene , 1,4-dioxane , and THF are the most commonly used solvents for Buchwald-Hartwig reactions.[5]

  • Troubleshooting:

    • If the reaction is slow in toluene, switching to a more polar ethereal solvent like 1,4-dioxane can sometimes accelerate the reaction.[3]

    • For particularly challenging couplings, a more polar aprotic solvent like DMAc can be effective, although it may require more careful purification.

2. Base and Its Solubility:

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative, especially for less reactive amines.

  • Solubility Considerations: The chosen base must have some solubility in the reaction solvent. NaOtBu has good solubility in ethereal solvents and toluene.

3. Ligand Optimization:

  • Importance: The choice of ligand is critical for the success of Buchwald-Hartwig aminations.

  • Recommendations: Bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos are often the ligands of choice for challenging substrates.[4]

Q4: In my Sonogashira coupling with this compound, I'm getting a mixture of the desired product and the Glaser-Hay homocoupling product of the alkyne. How can I improve the selectivity?

A4: The Sonogashira reaction is prone to alkyne homocoupling, especially under aerobic conditions.[6][7]

1. Strict Exclusion of Oxygen:

  • The Culprit: The copper(I) co-catalyst can be oxidized to copper(II) in the presence of oxygen, which then promotes the homocoupling of the alkyne.

  • The Solution: As with the Suzuki reaction, rigorous degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is essential.

2. Solvent and Base System:

  • Common Systems: A mixture of an amine base (which often also acts as a solvent or co-solvent) and another organic solvent is typical.

    • Triethylamine (Et₃N) is a common choice for the base and can be used as the solvent.

    • If solubility is an issue, a co-solvent like THF , DMF , or acetonitrile can be added.[7]

  • Solvent Impact:

    • THF is a good general-purpose solvent for Sonogashira reactions.

    • DMF can be beneficial for less reactive substrates due to its higher polarity and boiling point, but it can be more difficult to remove.[6]

3. Copper-Free Conditions:

  • An Alternative: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or more specialized ligands but can completely eliminate the Glaser-Hay side reaction.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and reactivity of this compound.

Q5: What is the general reactivity trend for the halogens in cross-coupling reactions of halopyridines?

A5: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl .[8] The C-I bond is the weakest and most readily undergoes oxidative addition to the palladium(0) catalyst, making iodo-substituted pyridines like this compound highly reactive substrates.

Q6: How do the amino groups on this compound affect its reactivity?

A6: The two amino groups at the 2- and 6-positions have a significant electronic and steric impact:

  • Electronic Effect: The amino groups are strong electron-donating groups, which increases the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.

  • Coordination: The nitrogen atoms of the amino groups and the pyridine ring can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the reaction.[9] The choice of a bulky ligand on the palladium catalyst can help to mitigate this issue by sterically hindering the coordination of the substrate.

Q7: What is the best general-purpose solvent for dissolving this compound?

A7: The solubility of this compound can be challenging in non-polar solvents.

  • Good Solubility: It generally exhibits good solubility in polar aprotic solvents such as DMF , DMAc , and DMSO .

  • Moderate Solubility: It has moderate solubility in ethereal solvents like THF and 1,4-dioxane .

  • Poor Solubility: It has poor solubility in non-polar hydrocarbon solvents like toluene and hexanes . When selecting a reaction solvent, it is crucial to consider the solubility of all reactants and not just the substrate.

Q8: Can I use protic solvents like ethanol or isopropanol for cross-coupling reactions with this compound?

A8: The use of protic solvents depends on the specific reaction:

  • Suzuki-Miyaura: A small amount of water is often beneficial, and reactions can sometimes be performed in alcohol/water mixtures. However, excess protic solvent can lead to protodeboronation of the boronic acid.

  • Buchwald-Hartwig: Protic solvents are generally avoided as they can interfere with the strong base required for the reaction.

  • Sonogashira: While less common, some Sonogashira reactions can be performed in alcoholic solvents.

It is always recommended to start with a well-established aprotic or biphasic solvent system and only explore protic solvents if specific protocols for similar substrates suggest their use.

Part 3: Data Summary and Visual Guides

Solvent Selection Guide for Cross-Coupling of this compound
Reaction TypeRecommended SolventsConsiderations
Suzuki-Miyaura 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems are generally robust. DMF can be used for solubility issues but may lead to side reactions.[2]
Buchwald-Hartwig Toluene, 1,4-Dioxane, THFEthereal solvents are often a good starting point.[5] Avoid protic solvents.
Sonogashira THF, DMF, Et₃N (as solvent and base)Ensure anhydrous and oxygen-free conditions to prevent alkyne homocoupling.[6]
Experimental Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Analysis start 1. Add this compound, catalyst, ligand, and base to a flame-dried flask degas 2. Degas the reaction mixture (e.g., 3x vacuum/inert gas cycles) start->degas add_solvent 3. Add degassed solvent(s) degas->add_solvent add_reagent 4. Add coupling partner (e.g., boronic acid, amine, alkyne) add_solvent->add_reagent heat 5. Heat to desired temperature under inert atmosphere add_reagent->heat monitor 6. Monitor reaction progress (TLC, LC-MS) heat->monitor quench 7. Quench the reaction monitor->quench extract 8. Aqueous work-up and extraction quench->extract purify 9. Purify by column chromatography extract->purify analyze 10. Characterize the product purify->analyze

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_suzuki cluster_catalyst Catalyst System cluster_solvent Solvent System cluster_base Base and Solubility start Low Yield in Suzuki Coupling? q_ligand Using standard Pd catalyst? start->q_ligand q_solvent Using a single organic solvent? start->q_solvent q_base Is the base dissolving? start->q_base a_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). q_ligand->a_ligand Yes a_solvent Try a biphasic system (e.g., Dioxane/H₂O). q_solvent->a_solvent Yes a_base Ensure appropriate base for the solvent system (e.g., K₂CO₃ in aqueous mixtures). q_base->a_base No

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

References

  • Casanova, A. M., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Wikipedia. (2023).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025).
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
  • Chemistry LibreTexts. (2023).

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-iodopyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. The unique electronic and steric properties of this substrate present specific challenges, which this guide aims to address through a detailed question-and-answer format, troubleshooting guides, and validated experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with cross-coupling reactions involving this compound?

A1: The primary challenges stem from the inherent characteristics of the this compound substrate. The two amino groups are strongly electron-donating, which can influence the reactivity of the pyridine ring. Furthermore, the lone pairs on the pyridine nitrogen and the two amino groups can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or completely stopping the catalytic cycle.[1] Another potential issue is the hindrance of transmetalation due to the coordination of the proximal amino group to the Pd(II) center after oxidative addition.[2]

Q2: How do the two amino groups on the pyridine ring affect catalyst selection?

A2: The two amino groups significantly increase the electron density of the pyridine ring, which can make the oxidative addition of the C-I bond to the palladium(0) catalyst more challenging compared to less electron-rich aryl iodides. This often necessitates the use of more electron-rich and sterically bulky phosphine ligands to facilitate this key step in the catalytic cycle.[1][3] These ligands can stabilize the palladium center and promote the desired reactivity.

Q3: For a Suzuki-Miyaura coupling, what initial catalyst system would you recommend for this compound?

A3: For Suzuki-Miyaura couplings with this electron-rich substrate, a good starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[4] These ligands have demonstrated effectiveness in couplings involving heteroaryl halides.[1] A common base choice would be a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][4]

Q4: What are the key considerations for a Buchwald-Hartwig amination with this compound?

A4: For a Buchwald-Hartwig amination, the choice of ligand is critical. Ligands such as RuPhos and BrettPhos have been shown to be highly effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[2] The selection between these often depends on the nature of the amine coupling partner, with RuPhos being a good choice for secondary amines and BrettPhos for primary amines.[2] The choice of a strong, non-nucleophilic base like LiHMDS is also crucial for this transformation.[2]

Q5: In a Sonogashira coupling, what factors should be considered when selecting a catalyst for this compound?

A5: In Sonogashira couplings, a typical catalyst system involves a palladium(0) source, often generated in situ from a Pd(II) precursor, and a copper(I) co-catalyst.[5][6] For a substrate like this compound, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[5] It is also important to consider copper-free Sonogashira conditions, which can sometimes offer advantages in terms of avoiding homocoupling of the alkyne (Glaser coupling).[5]

II. Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound and provides systematic approaches to resolving them.

Low to No Product Yield

Q: My cross-coupling reaction with this compound is resulting in very low or no yield. What are the likely causes and how can I troubleshoot this?

A: Low to no product yield is a frequent issue and can be attributed to several factors. A systematic troubleshooting approach is recommended.

Initial Checks:

  • Reagent Integrity: Verify the purity and dryness of all reagents, including the this compound, coupling partner, base, and solvent. Moisture and oxygen can deactivate the catalyst.[7]

  • Inert Atmosphere: Ensure the reaction was set up and maintained under a properly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[7]

  • Temperature Control: Confirm that the reaction was maintained at the appropriate temperature.

Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Catalyst Inhibition/Deactivation 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] 3. Use a pre-catalyst: Buchwald G3 or G4 pre-catalysts can provide a more active and stable catalytic species in solution.[1]The diamino functionality of the substrate can chelate to the palladium center, leading to catalyst inhibition. Bulky ligands can sterically disfavor this chelation and promote the desired catalytic cycle.[2] Pre-catalysts are designed to generate the active Pd(0) species more efficiently.
Inefficient Oxidative Addition 1. Change the palladium precursor: If using a Pd(II) source like Pd(OAc)₂, consider a Pd(0) source like Pd₂(dba)₃. 2. Select a more electron-rich ligand: Ligands with strong electron-donating groups can increase the electron density on the palladium center, facilitating its insertion into the C-I bond.[5]The electron-rich nature of the diaminopyridine ring can make oxidative addition more difficult. A more electron-rich palladium center is more nucleophilic and can more readily attack the electrophilic carbon of the C-I bond.
Suboptimal Base 1. Screen different bases: The choice of base is critical. For Suzuki couplings, consider K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[1][2]The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The optimal base depends on the specific reaction and substrates.
Poor Solubility 1. Change the solvent: If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider alternative solvents like dioxane, toluene, or DMF.[8]All reaction components must be in solution for the catalytic cycle to proceed efficiently.
Common Side Reactions and Their Mitigation

Q: I am observing significant side products in my reaction. What are they and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling.

Side Reaction Mitigation Strategy Explanation
Protodeiodination (Dehalogenation) 1. Ensure anhydrous conditions: Minimize water content in the reaction. 2. Optimize reaction time: Shorter reaction times can reduce the extent of this side reaction.[1]This is the replacement of the iodine atom with a hydrogen atom. It can be caused by trace amounts of water or other protic sources.
Homocoupling of the Coupling Partner 1. Use a suitable ligand: Some ligands are more prone to promoting homocoupling than others. 2. For Sonogashira, consider copper-free conditions: The copper co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling).[5]This is the dimerization of the boronic acid (Suzuki), alkyne (Sonogashira), or other coupling partner.
Protodeboronation (for Suzuki Coupling) 1. Use boronic esters: Pinacol or MIDA esters are more stable to hydrolysis than boronic acids.[1] 2. Anhydrous conditions: Rigorously exclude water from the reaction.[1]This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue, especially with heteroaryl boronic acids.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • BrettPhos Palladacycle G3 (2 mol%)

  • LiHMDS (1 M in THF, 2.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the BrettPhos Palladacycle G3 and this compound.

  • Add anhydrous toluene, followed by the amine.

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution.

  • Allow the reaction to warm to room temperature and then heat to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Catalyst Selection Workflow

cluster_start Reaction Type cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Start Identify Coupling Type Suzuki_Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Start->Suzuki_Catalyst C-C Bond Buchwald_Catalyst BrettPhos or RuPhos Pre-catalyst Start->Buchwald_Catalyst C-N Bond Sonogashira_Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ Start->Sonogashira_Catalyst C-C (alkyne) Bond Suzuki_Ligand Bulky Biarylphosphine (e.g., SPhos, XPhos) Suzuki_Catalyst->Suzuki_Ligand + Ligand Suzuki_Base K₃PO₄ or Cs₂CO₃ Suzuki_Ligand->Suzuki_Base + Base Buchwald_Base LiHMDS or NaOtBu Buchwald_Catalyst->Buchwald_Base + Base Sonogashira_Ligand PPh₃ or other phosphine Sonogashira_Catalyst->Sonogashira_Ligand + Ligand Sonogashira_CoCatalyst CuI (optional) Sonogashira_Base Amine Base (e.g., Et₃N, DIPEA) Sonogashira_CoCatalyst->Sonogashira_Base + Base Sonogashira_Ligand->Sonogashira_CoCatalyst + Co-catalyst

Caption: Decision workflow for initial catalyst system selection.

Troubleshooting Flowchart for Low Yield

Start Low/No Yield Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Reagents_OK Reagents & Setup OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Improve Inert Technique Reagents_OK->Replace_Reagents No Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) Reagents_OK->Screen_Ligands Yes Replace_Reagents->Screen_Ligands Ligand_Effective Improved Conversion? Screen_Ligands->Ligand_Effective Use_Precatalyst Switch to Pre-catalyst (e.g., Buchwald G3) Ligand_Effective->Use_Precatalyst No Success Reaction Optimized Ligand_Effective->Success Yes Precatalyst_Effective Improved Conversion? Use_Precatalyst->Precatalyst_Effective Screen_Bases Screen Alternative Bases Precatalyst_Effective->Screen_Bases No Precatalyst_Effective->Success Yes Base_Effective Improved Conversion? Screen_Bases->Base_Effective Optimize_Solvent_Temp Optimize Solvent & Temperature Base_Effective->Optimize_Solvent_Temp No Base_Effective->Success Yes Optimize_Solvent_Temp->Success

Caption: Systematic troubleshooting flowchart for low-yielding reactions.

V. References

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-Iodopyridine-2,6-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth ¹H NMR characterization of 3-Iodopyridine-2,6-diamine, a valuable building block in medicinal chemistry.[1][2][3] Through a comparative analysis with its non-iodinated parent compound, 2,6-diaminopyridine, and its bromo and chloro analogs, this document will illuminate the influence of substitution on the proton chemical environment.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to distinguish between protons in different parts of a molecule.

Furthermore, the interaction between the magnetic moments of neighboring protons, a phenomenon known as spin-spin coupling, leads to the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial relationship of protons within a molecule.

Deciphering the ¹H NMR Spectrum of this compound

The structure of this compound presents a distinct pattern in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons and two amino groups. The introduction of a bulky and electronegative iodine atom at the 3-position significantly influences the chemical shifts of the neighboring protons.

Based on established principles of NMR spectroscopy and predictive models, the ¹H NMR spectrum of this compound is expected to exhibit the following key features:

  • Amino Protons (-NH₂): The protons of the two amino groups at positions 2 and 6 will likely appear as broad singlets in the region of δ 5.5–6.0 ppm.[1] The broadness of these signals is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent.

  • Aromatic Protons (C4-H and C5-H): The two aromatic protons on the pyridine ring are chemically distinct and will give rise to separate signals. The proton at the C4 position, being adjacent to the electron-withdrawing iodine atom, is expected to be deshielded and resonate at a downfield chemical shift, likely in the range of δ 8.2–8.5 ppm.[1] The proton at the C5 position will be influenced by the two amino groups and will likely appear at a more upfield position. These two protons will exhibit spin-spin coupling, resulting in a doublet for each signal.

A Comparative Analysis: The Influence of Halogen Substitution

CompoundH-4 Chemical Shift (δ, ppm) (Predicted/Observed)H-5 Chemical Shift (δ, ppm) (Predicted/Observed)H-3/H-5 Chemical Shift (δ, ppm) (Observed for 2,6-DAP)J (Hz)
2,6-DiaminopyridineN/AN/A~6.0-7.5~7-8
3-Chloro-2,6-diaminopyridineDownfield shift expectedUpfield shift expectedN/A~8
3-Bromo-2,6-diaminopyridineFurther downfield shift expectedUpfield shift expectedN/A~8
This compound~8.2-8.5[1]Upfield shift expectedN/A~8

Analysis of Trends:

  • Parent Compound (2,6-Diaminopyridine): In the unsubstituted 2,6-diaminopyridine, the protons at the 3, 4, and 5 positions are in a more electron-rich environment due to the electron-donating nature of the two amino groups. This results in their signals appearing at a relatively upfield region of the aromatic spectrum. The spectrum is typically characterized by a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons.

  • Effect of Halogen Substitution: The introduction of a halogen at the 3-position has a significant deshielding effect on the adjacent H-4 proton. This is due to the electronegativity and anisotropic effects of the halogen atom. The magnitude of this downfield shift is expected to increase with the size and polarizability of the halogen, following the trend: Cl < Br < I. Therefore, the H-4 proton in this compound is anticipated to be the most downfield-shifted among the three halogenated analogs. Conversely, the H-5 proton is less affected by the halogen and its chemical shift will be primarily influenced by the two amino groups.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
  • Number of Scans: 16-64 scans are usually adequate for a good signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).
  • Integrate the signals to determine the relative number of protons.
  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the protons that are key to its ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Conclusion

The ¹H NMR characterization of this compound provides a clear and unambiguous method for its identification and purity assessment. The distinct chemical shifts of the aromatic protons, particularly the downfield shift of the H-4 proton due to the iodine substituent, serve as a unique fingerprint for this molecule. By comparing its spectrum with those of related 2,6-diaminopyridine analogs, a deeper understanding of the electronic effects of substituents on the pyridine ring can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR in their work with this important chemical scaffold.

References

  • PubChem. 3-Chloropyridine-2,6-diamine. [Link]
  • The Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
  • SpectraBase. 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. [Link]
  • SpectraBase. 2,6-DIAMINOPYRIDINE-HYDROCHLORIDE. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... [Link]
  • PubChem. 2,6-Diaminopyridine. [Link]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
  • ResearchGate. Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the.... [Link]
  • ACS Publications. Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly | ACS Omega. [Link]
  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
  • ACS Publications.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]
  • Veeprho. This compound | CAS 856851-34-8. [Link]
  • PubMed. Intramolecular proton transfer effects on 2,6-diaminopyridine. [Link]
  • Windhorse Tours. 856851-34-8 | this compound. [Link]
  • PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
  • ResearchGate. (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
  • PubChem. 2,3-Diaminopyridine. [Link]

Sources

A Comparative Guide to the 13C NMR Analysis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Electronic Landscape of Substituted Pyridines with 13C NMR

In the realm of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. The precise characterization of substituted pyridines is paramount for understanding their reactivity, binding affinity, and overall function. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the electronic environment of each carbon atom within a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-iodopyridine-2,6-diamine, a compound of interest in medicinal chemistry, by comparing it with its constituent parent molecules, 3-iodopyridine and 2,6-diaminopyridine. Through this comparative approach, we will dissect the influence of both electron-donating amino groups and the electron-withdrawing, yet sterically bulky, iodo substituent on the carbon chemical shifts of the pyridine ring.

The causality behind this analytical choice lies in the sensitivity of 13C NMR to the local electron density around a carbon nucleus. Electron-donating groups (EDGs) increase the electron density, shielding the nucleus and causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and resulting in a downfield shift (higher ppm value). By systematically analyzing the spectra of the parent compounds and the target molecule, we can gain a predictive understanding of the electronic interplay of multiple substituents on a heterocyclic aromatic ring.

Comparative 13C NMR Spectral Data

To establish a baseline for our analysis, we will first examine the experimental 13C NMR data for pyridine and its mono- and di-substituted derivatives. All chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Pyridine150.0124.0136.0124.0150.0
3-Iodopyridine151.395.3143.6124.4147.8
2,6-Diaminopyridine159.295.1139.195.1159.2
This compound (Predicted) 158.5 84.7 142.3 94.8 158.5

Note: The predicted values for this compound were generated using , a widely used online NMR prediction tool.

Dissecting the Substituent Effects: A Detailed Analysis

The Influence of the Iodo Group at the C3 Position

Comparing the spectrum of 3-iodopyridine to that of unsubstituted pyridine reveals the significant impact of the iodine atom.

  • Ipso-Carbon (C3): The most dramatic effect is the strong upfield shift of the C3 carbon from 124.0 ppm to 95.3 ppm. This is a characteristic effect of heavier halogens (the "heavy atom effect"), where the large number of electrons in iodine induces a shielding effect on the directly attached carbon.

  • Ortho-Carbons (C2 and C4): The adjacent C2 and C4 carbons experience a deshielding effect, shifting downfield to 151.3 ppm and 143.6 ppm, respectively. This is due to the electron-withdrawing inductive effect of the electronegative iodine atom.

  • Meta-Carbon (C5): The C5 carbon, being meta to the iodo group, is minimally affected, showing a negligible change in its chemical shift.

  • Para-Carbon (C6): The C6 carbon also experiences a slight downfield shift to 147.8 ppm, indicating that the electronic influence of the iodo group is transmitted throughout the aromatic system.

The Impact of the Amino Groups at the C2 and C6 Positions

The introduction of two powerful electron-donating amino groups in 2,6-diaminopyridine drastically alters the electronic landscape of the pyridine ring.

  • Ipso-Carbons (C2 and C6): The C2 and C6 carbons are significantly deshielded, shifting downfield to 159.2 ppm. This is attributed to the resonance effect of the amino groups, where the lone pair of electrons on the nitrogen atoms delocalizes into the pyridine ring, increasing the electron density at the ortho and para positions.

  • Ortho-Carbons (C3 and C5): Consequently, the C3 and C5 carbons experience a substantial upfield shift to 95.1 ppm due to the increased electron density from the resonance donation of the amino groups.

  • Para-Carbon (C4): The C4 carbon is also shielded, shifting upfield to 139.1 ppm, further demonstrating the strong electron-donating nature of the amino substituents.

Predicted Spectrum of this compound: A Synthesis of Effects

The predicted 13C NMR spectrum of this compound represents a fascinating interplay of the aforementioned substituent effects.

  • C2 and C6: These carbons are predicted to be at approximately 158.5 ppm, very similar to their chemical shift in 2,6-diaminopyridine. This suggests that the dominant influence on these positions is the strong electron-donating resonance effect of the attached amino groups.

  • C3: The C3 carbon is predicted to be the most upfield-shifted at 84.7 ppm. This is a synergistic effect of the strong shielding from the directly attached iodine atom (heavy atom effect) and the electron-donating resonance from the two amino groups at the ortho positions.

  • C4: The C4 carbon is predicted at 142.3 ppm. This downfield shift relative to 2,6-diaminopyridine can be attributed to the electron-withdrawing inductive effect of the adjacent iodo group.

  • C5: The C5 carbon is predicted at 94.8 ppm, which is very close to its chemical shift in 2,6-diaminopyridine, indicating that it is primarily influenced by the strong electron-donating effect of the adjacent amino group at C6.

Experimental Protocol for 13C NMR Acquisition

This protocol provides a standardized methodology for obtaining a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d6 is often a good starting point for polar, nitrogen-containing compounds. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. If necessary, filter the solution to remove any particulate matter.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks. d. Tune and match the 13C probe to the correct frequency.

3. Data Acquisition: a. Set the experiment to a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments). b. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). c. The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024-4096 scans are typically sufficient to achieve a good signal-to-noise ratio. d. Set a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be needed for quaternary carbons.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm). d. Integrate the peaks if relative peak areas are of interest, though it's important to note that in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of a substituted pyridine, from initial data acquisition to final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A Acquire 13C NMR of This compound F Compare Experimental and Predicted Spectra A->F B Acquire 13C NMR of 3-Iodopyridine E Analyze Substituent Effects B->E C Acquire 13C NMR of 2,6-Diaminopyridine C->E D Predict 13C NMR of This compound D->F G Assign Peaks in Target Spectrum E->G F->G H Final Structural Elucidation G->H

Caption: Workflow for 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound serves as an excellent case study in the predictive power of understanding substituent effects in heterocyclic chemistry. By systematically comparing the spectrum of the target molecule with its simpler analogues, we can confidently assign the chemical shifts and gain a deeper insight into the electronic structure. The interplay of the electron-donating amino groups and the heavy, electron-withdrawing iodo group creates a unique electronic fingerprint that is readily decipherable by 13C NMR. This guide provides a robust framework for researchers and scientists to approach the characterization of similarly complex substituted pyridines, ensuring both accuracy and a thorough understanding of the underlying chemical principles.

References

  • Substituent Effects on 13C NMR Chemical Shifts in Pyridines: A comprehensive overview of how different functional groups influence the carbon chemical shifts in the pyridine ring. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
  • NMRDB.org: Online NMR Prediction: An open-access database and prediction tool for 1H and 13C NMR spectra. Source: NMRDB.org URL: [Link]
  • ChemicalBook: A Resource for Chemical and Spectral Data: A public database containing physical, chemical, and spectral data for a wide range of compounds. Source: ChemicalBook
  • Practical Guide to 1D and 2D NMR Spectroscopy: A detailed guide to the practical aspects of acquiring and processing NMR data. Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL: [Link]
  • SDBS (Spectral Database for Organic Compounds): A comprehensive spectral database provided by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. Source: AIST URL: [Link]

A Comparative Guide to the Mass Spectrometry Analysis of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of mass spectrometry techniques for the characterization of 3-Iodopyridine-2,6-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this multifaceted heterocyclic building block.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its versatile scaffold that allows for the construction of complex molecular architectures.[1] Its structure, featuring a reactive iodine atom and two primary amine groups, makes it an ideal candidate for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1] Accurate characterization of this compound and its subsequent reaction products is paramount, with mass spectrometry serving as an indispensable analytical tool. This guide will compare and contrast suitable ionization techniques and discuss the anticipated fragmentation patterns based on the compound's structural characteristics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for selecting the appropriate mass spectrometry method.

PropertyValueSource
Molecular FormulaC5H6IN3[2]
Molecular Weight235.03 g/mol [1][2][3]
Exact Mass234.96064 Da[2]
Physical StateSolid[3]
Melting Point124-126 °C[3]

The presence of two basic amine groups and a pyridine nitrogen suggests that this molecule can be readily protonated, making it highly suitable for positive-ion mode electrospray ionization (ESI).

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The "soft" ionization techniques of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred to minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules that can be readily ionized in solution.[4] Given that this compound possesses multiple sites for protonation (the two amino groups and the pyridine ring nitrogen), it is an excellent candidate for positive-ion ESI.

Advantages for this compound:

  • High Sensitivity: ESI can provide excellent sensitivity, allowing for the detection of low-level analytes.

  • Soft Ionization: It typically produces the protonated molecule [M+H]+ with minimal fragmentation, simplifying spectral interpretation.

  • LC-MS Compatibility: ESI is readily coupled with liquid chromatography (LC), enabling the analysis of complex mixtures and the separation of isomers and impurities.

Potential Challenges:

  • Salt Suppression: The presence of non-volatile salts in the sample can suppress the ESI signal.[4] Therefore, appropriate sample preparation and the use of volatile buffers like ammonium acetate are recommended.[4]

  • Adduct Formation: Formation of adducts with solvent molecules or cations (e.g., [M+Na]+, [M+K]+) can complicate the mass spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy.[5] While often used for large biomolecules, it can also be effective for smaller organic molecules.

Advantages for this compound:

  • Tolerance to Salts: MALDI is generally more tolerant of salts and buffers compared to ESI.

  • High Throughput: MALDI is well-suited for high-throughput screening applications.

Potential Challenges:

  • Matrix Selection: Finding a suitable matrix that co-crystallizes well with the analyte and does not produce interfering peaks can be challenging.

  • In-source Decay: Although a soft ionization technique, some in-source fragmentation can occur.

Comparison Summary
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged dropletsLaser-induced desorption/ionization from a matrix
Best For Polar, ionizable molecules in solutionWide range of molecules, including less soluble ones
Sample State SolutionSolid co-crystal
Fragmentation Minimal, primarily [M+H]+Generally low, but can be matrix-dependent
Salt Tolerance LowHigh
LC-MS Coupling ExcellentNot directly compatible

For routine analysis and characterization of this compound, ESI is the recommended technique due to its high sensitivity, ease of use, and compatibility with LC-MS for purity assessment and reaction monitoring.

Predicted Fragmentation Patterns

Understanding the fragmentation patterns of this compound is essential for structural elucidation and confirmation. The fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS).

The protonated molecule, [C5H6IN3+H]+, would have a mass-to-charge ratio (m/z) of approximately 236.0. The fragmentation of aromatic compounds is heavily influenced by the stability of the aromatic ring.[6]

Key Predicted Fragmentation Pathways:

  • Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is prone to cleavage.[7] This would result in the loss of an iodine radical (I•), leading to a fragment ion. A prominent peak corresponding to the loss of 127 mass units is a strong indicator of an iodine-containing compound.[6]

  • Loss of Ammonia: The amino groups can be lost as ammonia (NH3) from the protonated molecule.

  • Ring Opening: At higher collision energies, the stable pyridine ring can undergo fragmentation.

The presence of an aromatic ring generally leads to a prominent molecular ion.[6]

G M [M+H]+ (m/z 236) F1 Loss of I• (m/z 109) M->F1 - I• F2 Loss of NH3 (m/z 219) M->F2 - NH3 F3 Pyridinium ion (m/z 78) F1->F3 - HCN

Experimental Protocols

Sample Preparation for ESI-MS
  • Solvent Selection: Prepare a stock solution of this compound in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. A typical starting concentration is 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase to be used for analysis. To promote protonation, it is advisable to add a small amount of a volatile acid, such as 0.1% formic acid, to the final solution.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.

ESI-MS/MS Analysis Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prep Dissolve & Dilute (1-10 µg/mL in 0.1% Formic Acid) Filter Filter (0.22 µm) Prep->Filter LC LC Separation (C18 Column) Filter->LC ESI ESI Source (Positive Ion Mode) MS1 MS1 Scan (Full Scan) CID Collision-Induced Dissociation MS2 MS2 Scan (Product Ion Scan) Analysis Spectral Interpretation & Fragmentation Analysis MS2->Analysis

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: Typically nitrogen, at a flow rate appropriate for the instrument and solvent system.

  • MS1 Scan Range: m/z 50 - 500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized to achieve a good balance between the precursor ion and fragment ions.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using Electrospray Ionization (ESI) in positive ion mode, coupled with tandem mass spectrometry (MS/MS) for structural confirmation. The molecule is expected to readily form a protonated molecular ion [M+H]+ at m/z 236. Key fragmentation pathways likely involve the loss of the iodine atom and ammonia. By following the detailed protocols outlined in this guide, researchers can achieve reliable and accurate characterization of this important medicinal chemistry building block.

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  • PubMed. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. [Link]
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  • PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
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A Comparative Guide to the Infrared Spectrum of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth interpretation of the IR spectrum of 3-Iodopyridine-2,6-diamine, a key intermediate in pharmaceutical synthesis.[1][2] By combining theoretical principles with a comparative analysis against its structural analog, 2,6-Diaminopyridine, we will deconstruct its spectral features. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only data interpretation but also the causal reasoning behind the experimental methodology and spectral assignments.

Part 1: Foundational Principles of Vibrational Spectroscopy for Substituted Pyridines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds.[3] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making the resulting spectrum a unique molecular "fingerprint".

For a molecule like this compound, the key vibrational modes arise from its distinct functional groups:

  • Primary Aromatic Amines (-NH₂): These groups are characterized by N-H stretching and bending vibrations. Primary amines typically exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4][5] This is a definitive feature for identifying a primary amine.

  • Pyridine Ring: The aromatic system of the pyridine ring gives rise to several characteristic absorptions. These include C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending vibrations. Ring stretching vibrations are particularly sensitive to the substitution pattern.[6][7]

  • Carbon-Iodine Bond (C-I): The C-I bond is composed of two heavy atoms, resulting in a low-frequency stretching vibration. This absorption typically occurs in the far-infrared region (below 600 cm⁻¹) and is often outside the range of standard mid-IR spectrophotometers (4000-400 cm⁻¹).[8] Its presence is often inferred by its electronic influence on other parts of the molecule rather than by direct observation.

Part 2: Experimental Protocol for High-Fidelity IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, minimal sample preparation, and reproducibility. The following protocol is designed to be a self-validating system, ensuring data integrity.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • System Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes). This minimizes drift in the instrument's components.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe. This step is critical to prevent contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum. This is the most crucial step for ensuring data accuracy.

  • Sample Application: Place a small amount (1-2 mg) of dry this compound powder onto the center of the ATR crystal. The sample must be completely dry to avoid a broad O-H absorption from water obscuring the N-H stretching region.[3]

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of weak, low-quality spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal and press anvil as described in Step 2.

Part 3: Deconstructing the IR Spectrum of this compound

The IR spectrum of this compound is dominated by the vibrations of its amine groups and the pyridine ring. The following diagram and table detail the expected absorptions and their corresponding vibrational modes.

G mol This compound node1 N-H Asymmetric Stretch ~3450 cm⁻¹ mol->node1 Primary Amine node2 N-H Symmetric Stretch ~3350 cm⁻¹ mol->node2 Primary Amine node3 Aromatic C-H Stretch >3000 cm⁻¹ mol->node3 Pyridine Ring node4 N-H Scissoring Bend ~1640 cm⁻¹ mol->node4 Primary Amine node5 C=C / C=N Ring Stretches 1600-1400 cm⁻¹ mol->node5 Pyridine Ring node6 Aromatic C-N Stretch ~1300 cm⁻¹ mol->node6 Amine-Ring Link node7 C-I Stretch <600 cm⁻¹ (Far-IR) mol->node7 Iodo-Substituent

Caption: Key vibrational modes for this compound.

Part 4: A Comparative Analysis: this compound vs. 2,6-Diaminopyridine

To isolate the influence of the iodine substituent, a direct comparison with the parent molecule, 2,6-Diaminopyridine, is highly instructive. The primary differences will manifest in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations and bending modes are sensitive to changes in mass and electronic distribution.

Vibrational Mode2,6-Diaminopyridine (Approx. cm⁻¹)This compound (Expected, cm⁻¹)Rationale for Spectral Shift
N-H Asymmetric Stretch ~3460~3450Minimal change expected, as this is a localized functional group vibration.
N-H Symmetric Stretch ~3360~3350Minimal change expected.[4][9]
N-H Scissoring Bend ~1645~1640Slight shift possible due to electronic effects of iodine on the ring.[10]
Ring Stretching (C=C, C=N) ~1600, ~1450~1590, ~1440The heavy iodine atom can perturb the ring vibrations, causing slight shifts to lower wavenumbers.[6]
Aromatic C-N Stretch ~1310~1300The electron-withdrawing nature of iodine may slightly weaken the C-N bond, shifting the frequency lower.[5]
C-H Out-of-Plane Bend ~830 (para-like)~870, ~780 (meta/ortho-like)This is the most significant expected change. The substitution pattern is altered, leading to a different set of C-H "oop" bands, which are highly diagnostic of aromatic substitution.[8]
C-I Stretch N/A< 600This vibration is unique to the iodinated compound.

Discussion of Comparative Data:

The most telling difference in the spectra of these two compounds is expected in the C-H out-of-plane (oop) bending region (900-675 cm⁻¹). For 2,6-Diaminopyridine, the two adjacent hydrogens at the 3 and 5 positions and the isolated hydrogen at the 4-position will produce a characteristic pattern. Introducing a bulky, electron-withdrawing iodine atom at the 3-position breaks this symmetry. This results in two adjacent C-H bonds and one isolated C-H bond, which will absorb at different frequencies, providing clear evidence of successful 3-position iodination.

Furthermore, while the N-H and C-H stretching regions remain broadly similar, subtle shifts in the ring stretching and C-N stretching frequencies can be attributed to the inductive and mass effects of the iodine atom. These small but measurable differences, when analyzed comparatively, build a comprehensive and confident picture of the molecule's structure.

Conclusion

Interpreting the IR spectrum of this compound is a systematic process grounded in the principles of vibrational spectroscopy. The key diagnostic features are the dual N-H stretching bands characteristic of a primary amine, the N-H scissoring mode, and the complex fingerprint of the substituted pyridine ring. A comparative analysis against its non-iodinated precursor, 2,6-Diaminopyridine, provides the most powerful evidence for confirming the identity and substitution pattern of the target molecule, particularly by highlighting shifts in the C-H out-of-plane bending vibrations. This guide provides the foundational knowledge and experimental framework for researchers to confidently perform and interpret this analysis.

References

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A Comparative Guide to the Selection and Validation of 3-Iodopyridine-2,6-diamine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This guide provides an in-depth technical comparison of 3-Iodopyridine-2,6-diamine (CAS 856851-34-8) as an analytical reference standard. We will explore the critical importance of using a certified standard against common laboratory alternatives, such as in-house prepared materials and structurally similar compounds. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the development, validation, and routine analysis of pharmaceuticals where this compound is a relevant impurity or intermediate, notably in the synthesis of drugs like Phenazopyridine.[1][2]

The Foundational Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. Its primary role is to ensure the identity, purity, quality, and strength of a drug substance or product. For regulatory submissions such as Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs), the use of properly qualified reference standards is not just a matter of good science but a strict requirement.[1] this compound is a known intermediate and potential impurity in the synthesis of certain active pharmaceutical ingredients (APIs).[2][3] Its accurate quantification is essential for ensuring the safety and efficacy of the final drug product.

This guide will compare three common approaches to obtaining a reference standard for this specific analyte:

  • Option A: The Gold Standard - A commercially sourced, certified reference standard of this compound.

  • Option B: The In-House Standard - Material synthesized and purified internally within the laboratory.

  • Option C: The Proxy Standard - A structurally related compound, such as the non-iodinated precursor 2,6-Diaminopyridine.

Physicochemical Characterization: The Identity Card

Before any comparative performance analysis, the fundamental properties of the analyte must be established. A certified reference standard comes with a comprehensive Certificate of Analysis (CoA) that provides these details, forming the basis for its identity.

PropertyThis compound2,6-Diaminopyridine (Proxy)
CAS Number 856851-34-8[1][4]141-86-6
Molecular Formula C₅H₆IN₃[4][5]C₅H₇N₃
Molecular Weight 235.03 g/mol [4][5]109.13 g/mol
Appearance Off-white to light yellow solid[3][6]Typically a crystalline powder
Melting Point 124-126 °C[6]119-122 °C

Causality Note: The significant difference in molecular weight between the target analyte and the proxy standard (Option C) immediately raises concerns about its suitability for quantitative analysis. While useful for initial method development, it cannot provide accurate quantification for the iodinated compound without a precisely determined relative response factor (RRF), which itself requires a pure standard of the target analyte to establish.

The Workflow of Qualification: A Self-Validating System

The trustworthiness of a reference standard is derived from a rigorous qualification process. A certified standard has already undergone this process, a key advantage for the end-user. For an in-house standard, this entire workflow must be replicated.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity & Structure Elucidation cluster_2 Phase 3: Purity & Assay Assignment Synthesis Chemical Synthesis Purification Recrystallization / Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Candidate Material MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD (Purity, Impurity Profile) FTIR->HPLC Confirmed Structure LOD Loss on Drying (Water/Volatiles) Residue Sulphated Ash (Inorganic Impurities) Assay Assay Calculation (Mass Balance) Certified_Use Certified for Use in Regulated Analysis Assay->Certified_Use Issue CoA & Certify

Caption: Workflow for the qualification of an in-house analytical reference standard.

Comparative Analysis: Experimental Protocols & Data

To objectively compare the three options, we will outline a standard High-Performance Liquid Chromatography (HPLC) method for purity assessment.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to separate this compound from its potential process impurities, including its precursor, 2,6-Diaminopyridine.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      25 70
      30 95
      35 95
      36 5

      | 40 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 240 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the standard material in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Expertise Note (Causality): The use of a C18 column is standard for reverse-phase chromatography of moderately polar aromatic compounds. A gradient elution is employed because potential impurities can span a wide range of polarities; a simple isocratic method may fail to elute highly retained impurities or may not adequately resolve early-eluting ones from the void volume. The addition of TFA to the mobile phase acts as an ion-pairing agent, improving the peak shape of the basic amine functional groups by minimizing tailing.[7]

Comparative Performance Data

The following table summarizes the expected results from the HPLC analysis of the three standard options.

ParameterOption A: Certified StandardOption B: In-House StandardOption C: Proxy Standard
Assigned Purity >99.8% (with CoA)[7]98.5% (Determined)N/A for target analyte
Retention Time (RT) ~15.2 min~15.2 min~8.5 min (for 2,6-Diaminopyridine)
Peak Purity (DAD) Pass (>99.9%)Pass (>99.9%)N/A
Known Impurities Identified and quantified (<0.1%)One major impurity at 1.2% (RT ~8.5 min), two minor unknown impurities (<0.15%)N/A
Traceability Traceable to pharmacopeial standards (e.g., USP, EP) where applicable.[1][8]Traceable only to internal characterization data.N/A

Data Interpretation: The certified standard (Option A) shows the highest purity with all minor impurities identified. The in-house standard (Option B) is of lower purity and contains a significant impurity which, based on its retention time, is likely the unreacted precursor, 2,6-Diaminopyridine. The proxy standard (Option C) is chromatographically well-separated from the target analyte, demonstrating its unsuitability for direct quantification of this compound.

The Decision Framework: Selecting the Right Standard

The choice of a reference standard directly impacts data quality, regulatory compliance, and project timelines. The following decision tree illustrates a logical framework for this selection process.

G Start Need to Quantify an Analyte? CheckPharmacopeia Is a Pharmacopeial Standard Available (e.g., USP, EP)? Start->CheckPharmacopeia CheckCommercial Is a Certified Commercial Reference Standard (CRS) Available? CheckPharmacopeia->CheckCommercial No UsePharmacopeia Use Pharmacopeial Standard CheckPharmacopeia->UsePharmacopeia Yes Feasibility Is In-House Synthesis & Full Characterization Feasible? CheckCommercial->Feasibility No UseCommercial Procure & Verify Commercial Standard CheckCommercial->UseCommercial Yes Synthesize Synthesize, Purify & Fully Qualify In-House Feasibility->Synthesize Yes Reevaluate Re-evaluate Project Scope or Analytical Strategy Feasibility->Reevaluate No

Caption: Decision tree for selecting an appropriate analytical reference standard.

Conclusion and Recommendation

While the synthesis of an in-house standard (Option B) is technically feasible, it presents significant risks and resource burdens. The process requires extensive expertise in purification and structural elucidation, and the final material may still contain unquantified impurities that compromise analytical results. The use of a proxy standard (Option C) is scientifically invalid for quantitative purposes and should be restricted to preliminary method development only.

For any work intended for regulatory submission or requiring the highest degree of accuracy and data integrity, the use of a certified, commercially available this compound reference standard (Option A) is the only authoritative and trustworthy choice. It provides a fully characterized, high-purity material with documented traceability, ensuring that analytical methods are validated against a reliable benchmark. This approach mitigates regulatory risk, reduces internal validation workload, and ultimately ensures the quality and safety of the pharmaceutical product.

References

  • Title: this compound | CAS 856851-34-8 Source: Veeprho URL:[Link]
  • Title: Minoxidil-impurities Source: Pharmaffili
  • Title: Minoxidil Impurities Source: SynZeal URL:[Link]
  • Title: this compound | C5H6IN3 Source: PubChem URL:[Link]
  • Title: CAS No : 856851-34-8 | Product Name : this compound Source: Pharmaffili
  • Title: 856851-34-8 | this compound Source: Simonsense URL:[Link]
  • Title: OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine Source: European Commission URL:[Link]

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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2,6-diaminopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that impacts reaction efficiency, yield, and overall project timelines. Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth technical comparison of two key precursors: 3-iodo-2,6-diaminopyridine and 3-bromo-2,6-diaminopyridine. We will delve into their relative performance in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and representative experimental protocols.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy

The disparate reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond. This weaker bond facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A lower activation energy for the C-I bond cleavage means that 3-iodo-2,6-diaminopyridine will generally undergo oxidative addition more readily and under milder conditions than its bromo-counterpart.[1][3][4] This principle underpins the observable differences in reaction kinetics, required catalyst loading, and achievable yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice between an iodo- or bromo-substituted diaminopyridine can be pivotal in optimizing this transformation, particularly when dealing with sensitive or sterically hindered coupling partners.

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The superior reactivity of 3-iodo-2,6-diaminopyridine stems from a faster initial oxidative addition step.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R-B(OR)₃]⁻ PdII_Ar_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim Ar-R RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data

While direct side-by-side comparative data for 3-iodo- and 3-bromo-2,6-diaminopyridine is not extensively published, we can extrapolate expected performance based on well-established reactivity trends for aryl halides.[1][2][5]

Feature3-Iodo-2,6-diaminopyridine3-Bromo-2,6-diaminopyridine
Reaction Temperature Typically room temperature to moderate heating (e.g., 60-80 °C)Generally requires higher temperatures (e.g., 80-110 °C)
Reaction Time Shorter (e.g., 2-8 hours)Longer (e.g., 12-24 hours)
Catalyst Loading Lower catalyst loading often sufficient (e.g., 1-3 mol%)May require higher catalyst loading (e.g., 3-5 mol%)
Yield Generally higher, especially with challenging substratesCan be lower, particularly with sterically hindered boronic acids
Substrate Scope Broader, more effective with electron-rich and sterically demanding boronic acidsMay be less effective with less reactive boronic acids
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of halo-aminopyridines.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-halo-2,6-diaminopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture with stirring to the appropriate temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[7][8] The choice of halide on the diaminopyridine substrate significantly influences the reaction conditions required for efficient coupling.

Mechanistic Considerations

Similar to the Suzuki reaction, the Buchwald-Hartwig catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[7][9] The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination furnishes the desired arylamine product. The higher reactivity of 3-iodo-2,6-diaminopyridine is again attributed to the more facile oxidative addition step.[10]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with Ar-X, Amine, Base, and Pd Pre-catalyst/Ligand B Seal, Evacuate, and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor Progress by TLC/LC-MS D->E F Cool and Quench E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Comparative Performance Data

The enhanced reactivity of the iodo-substituted pyridine is particularly advantageous in Buchwald-Hartwig aminations, often allowing for the use of less reactive amines or milder bases.[10][11]

Feature3-Iodo-2,6-diaminopyridine3-Bromo-2,6-diaminopyridine
Base Strength Can often proceed with weaker bases (e.g., K₂CO₃, Cs₂CO₃)Typically requires strong bases (e.g., NaOtBu, LiHMDS)[10]
Ligand Choice More tolerant to a wider range of phosphine ligandsOften requires specialized, bulky electron-rich ligands (e.g., RuPhos, BrettPhos) for high yields[10]
Reaction Temperature Lower temperatures are often sufficient (e.g., 60-90 °C)Higher temperatures are generally required (e.g., 90-120 °C)
Functional Group Tolerance Better tolerance for base-sensitive functional groupsThe need for strong bases may limit substrate scope
Yield Generally high yieldsYields can be more variable and sensitive to reaction conditions
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of halo-aminopyridines.[10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-halo-2,6-diaminopyridine (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), a palladium pre-catalyst (e.g., a RuPhos-based precatalyst, 2-5 mol%), and a base (e.g., NaOtBu or LiHMDS, 2.0 equiv).[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring to the required temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, carefully quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to install alkynyl groups onto aromatic rings, creating valuable intermediates for further transformations.[12][13] This copper and palladium co-catalyzed reaction also exhibits a strong dependence on the nature of the halogen.

Mechanistic Principles

The Sonogashira reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex. The reactivity order (I > Br) is maintained, as the rate is often dependent on the initial oxidative addition to palladium.[12][13]

Comparative Performance Data

The higher reactivity of 3-iodo-2,6-diaminopyridine in Sonogashira couplings allows for more efficient reactions, often at room temperature, which can be crucial for preserving sensitive functionalities on the alkyne coupling partner.[12][14]

Feature3-Iodo-2,6-diaminopyridine3-Bromo-2,6-diaminopyridine
Reaction Temperature Often proceeds efficiently at room temperatureTypically requires heating (e.g., 50-80 °C)
Need for Copper Co-catalyst Can sometimes proceed under copper-free conditions, reducing potential homocoupling side productsGenerally requires a copper(I) co-catalyst (e.g., CuI) for efficient reaction
Reaction Time Faster, often complete within a few hoursSlower, may require overnight stirring
Side Reactions Lower propensity for Glaser homocoupling of the alkyne, especially at lower temperaturesHigher temperatures can increase the rate of alkyne homocoupling
Yield Consistently high yieldsGood yields are achievable but may require more optimization
Representative Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines.[14]

  • Reaction Setup: To a Schlenk flask, add 3-halo-2,6-diaminopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper co-catalyst like CuI (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add a degassed solvent mixture of THF and an amine base like triethylamine (e.g., 2:1 ratio). Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-compound, 60 °C for the bromo-compound) until TLC or LC-MS indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product via silica gel chromatography.

Conclusion and Practical Recommendations

The choice between 3-iodo-2,6-diaminopyridine and 3-bromo-2,6-diaminopyridine is a classic trade-off between reactivity and cost/availability.

  • 3-Iodo-2,6-diaminopyridine is the more reactive substrate, offering significant advantages in terms of milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. It is the preferred choice for challenging couplings involving sterically hindered partners, temperature-sensitive functional groups, or when reaction efficiency is paramount.

  • 3-Bromo-2,6-diaminopyridine is a viable and often more economical alternative. While it generally requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands), it can be effectively utilized in a wide range of standard cross-coupling reactions. Careful optimization of reaction parameters is key to achieving high yields.

For drug development professionals and researchers, the decision should be guided by the specific synthetic context. For early-stage discovery and library synthesis where speed and substrate scope are critical, the iodo-derivative is superior. For later-stage process development where cost of goods is a major consideration, significant effort to optimize reactions with the bromo-derivative may be warranted.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amin
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega.
  • Comparing the efficacy of different catalysts for aminopyridine synthesis. Benchchem.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • Buchwald–Hartwig amin
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal.
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How can 2,6-diaminopyridine be synthesized?. Guidechem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • The Buchwald-Hartwig Amin
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Oxidative Addition of Aryl Halides to Palladium(0)
  • Fabrication and Catalytic Performance of A New Diaminopyridine Pd(II)
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogen
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic & Biomolecular Chemistry.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.

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A Senior Application Scientist's Guide to Alternative Reagents for 3-Iodopyridine-2,6-diamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the 2,6-diaminopyridine scaffold is a privileged structure. Its derivatives are integral to a multitude of biologically active molecules. 3-Iodopyridine-2,6-diamine has traditionally served as a versatile building block for the elaboration of this core structure, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond facilitates efficient bond formation. However, the pursuit of more cost-effective, readily available, and process-friendly starting materials necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, with a focus on their performance in key synthetic transformations, supported by experimental data.

The Rationale for Alternatives: A Comparative Overview of Halogenated 2,6-Diaminopyridines

The primary alternatives to this compound are its bromo and chloro analogues: 3-bromopyridine-2,6-diamine and 3-chloropyridine-2,6-diamine. The choice between these reagents is fundamentally a trade-off between reactivity and cost/availability. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond strength, which follows the trend: C-I < C-Br < C-Cl.[1] This means that the C-I bond is the weakest and most readily undergoes the crucial oxidative addition step in the catalytic cycle, making iodo-derivatives the most reactive.[1][2] Conversely, chloro-derivatives are the most stable and least reactive, often requiring more specialized and highly active catalyst systems to achieve comparable yields.[2][3]

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
This compound HighestHigh reactivity, milder reaction conditionsHigher cost, potential light sensitivity
3-Bromopyridine-2,6-diamine IntermediateGood balance of reactivity and costMay require more forcing conditions than iodo-
3-Chloropyridine-2,6-diamine LowestLower cost, widely availableRequires highly active catalysts, harsher conditions

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions. We will examine their comparative performance in three of the most pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl and hetero-biaryl structures.[2] The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] Consequently, the reactivity trend of iodo > bromo > chloro is particularly pronounced in this reaction.[2][4]

While this compound will readily couple with a wide range of boronic acids and esters under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), its bromo and chloro counterparts require more sophisticated catalytic systems. For 3-bromopyridine-2,6-diamine, catalysts like Pd(OAc)₂ with phosphine ligands such as Xantphos or SPhos are often effective.[5] The real challenge lies with 3-chloropyridine-2,6-diamine, where the strength of the C-Cl bond necessitates the use of highly active, sterically hindered, and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to achieve efficient coupling.[2][3]

Comparative Performance in Suzuki-Miyaura Coupling

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-IodopyridinePd(dppf)Cl₂K₂CO₃EtOH/Toluene/H₂O9051-99[6]
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol11071-72[7]
3-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100High[3]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling of a Halopyridine

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the 3-halopyridine-2,6-diamine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the appropriate ligand (e.g., PPh₃, XPhos, SPhos).

  • Add the degassed solvent (e.g., toluene, dioxane, DMF, often with water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)(R')L₂ transmetalation->pd_r_r r_b R'-B(OR)₂ r_b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, the reactivity of the halopyridine is a critical factor. The potential for the 2-amino group of the diaminopyridine to chelate with the palladium center can present challenges, potentially retarding oxidative addition.[10]

Again, this compound is the most reactive substrate. For 3-bromo- and 3-chloropyridine-2,6-diamine, the selection of a suitable ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as XPhos and BrettPhos, have proven to be highly effective in promoting the amination of these less reactive halides.[10] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[8][10]

Comparative Performance in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst/LigandBaseTemp (°C)Yield (%)Reference
3-BromopyridineMorpholinePd₂(dba)₃ / XPhosLiHMDS65~40[10]
3-BromopyridineCyclopentylamineBrettPhos-precatalystLiHMDS6578[10]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOtBu8055-98[11]
2-ChloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBu110High[12]

Generalized Experimental Protocol for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%), the ligand (e.g., XPhos, BrettPhos, 2-8 mol%), and the base (e.g., NaOtBu, LiHMDS, 1.2-2.5 equiv.).

  • Add the 3-halopyridine-2,6-diamine (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Remove the tube from the glovebox and add the anhydrous, degassed solvent (e.g., toluene, THF, dioxane).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 65-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.[10][12]

Experimental_Workflow start Start setup Reaction Setup: - Halopyridine - Coupling Partner - Base - Solvent start->setup degas Degas Mixture (e.g., Ar sparging) setup->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor incomplete Incomplete monitor->incomplete No complete Reaction Complete monitor->complete incomplete->heat workup Aqueous Workup purification Purification (e.g., Column Chromatography) workup->purification complete->workup Yes product Isolated Product purification->product

Sources

A Researcher's Guide to Pyridine Halogenation: A Comparative Study of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated pyridines are indispensable building blocks in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the intrinsic electronic properties of the pyridine ring present a significant challenge for selective halogenation. This guide provides an in-depth comparison of prevalent halogenation methods, offering field-proven insights and detailed protocols to aid researchers in navigating this critical synthetic transformation.

The Electronic Hurdle: Why Pyridine Halogenation is Not Straightforward

The pyridine ring, unlike benzene, is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS), the most common method for halogenating simple arenes.[2][3] Direct electrophilic attack requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which often lead to low yields and mixtures of regioisomers.[1][3][4]

Mechanistically, electrophilic attack at the C3 (or C5) position is kinetically favored over attack at C2 or C4. This is because the sigma complex intermediates formed from C2 or C4 attack would place a destabilizing positive charge directly on the electronegative nitrogen atom, a highly unfavorable state.[3] While this inherent preference directs substitution to the 3-position, the harsh conditions required often limit substrate scope and functional group tolerance.[1][4]

To overcome these challenges, chemists have developed several strategic approaches that modulate the reactivity and directing effects of the pyridine ring. This guide compares the three primary strategies: Electrophilic Halogenation (primarily via N-Oxide activation), Nucleophilic Halogenation (via diazotization), and innovative Ring-Opening/Closing Methodologies .

Comparative Analysis of Halogenation Strategies

Electrophilic Halogenation via Pyridine N-Oxide Activation

A cornerstone strategy to overcome the electron-deficient nature of pyridine is its conversion to the corresponding N-oxide. The N-oxide moiety acts as a powerful activating group, fundamentally altering the ring's electronic properties.

Mechanism & Rationale: The oxygen atom in pyridine N-oxide can donate electron density back into the ring system through resonance, increasing its nucleophilicity and making it susceptible to electrophilic attack.[5] This activation is particularly effective for directing substitution to the C2 and C4 positions. Subsequent deoxygenation restores the pyridine ring, yielding the halogenated product. This two-step sequence allows for halogenation under much milder conditions than direct methods.[2][5] A variety of reagents can be used for the deoxygenative halogenation step, including phosphorus oxychloride (POCl₃) or oxalyl chloride, which provide a practical route to 2-halo-substituted pyridines.[3][6][7]

G Pyridine_Start Pyridine (Starting Material) Oxidation Oxidation (e.g., m-CPBA) Pyridine_Start->Oxidation Pyridine Pyridine Pyridine_Start->Pyridine Pyridine_N_Oxide Pyridine_N_Oxide Oxidation->Pyridine_N_Oxide

Advantages:

  • Excellent regioselectivity for C2 and C4 positions.[2][6][7]

  • Milder reaction conditions compared to direct halogenation.[6]

  • Broadly applicable to a wide range of substituted pyridines.

Limitations:

  • Requires an additional oxidation and a final deoxygenation step.

  • Regioselectivity can be influenced by existing substituents on the ring.

Nucleophilic Halogenation via the Sandmeyer Reaction

For the synthesis of halopyridines from aminopyridine precursors, the Sandmeyer reaction is a powerful and reliable tool. This method proceeds through a diazonium salt intermediate, which is then displaced by a halide nucleophile.

Mechanism & Rationale: The reaction begins with the diazotization of an aminopyridine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyridyldiazonium salt.[8][9] The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of a copper(I) halide salt (e.g., CuCl, CuBr), a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas.[8][9] This radical then abstracts a halogen from the resulting copper(II) halide species to form the halopyridine and regenerate the Cu(I) catalyst.[8][9]

Advantages:

  • Provides access to halopyridines from readily available aminopyridines.[10]

  • Excellent for installing chloro, bromo, and cyano groups.[8][11]

  • The position of the halogen is precisely determined by the starting position of the amino group.

Limitations:

  • The synthesis of iodopyridines does not require a copper catalyst and can be achieved with potassium iodide.[9]

  • Diazonium salts can be unstable and must be handled with care at low temperatures.

  • Not suitable for direct C-H functionalization.

Modern Strategies: Halogenation via Ring-Opening/Closing

Recently, innovative methods have emerged that circumvent the inherent reactivity patterns of the pyridine ring altogether. One notable strategy involves a temporary ring-opening to form a more reactive acyclic intermediate, which is then halogenated and re-cyclized.

Mechanism & Rationale: This approach, often utilizing Zincke imine intermediates, transforms the electron-deficient pyridine into an electron-rich acyclic azatriene.[1] This intermediate readily undergoes highly regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine.[1][12] Following halogenation, the ring is closed, typically by heating with an ammonia source like ammonium acetate, to reform the aromatic pyridine ring, now bearing a halogen at the 3-position.[1] This one-pot sequence provides a mild and highly selective route to challenging 3-halopyridines.[1][12]

Advantages:

  • Exceptional regioselectivity for the C3 position, which is often difficult to functionalize.[1][4]

  • Proceeds under mild conditions, showing broad functional group compatibility.[1]

  • Can be performed as a one-pot procedure, enhancing operational simplicity.[1]

Limitations:

  • The methodology is newer and may not be as widely established as classical methods.

  • Requires specific activating agents (e.g., triflic anhydride) and amine nucleophiles for the ring-opening step.[3]

Data-Driven Comparison Summary

MethodTarget Position(s)Key ReagentsConditionsTypical YieldsKey Advantages
Direct Electrophilic C3, C5Br₂, Oleum / Cl₂, AlCl₃High Temp. (100-130°C)Low to ModerateSingle step from pyridine
N-Oxide Activation C2, C4m-CPBA; then POCl₃/SO₂Cl₂Mild (0°C to RT)High to ExcellentHigh regioselectivity, mild conditions[6][7]
Sandmeyer Reaction Any (from -NH₂)NaNO₂, H⁺; then CuXLow Temp. (0-5°C)Good to ExcellentPrecise positional control[8][10]
Zincke Imine (Ring-Opening) C3Tf₂O, Amine; then NBS/NISMild (RT)Good to ExcellentHigh C3 selectivity, functional group tolerance[1]

Experimental Protocols

Protocol 1: 2-Chlorination of Pyridine via N-Oxide Activation

This protocol provides a reliable method for the synthesis of 2-chloropyridine from pyridine N-oxide, adapted from established procedures.[3]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pyridine N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 2,6-lutidine (1.2 equiv) to the solution. The lutidine acts as a non-nucleophilic base to neutralize the acid generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate and minimizing side products.

  • Chlorinating Agent Addition: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled and stirred solution. The slow addition prevents an uncontrolled exotherm.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G Start Dissolve Pyridine N-Oxide & 2,6-Lutidine in DCM Cool Cool to 0°C Start->Cool Add_POCl3 Add POCl₃ Dropwise Cool->Add_POCl3 Stir Stir at 0°C (Monitor by TLC/LC-MS) Add_POCl3->Stir Quench Quench with sat. NaHCO₃(aq) Stir->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Pure 2-Chloropyridine Purify->Product

Conclusion and Future Outlook

The choice of a pyridine halogenation method is dictated by the desired regioselectivity and the functional groups present on the substrate. For C2/C4 halogenation, the N-oxide activation strategy remains a robust and high-yielding choice. For precise installation of a halogen at a position bearing an amino group, the Sandmeyer reaction is unparalleled. For the challenging C3-halogenation of functionalized pyridines, modern ring-opening/closing strategies offer a powerful and mild alternative to harsh classical methods. As the demand for complex, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the development of even more selective, efficient, and sustainable halogenation methods will remain a key area of research.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health (NIH).
  • Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Arkivoc.
  • Nucleophilic substitution reactions in pyridine. Química Organica.org.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health (NIH).
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate.
  • Halogenation of pyridine compounds. Google Patents.
  • Pyridine - Wikipedia. Wikipedia.
  • Nucleophilic substitution of pyridines. Chemistry Online.
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  • Sandmeyer Reaction. J&K Scientific LLC.
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  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
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Comparative Guide to the Validation of Analytical Methods for 3-Iodopyridine-2,6-diamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and concentration of chemical intermediates are of paramount importance. 3-Iodopyridine-2,6-diamine is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Consequently, the ability to accurately and reliably quantify this compound is fundamental to ensuring the quality and consistency of the final drug product. This guide provides an in-depth comparison of two prevalent analytical techniques for the validation of methods for quantifying this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions. We will explore the nuances of method validation, from initial parameter selection to the interpretation of comparative data, all grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). The validation parameters we will consider are specificity, linearity, range, accuracy, precision, and robustness.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for sensitivity, selectivity, and throughput. For this compound, both HPLC-UV and UHPLC-MS present viable options, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse in most analytical laboratories. It is a robust, cost-effective, and well-understood technique. The pyridine ring and amino groups in this compound contain chromophores that absorb UV light, making it suitable for UV detection.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) offers significantly higher resolution, sensitivity, and specificity compared to HPLC-UV. The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and improved separation efficiency. The mass spectrometer provides mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the analyte, a significant advantage when dealing with complex matrices.

Below is a summary of the key performance characteristics of each technique for the analysis of this compound.

Parameter HPLC-UV UHPLC-MS Rationale
Specificity GoodExcellentMS provides mass confirmation, reducing the likelihood of interference from co-eluting impurities.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)MS is inherently more sensitive than UV detection, allowing for the detection of trace-level impurities.
Linearity & Range Good over 2-3 orders of magnitudeExcellent over 4-5 orders of magnitudeThe wide dynamic range of MS detectors allows for the quantification of both high and low concentration samples without dilution.
Precision Excellent (%RSD < 2%)Excellent (%RSD < 2%)Both techniques are capable of high precision with modern instrumentation.
Accuracy Excellent (98-102% recovery)Excellent (98-102% recovery)Accuracy is dependent on the quality of the reference standard and the skill of the analyst.
Robustness GoodGoodUHPLC methods can be more sensitive to small changes in mobile phase composition and temperature.
Analysis Time 10-15 minutes2-5 minutesThe higher operating pressures of UHPLC allow for faster flow rates and shorter run times.
Cost (Instrument & Consumables) LowerHigherThe initial capital investment and ongoing maintenance costs for a UHPLC-MS system are significantly higher.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an analytical method for this compound using both HPLC-UV and UHPLC-MS.

Protocol 1: HPLC-UV Method Validation
  • System Suitability:

    • Prepare a system suitability solution of this compound at a concentration of 50 µg/mL.

    • Inject the solution six times.

    • The %RSD for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Specificity:

    • Inject a blank (mobile phase), a placebo (matrix without analyte), and a solution of this compound.

    • There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound, for example, from 1 µg/mL to 100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound.

    • Analyze each level in triplicate.

    • Calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Robustness:

    • Systematically vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze a sample under each condition.

    • The system suitability parameters should still be met, and the results should not be significantly affected.

Protocol 2: UHPLC-MS Method Validation

The validation protocol for UHPLC-MS follows the same principles as for HPLC-UV, but with some key differences, particularly in the detection method.

  • System Suitability:

    • Similar to HPLC-UV, but with the addition of monitoring the mass accuracy of the analyte.

  • Specificity:

    • In addition to checking for interfering peaks in the chromatogram, monitor for ions with the same mass-to-charge ratio as this compound. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can significantly enhance specificity.

  • Linearity and Range:

    • The wider dynamic range of the MS detector may allow for a broader range of concentrations to be tested (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Accuracy and Precision:

    • The procedures are the same as for HPLC-UV, but the acceptance criteria may be tighter due to the higher precision of the technique.

  • Robustness:

    • In addition to the chromatographic parameters, the robustness of the MS parameters (e.g., source temperature, gas flows) should also be evaluated.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Refinement Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD LOD & LOQ Rob->LOD Report Validation Report LOD->Report SOP Standard Operating Procedure Report->SOP Routine Routine Use SOP->Routine G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and UHPLC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific needs of the project.

  • For routine quality control in a manufacturing environment , where speed and cost-effectiveness are critical, a well-validated HPLC-UV method is often sufficient. Its robustness and lower operational cost make it an attractive option for high-throughput analysis.

  • For research and development, impurity profiling, or when high sensitivity is required , UHPLC-MS is the superior choice. Its ability to provide mass confirmation and detect trace-level impurities is invaluable in these settings. The increased speed of analysis can also be beneficial in a research environment where rapid feedback is needed.

Ultimately, the goal of any analytical method validation is to ensure that the data generated is reliable and fit for its intended purpose. By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate robust analytical methods for this compound and other critical pharmaceutical intermediates.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration.

A Comparative Guide to the Structure Elucidation of 3-Iodopyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodopyridine-2,6-diamine in Medicinal Chemistry

This compound (CAS 856851-34-8) is a crucial building block in synthetic organic chemistry, most notably as a key intermediate in the preparation of phenazopyridine impurities, a common analgesic for urinary tract infections.[1][2] The precise characterization of its structure and that of its derivatives is paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structure elucidation of this class of molecules, grounded in established scientific principles and supported by experimental data from related pyridine derivatives.

Core Analytical Techniques for Structure Elucidation: A Comparative Analysis

The definitive structural assignment of this compound and its analogues relies on a synergistic application of several spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Analytical Technique Information Obtained Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, including connectivity and spatial relationships.Provides unambiguous evidence of the molecular skeleton and stereochemistry.Can be less sensitive for certain nuclei; complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, allowing for the analysis of small sample quantities. Provides elemental composition with high-resolution MS.Isomeric compounds can be difficult to distinguish without fragmentation analysis.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Rapid and non-destructive. Excellent for identifying key bonds like N-H and C-N.Provides limited information about the overall molecular structure.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in a single crystal.Provides an unambiguous solid-state structure with precise bond lengths and angles.Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For this compound, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features of this compound:

Based on the structure and data from analogous pyridine derivatives, the following proton signals are anticipated:

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their meta relationship.

  • Amine Protons: Two broad singlets corresponding to the two -NH₂ groups. The chemical shift of these protons can be sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Five distinct signals would be expected, corresponding to the five carbon atoms in the pyridine ring. The carbon atom bearing the iodine (C3) would be significantly shifted downfield due to the heavy atom effect. The carbons attached to the amino groups (C2 and C6) would also exhibit characteristic chemical shifts.

Generic Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule. For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity.

Workflow for NMR-Based Structure Elucidation

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation dissolve Dissolve sample in deuterated solvent acquire_1d Acquire 1D Spectra (¹H, ¹³C) dissolve->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d If needed for complex structures process_data Process Spectra acquire_1d->process_data acquire_2d->process_data assign_signals Assign Signals process_data->assign_signals elucidate Elucidate Structure assign_signals->elucidate

Caption: Workflow for NMR-based structure elucidation of pyridine derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 235, corresponding to the molecular weight of the compound (C₅H₆IN₃).

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.

  • Fragmentation: Fragmentation patterns can provide further structural information. For instance, the loss of iodine or amino groups may be observed.

Generic Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For HRMS, use the accurate mass to determine the elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups.

Expected IR Absorption Bands for this compound:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) groups.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-I Stretching: A weak absorption in the far-infrared region (typically below 600 cm⁻¹).

Generic Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

Generic Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.[5]

Logical Flow of Spectroscopic Data Integration

G MS Mass Spectrometry (Molecular Formula) Confirmed Confirmed Structure MS->Confirmed Matches IR IR Spectroscopy (Functional Groups) IR->Confirmed Consistent NMR NMR Spectroscopy (Connectivity & Skeleton) NMR->Confirmed Consistent Xray X-ray Crystallography (3D Structure) Xray->Confirmed Definitive Proposed Proposed Structure Proposed->MS Proposed->IR Proposed->NMR Proposed->Xray If crystal available

Caption: Integration of analytical data for structure confirmation.

Comparative Data Summary (Hypothetical and Based on Analogs)

While the specific, publicly available raw data for this compound is limited, we can predict the expected data based on known chemical shift and absorption principles and data from similar structures. Researchers can obtain the actual spectra from commercial suppliers.[6]

Technique Parameter Expected Value/Observation for this compound Reference Data from 2,6-Diaminopyridine[7]
¹H NMR Aromatic H's~6.0-7.5 ppm (two doublets)~5.7 ppm (d), ~7.1 ppm (t)
Amine H'sBroad singlet, ~4.0-5.0 ppmBroad singlet, ~4.3 ppm
¹³C NMR Aromatic C's~90-160 ppmC2/C6: ~159 ppm, C3/C5: ~99 ppm, C4: ~138 ppm
MS (EI) Molecular Ion (M⁺)m/z 235m/z 109
IR N-H Stretch3300-3500 cm⁻¹ (two bands)3340, 3150 cm⁻¹

Conclusion and Recommendations

The robust structure elucidation of this compound and its derivatives is achieved through a multi-technique approach. NMR spectroscopy provides the foundational skeletal information, which is then corroborated by mass spectrometry for molecular weight and formula confirmation, and IR spectroscopy for functional group identification. For absolute structural proof, particularly of novel derivatives or different polymorphic forms, single-crystal X-ray crystallography is indispensable.

For researchers working with this compound, it is highly recommended to obtain the commercially available spectroscopic data and compare it against the principles and comparative data outlined in this guide.[6] This systematic approach ensures the highest level of scientific rigor and confidence in the structural assignment, which is critical for downstream applications in drug development and quality control.

References

  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes - Benchchem.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI.
  • This compound | C5H6IN3 | CID 476218 - PubChem.
  • This compound | CAS 856851-34-8 - Veeprho.
  • CAS No : 856851-34-8 | Product Name : this compound | Pharmaffiliates.
  • 856851-34-8 | this compound - Windhorse Tours.
  • This compound | CAS:856851-34-8 | Ark Pharma Scientific Limited.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate.
  • 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem.
  • Synthesis, X-Ray crystal structure, Vibrational and optical properties of a new organic-inorganichybridmaterial 2,6-diaminopyridinium nitrate. | Request PDF - ResearchGate.

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A Comparative Guide to the Biological Activity of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of substituted diaminopyridines, a class of heterocyclic compounds with significant therapeutic potential. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that underpins their diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile molecules.

Introduction: The Versatility of the Diaminopyridine Scaffold

Diaminopyridines are heterocyclic aromatic organic compounds that contain a pyridine ring substituted with two amino groups. The position of these amino groups, along with the nature and placement of other substituents, profoundly influences their biological activity. This structural versatility has led to the development of diaminopyridine derivatives with a wide range of therapeutic applications, from treating neurological disorders to combating cancer.

This guide will focus on two primary areas where substituted diaminopyridines have shown significant promise: as modulators of voltage-gated potassium channels and as inhibitors of protein kinases. We will explore the subtle molecular modifications that dictate their potency and selectivity for these distinct biological targets.

Diaminopyridines as Modulators of Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in various neurological disorders. Diaminopyridines, most notably 3,4-diaminopyridine (3,4-DAP), are potent blockers of these channels.[1][2] This blockade prolongs the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism of action forms the basis for the clinical use of 3,4-DAP in treating Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that disrupts communication between nerves and muscles.[3]

The position of the amino groups is critical for potassium channel blocking activity. While 4-aminopyridine (4-AP) is also a Kv channel blocker, 3,4-DAP is a more potent and selective agent.[1][2] The addition of a second amino group at the 3-position significantly enhances its blocking efficacy.

Structure-Activity Relationship of Diaminopyridine Analogs as Kv Channel Blockers

Recent studies have explored the impact of further substitutions on the diaminopyridine ring to refine their pharmacological properties. These studies aim to enhance potency, selectivity, and pharmacokinetic profiles.

A study investigating novel 4-aminopyridine derivatives found that the nature of the substituent at the 3-position significantly impacts potency. For instance, 3-methyl-4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than 4-AP in blocking Kv channels.[4][5] In contrast, introducing a methoxy (3MeO4AP) or trifluoromethyl (3CF34AP) group at the same position resulted in a 3- to 4-fold decrease in potency compared to 4-AP.[4][5]

CompoundSubstitutionTargetIC50 (µM)Relative Potency vs. 4-APReference
4-Aminopyridine (4-AP)NoneKv1.12421x[6][7]
4-Aminopyridine (4-AP)NoneKv1.2399~0.6x vs Kv1.1[6][7]
4-Aminopyridine (4-AP)NoneKv1.4399~0.6x vs Kv1.1[6][7]
3,4-Diaminopyridine (3,4-DAP)3-aminoKv3.32.5 (high-affinity)N/A[8]
3,4-Diaminopyridine (3,4-DAP)3-aminoKv3.410.3 (high-affinity)N/A[8]
3-methyl-4-aminopyridine (3Me4AP)3-methylShaker Kv channelMore potent than 4-AP~7x[4][5]
3-methoxy-4-aminopyridine (3MeO4AP)3-methoxyShaker Kv channelLess potent than 4-AP~0.25-0.33x[4][5]
3-trifluoromethyl-4-aminopyridine (3CF34AP)3-trifluoromethylShaker Kv channelLess potent than 4-AP~0.25-0.33x[4][5]

Note: IC50 values can vary depending on the specific Kv channel subtype and experimental conditions.

The data clearly indicates that even minor modifications to the diaminopyridine core can lead to significant changes in biological activity. The increased potency of 3Me4AP suggests that a small, electron-donating group at the 3-position is favorable for Kv channel blockade.

Mechanism of Action: Potassium Channel Blockade

The following diagram illustrates the proposed mechanism of action for diaminopyridines as potassium channel blockers.

cluster_Neuron Presynaptic Neuron cluster_Kv Potassium Channel Regulation Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channels Open Depolarization->Ca_Channel Kv_Channel Voltage-Gated K⁺ Channels Open Depolarization->Kv_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release K_Efflux K⁺ Efflux Kv_Channel->K_Efflux Repolarization Repolarization K_Efflux->Repolarization Repolarization->Action_Potential Terminates Signal DAP Diaminopyridine DAP->Kv_Channel Blocks DAP->Repolarization Delays

Caption: Mechanism of diaminopyridine-mediated enhancement of neurotransmitter release.

Diaminopyrimidines as Protein Kinase Inhibitors

In addition to their effects on ion channels, diaminopyridine and, more prominently, diaminopyrimidine derivatives have emerged as potent inhibitors of various protein kinases.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. The 2,4-diaminopyrimidine scaffold has proven to be a privileged structure in the design of kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.[9][10]

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and migration. Its overexpression is associated with tumor progression and metastasis. Several 2,4-diaminopyrimidine derivatives have been developed as potent FAK inhibitors.[9][10]

A recent study detailed the design and synthesis of a series of 2,4-diaminopyrimidine derivatives based on the known FAK inhibitor TAE-226.[9] The study revealed that modifications at various positions of the diaminopyrimidine core could significantly enhance anti-proliferative activity. For instance, compound A12 from this series demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively.[9]

CompoundR1 GroupR2 GroupFAK IC50 (nM)A549 Cell IC50 (nM)MDA-MB-231 Cell IC50 (nM)Reference
TAE-226-----[9]
A12 Substituted PhenylDimethylphosphine oxidePotent13094[9]
8a Substituted PhenylHydroxyl4744119[10]
8c Substituted PhenylHydroxyl30--[10]
8d Substituted PhenylHydroxyl40--[10]
12s Cinnamyl derivative-47240 (MGC-803)-[11]

The structure-activity relationship suggests that the 2,4-dianilinopyrimidine scaffold is crucial for hinge-binding, while modifications at other positions can be optimized to enhance potency and selectivity.[10]

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Diaminopyrimidine and aminopyridine derivatives have been successfully developed as JAK inhibitors.[12][13] For example, a series of 2-aminopyridine derivatives were identified as potent and selective JAK2 inhibitors, with compounds 12k and 12l exhibiting IC50 values of 6 nM and 3 nM, respectively.[13][14] These compounds also demonstrated significant selectivity for JAK2 over other JAK family members.[13][14]

CompoundScaffoldTargetIC50 (nM)SelectivityReference
CrizotinibAminopyridineJAK227-[13][14]
12k AminopyridineJAK26Selective over JAK1/JAK3[13][14]
12l AminopyridineJAK23Selective over JAK1/JAK3[13][14]
FedratinibDiaminopyrimidineJAK20.75 - 11.4-[12]

These findings underscore the potential of the aminopyridine and diaminopyrimidine cores as versatile scaffolds for the development of potent and selective kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing diaminopyrimidine-based kinase inhibitors.

Start Design & Synthesize Diaminopyrimidine Library Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay Active Compounds Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-STAT) Selectivity_Panel->Mechanism_Study Potent & Selective Hits Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: High-level workflow for the discovery of diaminopyrimidine kinase inhibitors.

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of substituted diaminopyridines against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (substituted diaminopyridines) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other separation matrix (for radioactive assays)

  • Scintillation counter or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, kinase, and substrate in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of substituted diaminopyridines on cancer cell lines.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[19]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.[17]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.[20]

Whole-Cell Patch-Clamp Electrophysiology for Kv Channels

This technique is the gold standard for studying the effects of compounds on ion channel function.[21]

Materials:

  • Cells expressing the Kv channel of interest (e.g., HEK293 cells or neurons)

  • External and internal recording solutions

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Glass micropipettes

  • Test compounds

Procedure:

  • Prepare the cells for recording in a perfusion chamber on the microscope stage.

  • Pull glass micropipettes to a fine tip (resistance of 3-5 MΩ) and fill with the internal solution.[22]

  • Under microscopic guidance, carefully approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[23]

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell membrane at a holding potential and apply a series of voltage steps to elicit Kv channel currents.

  • Record the baseline currents in the absence of any compound.

  • Perfuse the test compound at various concentrations onto the cell and record the resulting changes in the Kv channel currents.

  • Wash out the compound to assess the reversibility of its effects.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC50 value for the compound's blocking effect on the Kv channel.

Conclusion

Substituted diaminopyridines represent a rich and versatile class of molecules with significant therapeutic potential. Their biological activity can be finely tuned through chemical modifications, leading to the development of potent and selective potassium channel blockers for neurological disorders and a diverse range of kinase inhibitors for cancer therapy. The structure-activity relationships discussed in this guide highlight the importance of rational drug design in harnessing the full potential of the diaminopyridine scaffold. The provided experimental protocols offer a starting point for researchers to further explore and characterize the biological activities of novel diaminopyridine derivatives.

References

  • In vitro kinase assay. (2023, September 23). Protocols.io. [Link]
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • In vitro NLK Kinase Assay.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • In vitro kinase assay. Bio-protocol. [Link]
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. [Link]
  • Cell Viability Assays - Assay Guidance Manual.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. PubMed. [Link]
  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers.
  • Concentration–response curves of 4-aminopyridine for the potassium...
  • 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. [Link]
  • Concentrations of 4-aminopyridine and its two major metabolites that...
  • Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2.
  • Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.
  • patch-clamp-protocol-final.pdf. Unknown Source. [Link]
  • Patch-Clamp Recording Protocol.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. [Link]
  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS.
  • Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity. PubMed. [Link]
  • Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages.
  • 3,4-diaminopyridine. A potent new potassium channel blocker. PubMed. [Link]
  • Voltage-dependence of the IC 50 for each 4AP analog. Relative current...
  • Inhibition of thymidylic acid kinase by 5-substituted pyrimidines. PubMed. [Link]
  • Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Deriv
  • A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology. [Link]
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine deriv
  • 3,4-diaminopyridine. A potent new potassium channel blocker.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. PubMed. [Link]

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A Senior Application Scientist's Guide to Pyridine Synthesis: A Cost-Benefit Analysis of Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis.[1][2] This guide provides a comprehensive cost-benefit analysis of four classical and industrially significant pyridine synthesis routes: the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Chichibabin syntheses. We will delve into the mechanistic underpinnings, economic viability, operational efficiency, and environmental and safety considerations of each, providing you with the field-proven insights needed to make informed decisions in your synthetic endeavors.

The Enduring Importance of the Pyridine Ring

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] From the anti-tuberculosis agent isoniazid to the blockbuster anti-ulcer drug omeprazole, the pyridine core is integral to a vast array of therapeutic agents. Consequently, the efficient and economical synthesis of substituted pyridines remains a paramount objective in both academic and industrial research.[4]

The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridines and Beyond

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a robust method for the synthesis of 1,4-dihydropyridines (DHPs), which can then be oxidized to the corresponding pyridines.[3][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[6][7]

Mechanism and Rationale

The reaction proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation, while a second molecule of the β-ketoester forms an enamine with ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[3] A subsequent oxidation step is required to achieve the aromatic pyridine.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Step 1: 1,4-Dihydropyridine Synthesis A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL) is heated to reflux (approximately 80°C) for 4-6 hours.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then worked up through an aqueous extraction and purified by column chromatography.[6]

Step 2: Aromatization The isolated 1,4-dihydropyridine is dissolved in a suitable solvent, such as acetic acid, and treated with an oxidizing agent like sodium nitrite or nitric acid.[8] The mixture is heated to complete the aromatization to the pyridine derivative.

Logical Workflow for the Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_step1 Step 1: 1,4-Dihydropyridine Synthesis cluster_step2 Step 2: Aromatization Start Mix Aldehyde, β-Ketoester, NH4OAc in Ethanol Reflux Reflux at ~80°C for 4-6h Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cooldown Cool to RT Monitor->Cooldown Reaction Complete Evaporate Evaporate Solvent Cooldown->Evaporate Purify Aqueous Workup & Column Chromatography Evaporate->Purify DHP Isolated 1,4-Dihydropyridine Purify->DHP Dissolve Dissolve DHP in Acetic Acid DHP->Dissolve Oxidize Add Oxidizing Agent (e.g., NaNO2) Dissolve->Oxidize Heat Heat to Complete Aromatization Oxidize->Heat Final_Product Final Pyridine Product Heat->Final_Product

Caption: General experimental workflow for the Hantzsch pyridine synthesis.

Cost-Benefit Analysis
FactorAnalysis
Cost Precursors: The starting materials are generally inexpensive and readily available. For example, bulk pricing for ethyl acetoacetate can be around $3-5/kg, benzaldehyde around $3-4/kg, and ammonium acetate less than $1/kg. Energy: The reaction typically requires heating at reflux for several hours, contributing to moderate energy costs.[6]
Yield & Purity Yields can be moderate to high, often exceeding 70% for the initial dihydropyridine formation.[5] However, the subsequent oxidation step can sometimes lead to lower overall yields and require further purification.
Scalability The Hantzsch synthesis is generally scalable, but challenges can arise in controlling the exotherm of the initial condensation and in handling large volumes of flammable solvents.
Environmental Solvents: Traditional protocols often use volatile organic solvents like ethanol. However, greener alternatives using water or ionic liquids have been developed.[5] Waste: The reaction generates water as a primary byproduct. The use of strong oxidizing agents in the aromatization step can produce hazardous waste streams that require careful management.
Safety The use of flammable solvents and potentially hazardous oxidizing agents requires appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis is a two-step process that provides access to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[9][10]

Mechanism and Rationale

The reaction begins with a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting intermediate then undergoes isomerization and a 6π-electrocyclization, followed by the elimination of water to yield the aromatic pyridine ring. A significant advantage of this method is that it directly produces the pyridine without the need for a separate oxidation step.[11]

Logical Workflow for the Bohlmann-Rahtz Pyridine Synthesis

Bohlmann_Rahtz_Workflow Start Condense Enamine and Ethynylketone Intermediate Formation of Aminodiene Intermediate Start->Intermediate Cyclization Heat-Induced Cyclodehydration Intermediate->Cyclization Product Trisubstituted Pyridine Cyclization->Product

Caption: Simplified workflow of the Bohlmann-Rahtz pyridine synthesis.

Cost-Benefit Analysis
FactorAnalysis
Cost Precursors: The cost of enamines and ethynylketones can be higher and more variable than the simple starting materials for the Hantzsch synthesis. Custom synthesis of these precursors may be necessary, adding to the overall cost.[12] Energy: The cyclodehydration step often requires high temperatures, which can translate to significant energy consumption, especially on a large scale. However, acid-catalyzed modifications can lower the required temperature.[10]
Yield & Purity Yields can be good, but the initial condensation may produce a mixture of isomers, and the high temperatures of the cyclization can sometimes lead to side reactions, potentially complicating purification.
Scalability Scalability can be challenging due to the need for high temperatures and the potential for side reactions. The synthesis of the specialized starting materials may also present a bottleneck for large-scale production.
Environmental Solvents: The reaction is often carried out in high-boiling organic solvents. Waste: The primary byproduct is water. However, the synthesis of the starting materials may generate additional waste streams.
Safety The use of high temperatures and potentially unstable intermediates requires careful process control and safety measures.

The Kröhnke Pyridine Synthesis: A Convergent and High-Yielding Approach

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[13][14]

Mechanism and Rationale

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to form the pyridine ring.[15] A key advantage of the Kröhnke synthesis is its high atom economy and the fact that it directly yields the aromatic pyridine without an oxidation step.[13]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

A pyridinium salt is prepared from acetophenone and iodine in pyridine. This salt is then added to a solution of chalcone and a large excess of ammonium acetate in glacial acetic acid. The mixture is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and recrystallized.[8]

Logical Workflow for the Kröhnke Pyridine Synthesis

Krohnke_Workflow cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Pyridine Ring Formation Start_Salt React Acetophenone, Iodine, and Pyridine Heat_Salt Heat at 100°C Start_Salt->Heat_Salt Salt α-Pyridinium Methyl Ketone Salt Heat_Salt->Salt Mix_Reagents Mix Salt, Chalcone, and NH4OAc in Acetic Acid Salt->Mix_Reagents Reflux Reflux for 4h Mix_Reagents->Reflux Precipitate Cool and Precipitate Product Reflux->Precipitate Purify Filter and Recrystallize Precipitate->Purify Product 2,4,6-Trisubstituted Pyridine Purify->Product

Caption: A typical experimental workflow for the Kröhnke pyridine synthesis.

Cost-Benefit Analysis
FactorAnalysis
Cost Precursors: While some α,β-unsaturated carbonyl compounds (chalcones) are commercially available, the α-pyridinium methyl ketone salts often need to be synthesized, adding a step and cost to the overall process. Chalcone prices can range from $150-250/kg. Energy: The reaction typically requires refluxing in a solvent like acetic acid, leading to moderate energy consumption.[16]
Yield & Purity The Kröhnke synthesis is known for its generally high yields and the formation of clean products, often with straightforward purification.[13][17]
Scalability The synthesis is generally scalable, although the preparation of the pyridinium salt on a large scale may require specific handling procedures. The reaction conditions are relatively mild, which is advantageous for industrial applications.[18]
Environmental Solvents: Glacial acetic acid is a common solvent, which is corrosive. However, solvent-free and aqueous conditions have been developed.[13] Waste: The main byproducts are water and pyridine, which are relatively benign.[13]
Safety The use of pyridine and iodine for the salt preparation requires good ventilation. Acetic acid is corrosive. Standard laboratory safety practices are sufficient.

The Chichibabin Pyridine Synthesis: An Industrial Mainstay

The Chichibabin synthesis, reported in 1924, is a cornerstone of industrial pyridine production. In its most common form, it involves the gas-phase reaction of aldehydes (e.g., acetaldehyde, formaldehyde) and ammonia over a heterogeneous catalyst at high temperatures.[19]

Mechanism and Rationale

The gas-phase Chichibabin reaction is a complex process involving a series of aldol condensations, imine formations, and cyclizations on the surface of the catalyst. The use of a solid-phase catalyst, such as alumina or silica, is crucial for promoting the desired transformations at high temperatures.[19] This method is highly valued for its use of simple, inexpensive starting materials.

Logical Workflow for the Chichibabin Pyridine Synthesis

Chichibabin_Workflow Start Vaporize Aldehydes and Ammonia Reaction Pass over Heterogeneous Catalyst at 350-500°C Start->Reaction Product_Mix Mixture of Pyridine and Alkylpyridines Reaction->Product_Mix Separation Fractional Distillation Product_Mix->Separation Final_Product Purified Pyridine Separation->Final_Product

Caption: Simplified workflow for the industrial Chichibabin pyridine synthesis.

Cost-Benefit Analysis
FactorAnalysis
Cost Precursors: The starting materials, acetaldehyde and formaldehyde, are bulk chemicals with low cost. Acetaldehyde prices can be around $1.1-1.2/kg, and formaldehyde solutions are also inexpensive.[20][21] Energy: The high reaction temperatures (350-500°C) result in significant energy consumption, a major cost driver for this process.[19]
Yield & Purity The reaction typically produces a mixture of pyridine and various alkylated pyridines (picolines), requiring an energy-intensive fractional distillation to separate the desired products. This can impact the overall isolated yield of pure pyridine.
Scalability The Chichibabin synthesis is a well-established industrial process and is highly scalable for the continuous production of large quantities of pyridine bases.[19]
Environmental Catalyst: The use of heterogeneous catalysts allows for their separation and potential regeneration. Byproducts: The formation of a mixture of products necessitates extensive purification, which can generate waste streams.
Safety The reaction is conducted at high temperatures and pressures, requiring robust engineering controls and safety protocols. The handling of flammable and toxic aldehydes and ammonia also poses significant hazards. A related solution-phase reaction using sodium amide is notoriously hazardous.[22][23]

Modern and Greener Alternatives

While the classical methods remain relevant, significant research is being directed towards developing more sustainable and efficient pyridine syntheses.[4] These modern approaches often focus on:

  • Catalysis: The use of novel transition metal catalysts or organocatalysts can enable reactions under milder conditions, with higher selectivity and lower catalyst loadings.[24]

  • Green Solvents: Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis.[4]

  • Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, particularly for highly exothermic or hazardous reactions.

These emerging methodologies hold the promise of more cost-effective and environmentally benign routes to pyridines, and their continued development will be crucial for the future of pharmaceutical and chemical manufacturing.[25][26]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate pyridine synthesis is a multifactorial decision that requires a careful evaluation of the specific target molecule, the required scale of production, and the available resources.

  • The Hantzsch synthesis is a reliable and cost-effective method for producing symmetrically substituted pyridines, particularly when a dihydropyridine intermediate is of interest.

  • The Bohlmann-Rahtz synthesis offers a versatile route to trisubstituted pyridines without the need for an oxidation step, but the cost and availability of starting materials and the high reaction temperatures can be drawbacks.

  • The Kröhnke synthesis is a highly efficient and high-yielding method for producing 2,4,6-trisubstituted pyridines with good atom economy, making it an attractive option for many applications.

  • The Chichibabin synthesis remains the dominant industrial method for the large-scale production of simple pyridines due to its use of inexpensive feedstocks, despite its high energy requirements and the need for extensive purification.

As Senior Application Scientists, it is our responsibility to not only understand the "how" but also the "why" behind our synthetic choices. By carefully weighing the costs and benefits of each route, we can design more efficient, economical, and sustainable processes for the synthesis of these vital heterocyclic compounds.

References

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  • ResearchGate. (n.d.). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. [Link]
  • ChemAnalyst. (2025). Acetaldehyde Prices, Trends, Index, News, Monitor and Demand. [Link]
  • DR-NTU (Data repository of Nanyang Technological University). (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
  • ijarsct. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]
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  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety of a potential therapeutic. 3-Iodopyridine-2,6-diamine is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the biological activity of the final compound. This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of this crucial reagent, moving beyond simple protocols to explain the causality behind methodological choices.

Understanding the Impurity Profile: What Are We Looking For?

Effective purity assessment begins with understanding the potential impurities that can arise from the synthesis of this compound. The most common synthetic route is the direct iodination of 2,6-diaminopyridine. This process, while effective, can generate a predictable constellation of related substances.[1][2]

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 2,6-diaminopyridine.

  • Over-iodinated Species: Primarily 3,5-diiodo-2,6-diaminopyridine.

  • Isomeric Impurities: Incorrect positioning of the iodine atom, though less common with the directing effects of the amino groups.

  • Reagent Byproducts: Impurities derived from the iodinating agent (e.g., N-Iodosuccinimide (NIS) or I₂/oxidizing agent combinations).[1][3]

  • Residual Solvents: Solvents used during reaction and purification.

The goal of a robust analytical strategy is not just to quantify the main component but to detect, identify, and quantify these specific impurities, often at levels below 0.1%, in line with regulatory expectations like the ICH Q3A guidelines for new drug substances.[4][5][6][7]

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a sample's purity. A self-validating system relies on orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. For this compound, a combination of chromatography and spectroscopy is essential.

Below is a workflow illustrating an integrated strategy for purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Verification cluster_2 Ancillary & Final Checks HPLC_UV HPLC-UV (Primary Purity Assay) LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Confirm Peaks Final_Purity_Report Certificate of Analysis (Purity Value & Impurity Profile) HPLC_UV->Final_Purity_Report Purity (%) LC_MS->Final_Purity_Report Impurity Masses H_NMR ¹H NMR (Structural Identity) C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Final_Purity_Report Structural Integrity EA Elemental Analysis (CHN & I) EA->Final_Purity_Report KF Karl Fischer (Water Content) KF->Final_Purity_Report Batch_Sample Synthesized Batch Batch_Sample->HPLC_UV Batch_Sample->H_NMR Batch_Sample->EA Batch_Sample->KF

Caption: Integrated workflow for comprehensive purity assessment.

Comparative Analysis of Key Techniques

The choice of analytical technique is driven by the specific question being asked. Is the goal to get a precise purity value? To identify an unknown peak? Or to confirm the fundamental structure?

Technique Principle Strengths for this Compound Limitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.Gold standard for quantification. Excellent for separating starting material, product, and di-iodinated species. High sensitivity for aromatic amines.[8][9]Requires a reference standard for absolute quantification. Co-eluting impurities can inflate purity value. Does not provide structural information.
LC-MS HPLC separation followed by mass spectrometry detection.Unambiguous impurity identification. Provides molecular weight of each impurity, crucial for identifying over-iodinated or byproduct peaks.[10][11][12]Response factors can be non-linear, making it less suitable for primary quantification than UV.
¹H NMR Nuclear Magnetic Resonance spectroscopy of hydrogen nuclei.Confirms molecular structure. Provides definitive proof of identity. Can detect and quantify impurities with unique proton signals, even without a reference standard.Lower sensitivity than HPLC. Overlapping signals in complex mixtures can hinder quantification. Water and residual solvent signals can interfere.
¹³C NMR NMR spectroscopy of carbon-13 nuclei.Confirms the carbon backbone and substitution pattern.[13] Sensitive to isomeric impurities that may have similar ¹H NMR spectra.Low natural abundance of ¹³C requires longer acquisition times. Generally not used for quantification.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N.Provides the empirical formula, offering a fundamental check on composition.An "all-or-nothing" technique; it gives the bulk composition but provides no information on individual impurities.

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Quantification

Causality: A reverse-phase C18 column is chosen due to the moderate polarity of the aromatic amine.[8][9] A gradient elution is employed because of the significant polarity difference between the highly polar 2,6-diaminopyridine and the more non-polar 3,5-diiodo- byproduct, ensuring all components elute with good peak shape. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times for the basic amine analytes.

Protocol:

  • System: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 5 µL. Calculate purity using the area percent method, correcting for any known impurities with established relative response factors.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Causality: DMSO-d₆ is selected as the solvent because it readily dissolves the compound and its impurities. Its high boiling point is advantageous, and its residual water peak does not typically interfere with the aromatic proton signals. The aromatic protons of the pyridine ring are expected in the downfield region (δ 7-9 ppm) due to the ring's electron-withdrawing nature.[13][14] The amino protons often appear as a broad singlet.

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized material in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration if quantification is desired.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Integrate all signals corresponding to the main compound and any visible impurities.

    • Confirm the expected chemical shifts and coupling patterns for the pyridine ring protons.

Orthogonal_Methods Purity Overall Purity Assessment HPLC Chromatographic Separation (Quantification) Purity->HPLC How much? MS Mass-to-Charge Ratio (Identification) Purity->MS What is it? NMR Nuclear Spin (Structure Confirmation) Purity->NMR Is it the right structure? EA Elemental Composition Purity->EA Correct formula?

Caption: Orthogonal techniques provide complementary data points.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of these results, each protocol must be self-validating.

  • For HPLC: A system suitability test (SST) must be performed before analysis. This involves injecting a standard mixture to verify theoretical plates, peak tailing, and resolution between critical pairs, ensuring the system is performing correctly.

  • For NMR: The use of a certified quantitative NMR (qNMR) standard can be included to determine the absolute concentration of the main component, transforming the technique from purely qualitative to quantitative.

  • Across Methods: The purity value from HPLC (e.g., 99.5%) should align with the information from other techniques. If NMR shows a 2% impurity, but HPLC shows 99.9% purity, there is a discrepancy (perhaps a co-eluting peak) that must be investigated. This cross-verification is the cornerstone of a trustworthy assessment.

Conclusion

Assessing the purity of this compound is a multi-step, multi-technique process that demands more than running a single assay. By employing an orthogonal strategy centered around quantitative HPLC-UV and confirmatory LC-MS and NMR, researchers can build a comprehensive and reliable purity profile. This rigorous approach, grounded in understanding the potential impurity landscape and the causality behind analytical choices, ensures the quality of this critical building block and the integrity of the subsequent research and development it enables.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Analytical Chemistry. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • PubMed. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • PubMed. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ResearchGate. (2025). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • Journal of Agricultural and Food Chemistry. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • Analytical Chemistry. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8.
  • ChemicalBook. (2025). 2,6-Diamino-3-iodopyridine | 856851-34-8.
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination - Reagent Guides.
  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

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A Comparative Guide to Confirming the Regiochemistry of Substitution on the Diaminopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, diaminopyridines (DAPs) are privileged scaffolds. Their unique electronic properties and hydrogen bonding capabilities make them valuable building blocks in pharmaceuticals and materials science. However, functionalizing the DAP ring via substitution reactions often presents a critical challenge: unambiguously determining the position of the new substituent. An incorrect regiochemical assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant delays in development pipelines.

This guide provides an in-depth comparison of the most powerful and reliable analytical techniques for confirming the regiochemistry of substituted diaminopyridines. We will move beyond simple protocol recitation to explain the underlying principles, helping you make informed decisions to generate robust, self-validating structural data.

The Challenge: Electronic Ambiguity of the Diaminopyridine Ring

The regioselectivity of substitution on a diaminopyridine ring is governed by a complex interplay of electronic and steric effects. The two electron-donating amino groups (-NH₂) and the electron-withdrawing ring nitrogen create a nuanced reactivity map. For a common scaffold like 2,6-diaminopyridine, electrophilic substitution is generally directed to the C3 or C5 positions, and to a lesser extent, the C4 position. The challenge lies in the fact that the resulting isomers can have very similar physical properties, making their differentiation non-trivial. Relying on a single piece of data is often insufficient; a multi-faceted, cross-validating approach is essential for confident structure elucidation.

A Comparative Guide to Analytical Techniques

The modern chemistry laboratory has a powerful arsenal of tools for structure determination. Here, we compare the primary methods, focusing on their strengths, limitations, and the causality behind their application to DAP regiochemistry.

Technique Key Application Conclusiveness Throughput Primary Limitation(s)
NMR Spectroscopy Primary structural elucidation in solution.High to DefinitiveHighCan be ambiguous without 2D data; requires soluble sample.
X-ray Crystallography Gold-standard, unambiguous 3D structure.DefinitiveLowRequires a high-quality single crystal, which can be difficult to grow.
Computational Chemistry Prediction of stable isomers and NMR spectra.Predictive/SupportiveHighRelies on theoretical models; does not replace experimental verification.
Mass Spectrometry Confirmation of molecular weight and formula.Low (for regiochemistry)Very HighFragmentation patterns are often insufficient to distinguish regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation

NMR spectroscopy is the most versatile and widely used technique for determining molecular structure in solution.[1][2] For substituted DAPs, a full suite of 1D and 2D NMR experiments provides a self-validating system of interlocking data points that can lead to an unambiguous assignment.

  • ¹H and ¹³C NMR (1D): The First Clues Initial 1D spectra provide essential starting information. The chemical shifts and coupling constants (J-coupling) of the remaining aromatic protons offer the first clues to the substitution pattern. However, due to the subtle electronic differences between isomers, relying solely on 1D data can be misleading.

  • 2D NMR: The Definitive Toolkit To eliminate ambiguity, 2D NMR experiments are indispensable. They reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle bond by bond.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps trace the connectivity of the remaining protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to. This is the foundational experiment for assigning the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. HMBC reveals long-range correlations (2-3 bonds) between protons and carbons. The key is to find a correlation from a proton on the new substituent to a specific carbon on the DAP ring. This single cross-peak can definitively establish the point of attachment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY and HMBC show through-bond connectivity, NOESY shows through-space proximity. By observing a correlation between a proton on the substituent and a nearby proton on the ring, a NOESY experiment can provide powerful, orthogonal confirmation of the regiochemistry determined by HMBC.

X-Ray Crystallography: The Gold Standard

When an unambiguous, definitive structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[3][4][5] This technique provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the molecule.[6][7]

  • Causality: The method works by directing X-rays at a single, well-ordered crystal. The X-rays diffract in a unique pattern based on the arrangement of atoms in the crystal lattice.[5] This diffraction pattern is then mathematically deconvoluted to generate a 3D model of the molecule.

  • Trustworthiness: The result is a complete, unbiased structural determination. It not only confirms regiochemistry but also provides precise bond lengths, bond angles, and intermolecular interactions.[4][5]

  • Limitation: The primary and often significant hurdle is the need to grow a suitable, high-quality single crystal of the compound.[7] This can be a time-consuming process of trial and error and is not always successful.

Computational Chemistry: A Powerful Predictive and Supportive Tool

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in modern chemistry.[8] While not a replacement for experimental data, they offer two key advantages:

  • Predicting Regioselectivity: Before a reaction is even run, computational models can predict the most likely site of substitution by calculating the energies of possible intermediates or by analyzing the molecule's electronic properties (e.g., HOMO orbitals).[8]

  • Supporting Experimental Assignment: DFT calculations can predict the ¹³C and ¹H NMR chemical shifts for all possible regioisomers.[9][10] By comparing the calculated spectra for each potential isomer against the experimental spectrum, one can find the best match, providing strong corroborating evidence for a structural assignment made by 2D NMR. This combined approach significantly increases confidence in the final assignment.[9][10]

Experimental Workflow & Protocols

A robust workflow for regiochemical confirmation should be systematic and aim for cross-validation between orthogonal techniques.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis (NMR) cluster_2 Validation & Confirmation Synthesis Synthesize Substituted Diaminopyridine Purify Purify Compound (e.g., Column Chromatography) Synthesis->Purify NMR_1D Acquire ¹H & ¹³C NMR Purify->NMR_1D NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Analyze_NMR Analyze Spectra & Propose Structure NMR_2D->Analyze_NMR Ambiguous Is Assignment Ambiguous? Analyze_NMR->Ambiguous Final_Structure Final Structure Confirmed Ambiguous->Final_Structure No Xtal Attempt Crystallization Ambiguous->Xtal Yes Computational Perform DFT Calculation (Predict NMR Shifts) Ambiguous->Computational Yes Xray Perform X-ray Crystallography Compare Compare Experimental vs. Calculated Data Compare->Final_Structure

Protocol: Standard 2D NMR Analysis for a Substituted 2,6-Diaminopyridine

This protocol assumes the use of a standard 400 or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peak shape on a 1D ¹H spectrum).

    • Acquire a standard quantitative 1D ¹H spectrum and a 1D ¹³C{¹H} spectrum.

  • 2D Experiment Acquisition:

    • gCOSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire with 2-4 scans per increment and 256 increments in the indirect dimension.

    • gHSQC: Use a gradient-enhanced, sensitivity-improved HSQC sequence optimized for one-bond ¹J(CH) coupling (~145 Hz).

    • gHMBC: Use a gradient-enhanced HMBC sequence. Crucially, set the long-range coupling delay to optimize for different nJ(CH) values (e.g., run one experiment optimized for 8 Hz and another for 4 Hz) to ensure both 2-bond and 3-bond correlations are observed.

    • NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for small molecules (typically 500-800 ms).

  • Data Analysis (The Logic of Assignment):

    • Step 1: Use the HSQC spectrum to definitively link each aromatic proton signal to its directly attached carbon.

    • Step 2: Use the COSY spectrum to walk around the ring, establishing which protons are adjacent to each other.

    • Step 3: Examine the HMBC spectrum for the key correlations. Look for cross-peaks from protons on the substituent (e.g., the -CH₂ group of a benzyl substituent) to carbons on the pyridine ring. A correlation from this proton to a specific ring carbon (e.g., C3) is definitive proof of attachment at that position.

    • Step 4: Use the NOESY spectrum for confirmation. Look for a through-space correlation from the substituent's protons to the proton at the adjacent ring position (e.g., H4 in a 3-substituted DAP). This provides orthogonal validation of the HMBC data.

Case Study: Bromination of 2,6-Diaminopyridine

Let's consider the electrophilic bromination of 2,6-diaminopyridine. The reaction could potentially yield 3-bromo-2,6-diaminopyridine (Isomer A ) or 4-bromo-2,6-diaminopyridine (Isomer B ). While ¹H NMR would show two aromatic signals for both isomers, their connectivity and relationship to the bromo-substituent are different. 2D NMR is required to distinguish them.

Analysis Logic:

  • For Isomer A (3-Bromo):

    • The ¹H NMR spectrum would show two doublets for H4 and H5.

    • The COSY spectrum would show a clear correlation between H4 and H5.

    • The crucial HMBC correlation would be from H4 to the bromine-bearing quaternary carbon (C3) and to C5. Likewise, H5 would show a correlation to C3.

    • The NOESY spectrum would show a strong through-space correlation between the adjacent H4 and H5 protons.

  • For Isomer B (4-Bromo):

    • The ¹H NMR spectrum would show a single signal for the two equivalent protons, H3 and H5.

    • There would be no aromatic-aromatic proton correlations in the COSY spectrum.

    • The key HMBC correlation would be from the H3/H5 protons to the bromine-bearing quaternary carbon (C4).

    • The NOESY spectrum would show no correlation between H3 and H5, but would likely show correlations from H3/H5 to the protons of the adjacent amino groups.

By systematically applying this analytical logic, the identity of the product can be confirmed with an extremely high degree of confidence.

Conclusion and Recommendations

Confirming the regiochemistry of substitution on diaminopyridines is a critical step in chemical research and development that demands rigorous analytical validation. While 1D NMR provides initial clues, it is insufficient for unambiguous assignment.

Our recommendation is a tiered approach:

  • Primary Analysis: Always perform a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY). In over 95% of cases, a logical analysis of this combined dataset will provide a definitive, self-validating answer.

  • Secondary Confirmation: If any ambiguity remains after NMR analysis, or for critical compounds such as final drug candidates, pursue a secondary method.

    • If the compound is crystalline, X-ray crystallography is the preferred method for an unequivocal answer.[3][7]

    • If the compound is not crystalline, use computational DFT methods to predict the ¹³C NMR spectra of all possible isomers and compare them to the experimental data.

By integrating these powerful analytical techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.

References

  • Jensen, J. H., et al. (2021). RegioSQM: a fast and accurate method for predicting the regioselectivity of electrophilic aromatic substitution reactions. Journal of Cheminformatics.
  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
  • Lakshmi V. V. (2017). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. ResearchGate.
  • Ree, N., Göller, A. H., & Jensen, J. H. (2022). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.
  • Kruszyk, M., Jessing, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • GXP-CC. (Date not available). From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods.
  • Semantic Scholar. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems.
  • Ree, N., Göller, A. H., & Jensen, J. H. (2021). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. ChemRxiv.
  • Gonnella, N. C. (Date not available). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.
  • Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry.
  • BioAgilytix. (Date not available). CMC Analytical Control Strategies for Drug Development.
  • Excillum. (Date not available). Small molecule crystallography.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry.
  • IMSERC, Northwestern University. (Date not available). Crystallographic Structure Elucidation.
  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2020). Synthesis, Characterization and Biological effect Study of Some New azo and Azo-Chalcone Compounds Derived from 2, 6-Diaminopyridine. ResearchGate.
  • Lin, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society.
  • Kataev, V., et al. (2008). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. Semantic Scholar.
  • Dias, M. A. R., et al. (Date not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Perras, F. A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie.
  • Goforth, S. K., et al. (2022). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
  • Kataev, V., et al. (2008). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is as crucial as the innovative work they facilitate. This guide provides an in-depth, procedural framework for the proper disposal of 3-Iodopyridine-2,6-diamine, ensuring the safety of personnel and the preservation of our environment. The protocols outlined herein are synthesized from regulatory standards and best practices for handling halogenated organic compounds.

Understanding the Hazard Profile of this compound

This compound (CAS No. 856851-34-8) is a halogenated pyridine derivative.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chemicals and related compounds indicate a clear hazard profile. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, meticulous handling and disposal are paramount.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful if ingested.[1]Avoid ingestion and practice stringent personal hygiene.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Use safety glasses with side shields or goggles.
Specific Target Organ Toxicity May cause respiratory tract irritation.[1]Handle in a well-ventilated area or a chemical fume hood.

The Core Principle: Mandated Professional Disposal

Under no circumstances should this compound or its residues be disposed of via standard laboratory drains or as general waste. The universally accepted and mandated method of disposal is through a licensed and approved hazardous waste disposal facility.[4][5][6][7] Halogenated pyridines are subject to specific environmental regulations, often requiring chemical destruction to ensure their complete and safe breakdown.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, ensure the following safety measures are in place:

  • Gloves: Chemical-resistant nitrile or neoprene gloves are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Ventilation: All handling of this compound, including waste segregation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step 2: Waste Segregation and Containerization

Proper segregation at the point of generation is critical to prevent hazardous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and any other components of the waste stream.

  • Incompatibilities: Avoid mixing this waste with strong oxidizing agents.[7]

Step 3: Management of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); however, the rinsate must be collected and added to the hazardous waste container.[7] The triple-rinsed, punctured container can then be disposed of according to your institution's guidelines for decontaminated labware.

  • Personal Protective Equipment: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in the designated hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must be collected and disposed of as hazardous waste.

Step 4: Temporary Storage and Final Disposal
  • Storage: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[7] Provide them with a copy of the available safety information for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal A This compound (Solid Waste, Solutions, Contaminated Materials) B Labelled, Compatible Hazardous Waste Container A->B Segregate Immediately C Secure Satellite Accumulation Area B->C Store Securely D Licensed Hazardous Waste Contractor C->D Schedule Pickup E Chemical Destruction D->E Mandated Treatment

Disposal workflow for this compound.

Regulatory Context: EPA Guidelines for Halogenated Organics

The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[10] Under 40 CFR § 721.8675 and § 721.8750, which pertain to halogenated pyridines, the EPA mandates specific disposal methods.[8][9] These regulations often require chemical destruction to ensure the complete breakdown of the substance, preventing its release into the environment.[8][9] While this compound is not explicitly listed, its structural class places it under these stringent disposal requirements.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of professional disposal, meticulous segregation, and compliant handling of all contaminated materials, researchers can ensure a safe working environment and safeguard the ecosystem. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may have additional requirements.

References

  • This compound | C5H6IN3 | CID 476218.
  • 856851-34-8 | this compound. Windhorse Tours. [Link]
  • Production, Import/Export, Use, and Disposal of Iodine.
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
  • This compound | CAS:856851-34-8. Ark Pharma Scientific Limited. [Link]
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Public Health Statement for Iodine.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined here are designed to create a self-validating system of safety, ensuring that every step is taken with a clear understanding of the potential risks and the rationale behind each protective measure.

Hazard Analysis: Understanding the Risks

The chemical structure of 3-Iodopyridine-2,6-diamine suggests a combination of hazards associated with its constituent parts:

  • Pyridine Moiety : Pyridine and its derivatives are often volatile and can be harmful if inhaled, absorbed through the skin, or ingested.[4][5] They are known to cause skin and eye irritation.[6]

  • Diaminopyridine Moiety : Aromatic amines can be toxic and irritating. 2,6-Diaminopyridine, a closely related structure, is classified as toxic if swallowed and causes skin and serious eye irritation.[7][8]

  • Iodine Substitution : Iodinated organic compounds can be sources of toxic iodine vapor, especially under certain conditions like heating or in acidic solutions.[9][10]

Therefore, a conservative approach to PPE is warranted, assuming the compound may cause skin, eye, and respiratory irritation, and could be harmful by inhalation, ingestion, and skin absorption.

Core PPE Requirements: A Multi-layered Defense

A foundational PPE ensemble is non-negotiable when handling this compound in any quantity.

  • Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[4] For tasks with a higher risk of splashes, consider double-gloving.[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Body Protection : A laboratory coat is essential to protect against incidental contact.[4] For procedures with a higher risk of spills, a chemically resistant apron or suit may be necessary.

  • Footwear : Closed-toe shoes are required in any laboratory setting.

Task-Specific PPE Recommendations

Different laboratory operations present varying levels of risk. The following table outlines recommended PPE for specific tasks involving this compound.

TaskMinimum PPEEnhanced Precautions (When Applicable)Rationale
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves, Lab Coat, Safety GogglesUse a ventilated enclosure or fume hood. Consider respiratory protection if the material is dusty.Prevents inhalation of fine particulates and skin/eye contact.[12][13]
Dissolving and Solution Preparation Nitrile or Neoprene Gloves, Lab Coat, Safety GogglesWork within a certified chemical fume hood.[4][5]The use of solvents increases the risk of splashes and vapor generation.
Running Chemical Reactions Double Nitrile or Neoprene Gloves, Lab Coat, Safety Goggles, Face ShieldAll operations must be conducted in a chemical fume hood.Reactions may involve heating or pressure changes, increasing the risk of splashes and exposure.
Work-up and Purification Double Nitrile or Neoprene Gloves, Lab Coat, Safety Goggles, Face ShieldMaintain all operations within a chemical fume hood.These steps often involve handling concentrated solutions and volatile solvents.
Waste Disposal Nitrile or Neoprene Gloves, Lab Coat, Safety GogglesEnsure waste containers are properly labeled and sealed.Prevents accidental exposure during the handling and transport of chemical waste.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_planning Planning Phase cluster_selection PPE Selection Phase cluster_operation Operational Phase cluster_disposal Post-Operation Phase A Assess the Task: - Weighing - Dissolving - Reaction - Work-up B Consult Hazard Information (SDS of related compounds) A->B E Select Respiratory Protection (if required, e.g., dust or vapors) A->E Dusty solid or vapor generation? F Select Face Protection: - Face shield for splash risk A->F High splash risk? C Select Core PPE: - Goggles - Lab Coat - Closed-toe Shoes B->C D Select Gloves: - Nitrile or Neoprene - Consider double-gloving B->D G Don PPE Correctly C->G D->G E->G F->G H Conduct Work in Designated Area (e.g., Fume Hood) G->H I Monitor for Contamination H->I J Doff PPE Correctly (avoid self-contamination) I->J Task Complete or Contamination Detected K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.